molecular formula C8H10N2O3 B1428710 Methyl 6-amino-5-methoxypicolinate CAS No. 1072077-54-3

Methyl 6-amino-5-methoxypicolinate

Cat. No.: B1428710
CAS No.: 1072077-54-3
M. Wt: 182.18 g/mol
InChI Key: LLSMWTSTUZFKJT-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-methoxypicolinate is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-amino-5-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSMWTSTUZFKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 6-amino-5-methoxypicolinate: A Scaffold of Latent Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As a Senior Application Scientist, it is imperative to acknowledge the landscape of available knowledge. For Methyl 6-amino-5-methoxypicolinate, a substituted pyridine derivative, there is a notable absence of comprehensive studies in peer-reviewed literature. This guide, therefore, takes a unique approach. It synthesizes foundational chemical principles with data from structurally analogous compounds to construct a predictive and practical framework for researchers, scientists, and drug development professionals. We will explore its probable characteristics, propose a robust synthetic pathway, and discuss its potential as a versatile scaffold in the pursuit of novel therapeutics.

Core Molecular Attributes and Physicochemical Profile

This compound, with the CAS Number 475272-68-5, belongs to the family of substituted picolinates.[1] The pyridine ring, an essential heterocycle in numerous pharmaceuticals, is adorned with an amino group, a methoxy group, and a methyl ester. This arrangement of functional groups suggests a molecule with a nuanced electronic nature and multiple points for synthetic elaboration.

While extensive experimental data is not publicly available, we can collate its fundamental properties and predict others based on its structure.

PropertyValue / Predicted ValueSource
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
CAS Number 475272-68-5[1]
Appearance Predicted to be a solid at room temperature.[1]
Boiling Point 370.7±37.0 °C (Predicted)
Density 1.240±0.06 g/cm³ (Predicted)
Storage Recommended storage at 2-8°C, protected from light.[1]
Purity (Commercial) Typically >97%[1]

Proposed Synthesis Pathway: A Rational Approach

In the absence of a documented synthesis for this compound, a plausible and efficient synthetic route can be devised from commercially available precursors, drawing from established methodologies for the synthesis of related substituted pyridines. A logical starting point is a suitably substituted nitropyridine, which allows for the sequential introduction of the required functional groups.

A proposed multi-step synthesis is outlined below:

Synthesis_of_Methyl_6-amino-5-methoxypicolinate start 2,6-dichloro-3-nitropyridine step1 Methyl 6-chloro-5-nitropicolinate start->step1 Carboxylation & Esterification step2 Methyl 6-methoxy-5-nitropicolinate step1->step2 Methoxylation (NaOCH3) step3 Methyl 5-amino-6-methoxypicolinate step2->step3 Reduction (e.g., H2, Pd/C) caption Proposed synthesis of this compound. Reactivity_of_Methyl_6-amino-5-methoxypicolinate start This compound amine_rxn Amine Reactions (Acylation, Alkylation, Sulfonylation) start->amine_rxn Nucleophilic Amino Group ester_rxn Ester Reactions (Hydrolysis, Amidation) start->ester_rxn Ester Functional Group ring_rxn Pyridine Ring Reactions (Electrophilic Substitution) start->ring_rxn Activated Pyridine Ring caption Potential reaction pathways for derivatization.

Sources

An In-depth Technical Guide to Methyl 6-amino-5-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1072077-54-3

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

Methyl 6-amino-5-methoxypicolinate is a substituted pyridine derivative with a unique arrangement of functional groups that makes it a molecule of interest for synthetic and medicinal chemistry. However, it is crucial to note that while the structural class of aminopicolinates is well-represented in scientific literature, detailed, publicly available research specifically citing this compound (CAS 1072077-54-3) is sparse. This guide, therefore, adopts a dual approach. Firstly, it will present the confirmed physicochemical properties of this specific molecule. Secondly, it will provide an in-depth analysis of its potential applications and synthetic routes, drawing authoritative parallels from structurally similar and well-documented aminopyridine and picolinate derivatives. This methodology aims to equip researchers with a robust foundational understanding and a predictive framework for incorporating this compound into their research and development endeavors.

Part 1: Core Compound Identity and Physicochemical Properties

This compound is a heteroaromatic compound built on a pyridine ring. Its structure is characterized by an amino group at the 6-position, a methoxy group at the 5-position, and a methyl ester at the 2-position (picolinate). This specific arrangement of electron-donating (amino, methoxy) and electron-withdrawing (methyl ester) groups on the pyridine ring dictates its reactivity and potential utility as a chemical building block.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1072077-54-3[1]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol ---
Synonyms Methyl 6-amino-5-methoxypyridine-2-carboxylate, 6-Amino-5-methoxy-pyridine-2-carboxylic acid methyl ester[1]
Physical Form Solid (predicted)---
Purity Typically >95% (as commercially available)---

Part 2: Strategic Importance in Medicinal Chemistry and Drug Discovery

While direct applications of this compound are not extensively documented, its structural motifs are prevalent in a wide array of biologically active compounds. Substituted pyridines are considered "privileged structures" in medicinal chemistry due to their ability to form key interactions with biological targets.[2]

The Rationale for its Use as a Scaffold:
  • Hydrogen Bonding Capabilities: The amino group and the pyridine nitrogen act as hydrogen bond donors and acceptors, respectively. These interactions are critical for molecular recognition and binding to the active sites of enzymes and receptors.

  • Versatile Substitution: The pyridine ring can be further functionalized at its available positions, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, offering improved solubility and metabolic properties.

Potential Therapeutic Applications:

Based on the known activities of structurally related aminopyridine derivatives, this compound could serve as a key intermediate in the synthesis of compounds targeting a range of diseases:

  • Kinase Inhibitors: Aminopyridine scaffolds are central to the design of numerous kinase inhibitors for the treatment of cancer and inflammatory diseases. The amino group often forms a crucial hydrogen bond with the hinge region of the kinase active site.

  • Central Nervous System (CNS) Agents: The ability of some pyridine derivatives to cross the blood-brain barrier makes them attractive for developing drugs targeting neurological disorders.[3]

  • Antimicrobial and Antiviral Agents: The pyridine nucleus is a common feature in many antimicrobial and antiviral drugs.

Part 3: Synthetic Pathways and Methodologies

Proposed Retrosynthetic Analysis:

A logical approach to the synthesis of this compound would involve the construction of the substituted pyridine ring followed by functional group manipulations.

Retrosynthesis target This compound intermediate1 6-Amino-5-methoxypicolinic acid target->intermediate1 Esterification intermediate2 Substituted Pyridine Precursor intermediate1->intermediate2 Ring Functionalization / Construction

Caption: Retrosynthetic analysis of this compound.

General Experimental Workflow:

The synthesis would likely proceed through a multi-step sequence, starting from a more readily available pyridine derivative.

Caption: A plausible workflow for the synthesis of this compound.

Step-by-Step Protocol (Hypothetical, based on analogous reactions):

Disclaimer: The following protocol is a generalized representation and has not been experimentally validated for this specific compound. It should be adapted and optimized by experienced synthetic chemists.

  • Methoxylation of a Dihalopyridine Precursor:

    • A suitable dihalopyridine (e.g., 2,6-dichloro-3-aminopyridine) would be reacted with sodium methoxide in a polar aprotic solvent like DMF or DMSO. The reaction temperature would be carefully controlled to favor monosubstitution at the more reactive position.

    • Causality: The choice of a dihalopyridine allows for sequential, regioselective introduction of the methoxy and amino groups. Sodium methoxide is a strong nucleophile for the SNAr reaction.

  • Amination:

    • The resulting chloromethoxypyridine could then be subjected to amination. This could be achieved through another SNAr reaction with ammonia under elevated temperature and pressure, or more commonly, through a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[7]

    • Causality: The Buchwald-Hartwig amination offers milder reaction conditions and broader substrate scope compared to classical SNAr with ammonia.

  • Introduction of the Carboxylate Group:

    • If the starting material does not already contain a precursor to the carboxylic acid, this functionality would need to be introduced. This could be achieved through lithiation followed by quenching with carbon dioxide, or through a palladium-catalyzed carbonylation reaction.

  • Esterification:

    • The final step would be the esterification of the picolinic acid. A standard method would be to react the carboxylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux.[8]

    • Causality: Fischer-Speier esterification is a reliable and cost-effective method for converting carboxylic acids to their methyl esters.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Hazard and Safety Information

CategoryInformation
GHS Pictograms GHS07 (Harmful)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/ eye protection/ face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Part 5: Future Outlook and Conclusion

This compound represents a chemical building block with significant untapped potential. Its value lies in the strategic placement of its functional groups, which are amenable to a variety of chemical transformations for the construction of more complex, biologically active molecules. While the current body of literature on this specific compound is limited, the extensive research on related aminopyridine and picolinate derivatives provides a strong foundation for its exploration in drug discovery programs.

Future research efforts could focus on:

  • Developing and publishing a robust, scalable synthetic route to make this compound more accessible to the research community.

  • Incorporating this building block into combinatorial libraries for screening against various biological targets.

  • Utilizing computational modeling to predict its binding modes and guide the design of novel inhibitors and modulators.

References

  • National Analytical Corporation. 6-Amino-5-methoxy-pyridine-2-carboxylic acid methyl ester. Available from: [Link]

  • ResearchGate. Various routes for the synthesis of functionalized pyridines. Available from: [Link]

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]

  • ACS Publications. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. Available from: [Link]

  • NIH. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 6-amino-5-methoxypicolinate: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Substituted picolinates, in particular, serve as versatile building blocks for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive technical overview of Methyl 6-amino-5-methoxypicolinate, a compound of significant interest for researchers, scientists, and professionals in drug development. We will delve into a plausible synthetic pathway, methods for its structural elucidation, and its potential as a key intermediate in the creation of novel therapeutics.

Introduction to this compound

This compound is a polysubstituted pyridine derivative featuring an amino group, a methoxy group, and a methyl ester on a picolinic acid framework. This unique arrangement of functional groups—a hydrogen bond donor (amino), a hydrogen bond acceptor (methoxy and ester carbonyl), and a nucleophilic nitrogen in the pyridine ring—makes it an attractive scaffold for creating molecules with specific pharmacodynamic and pharmacokinetic properties. The strategic placement of these substituents allows for a variety of chemical transformations, enabling the exploration of diverse chemical spaces in drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource
Molecular Formula C₈H₁₀N₂O₃-
Molecular Weight 182.18 g/mol -
IUPAC Name Methyl 6-amino-5-methoxypyridine-2-carboxylate-
CAS Number Not readily available-

Proposed Synthesis of this compound

While a specific, documented synthesis for this compound is not widely available in the literature, a robust and logical synthetic route can be proposed based on established organo-chemical principles and analogous transformations of pyridine derivatives. The proposed pathway involves a multi-step process, commencing with a commercially available starting material and proceeding through nitration, chlorination, methoxylation, reduction, and final esterification.

This proposed synthesis is designed to be a self-validating system, where the progression of each step can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Overall Synthetic Scheme

The proposed synthetic pathway is illustrated below. The causality behind the choice of reagents and reaction sequence is to strategically install the required functional groups while managing their reactivity and directing effects on the pyridine ring.

Synthetic_Pathway A 2-Amino-3-methylpyridine B 3-Methylpyridine-2(1H)-one A->B  Diazotization & Hydrolysis   C 5-Methoxy-3-methyl-2-nitropyridine B->C  Nitration & Methylation   D 6-Chloro-5-methoxy-3-methyl-2-nitropyridine C->D  Oxidative Chlorination   E 6-Amino-5-methoxypicolinic Acid D->E  Reduction & Oxidation   F This compound E->F  Esterification  

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine-2(1H)-one from 2-Amino-3-methylpyridine

  • Principle: This step involves the diazotization of the amino group of 2-amino-3-methylpyridine to form a diazonium salt, which is subsequently hydrolyzed to the corresponding pyridinone. This is a classic and reliable method for converting an amino group on a pyridine ring to a hydroxyl group (which exists in the pyridinone tautomeric form).

  • Protocol:

    • Dissolve 2-amino-3-methylpyridine in an aqueous solution of a strong acid (e.g., H₂SO₄).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently to ensure complete hydrolysis of the diazonium salt.

    • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain 3-methylpyridine-2(1H)-one.

Step 2: Synthesis of 5-Methoxy-3-methyl-2-nitropyridine

  • Principle: This step involves the nitration of the pyridinone ring, followed by methylation of the hydroxyl group. The nitration is directed by the existing substituents.

  • Protocol:

    • To the 3-methylpyridine-2(1H)-one, add a nitrating mixture (e.g., a mixture of concentrated sulfuric and nitric acids) at a controlled temperature.

    • After the reaction is complete, quench the reaction mixture with ice and neutralize to precipitate the nitropyridinone.

    • Filter and dry the intermediate.

    • The dried nitropyridinone is then methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetone or DMF) to yield 5-methoxy-3-methyl-2-nitropyridine.

Step 3: Synthesis of 6-Chloro-5-methoxy-3-methyl-2-nitropyridine

  • Principle: This step introduces a chlorine atom at the 6-position, which will later be converted to the carboxylic acid. Oxidative chlorination is a common method for functionalizing pyridine rings.

  • Protocol:

    • The 5-methoxy-3-methyl-2-nitropyridine is treated with an oxidizing and chlorinating agent. A common reagent for this transformation is phosphorus oxychloride (POCl₃).

    • The reaction is typically heated to drive it to completion.

    • After completion, the excess POCl₃ is carefully quenched, and the product is extracted.

Step 4: Synthesis of 6-Amino-5-methoxypicolinic Acid

  • Principle: This step involves the reduction of the nitro group to an amino group and the oxidation of the methyl group at the 2-position to a carboxylic acid. The reduction of the nitro group can be achieved through catalytic hydrogenation.[1] The oxidation of a methyl group on a pyridine ring to a carboxylic acid can be accomplished using a strong oxidizing agent.

  • Protocol:

    • The 6-chloro-5-methoxy-3-methyl-2-nitropyridine is subjected to catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) to selectively reduce the nitro group to an amino group.[1]

    • The resulting aminopyridine derivative is then oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) under basic conditions, followed by acidification to yield 6-amino-5-methoxypicolinic acid.

Step 5: Synthesis of this compound

  • Principle: The final step is a standard Fischer esterification of the carboxylic acid to the methyl ester. This is typically carried out in methanol with a catalytic amount of strong acid.[1][2]

  • Protocol:

    • Suspend 6-amino-5-methoxypicolinic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl gas).[1][2]

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, neutralize the excess acid, and remove the methanol under reduced pressure.

    • Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Structural Elucidation and Characterization

The confirmation of the structure of the synthesized this compound would rely on a combination of spectroscopic techniques.[3][4]

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared Spectroscopy (IR) Start->IR End Structural Confirmation NMR->End MS->End IR->End

Caption: Workflow for the structural characterization of the target compound.

Predicted Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals and Interpretations
¹H NMR - A singlet around 3.8-4.0 ppm for the methyl ester protons (-COOCH₃).- A singlet around 3.9-4.1 ppm for the methoxy protons (-OCH₃).- A broad singlet for the amino protons (-NH₂), with a chemical shift that can vary depending on the solvent and concentration.- Two doublets in the aromatic region (typically 6.5-8.5 ppm) corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.
¹³C NMR - A signal around 52-55 ppm for the methyl ester carbon.- A signal around 55-60 ppm for the methoxy carbon.- Signals in the aromatic region (100-160 ppm) for the carbons of the pyridine ring.- A signal for the ester carbonyl carbon around 165-170 ppm.[1]
IR Spectroscopy - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.- C-H stretching vibrations for aromatic and aliphatic groups around 2850-3100 cm⁻¹.- A strong C=O stretching vibration for the ester carbonyl group around 1700-1730 cm⁻¹.- C-O stretching vibrations for the ester and ether linkages in the range of 1000-1300 cm⁻¹.- C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.[1]
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.18 g/mol ).- Fragmentation patterns characteristic of the loss of the methoxy group, the methyl ester group, and other fragments from the pyridine ring.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a valuable intermediate in medicinal chemistry. The amino and ester functionalities provide convenient handles for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

  • Scaffold for Biologically Active Molecules: The aminopyridine core is a well-established pharmacophore found in a wide range of therapeutic agents. The presence of the methoxy and methyl ester groups allows for fine-tuning of the electronic and steric properties of the molecule, which can influence its binding to biological targets.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or similar heterocyclic core that interacts with the hinge region of the kinase domain. The amino group of this compound can be functionalized to introduce moieties that can form key hydrogen bonds with the target kinase.[5]

  • Antimicrobial and Antitumor Agents: Aminopyridine derivatives have shown promise as antimicrobial and antitumor agents.[6] The versatile functional groups of the title compound allow for the attachment of various pharmacophores to explore these therapeutic areas.

  • Central Nervous System (CNS) Agents: The pyridine ring is a common feature in drugs targeting the CNS. The polarity and hydrogen bonding capacity of this compound can be modulated through derivatization to optimize properties like blood-brain barrier penetration.

Conclusion

This compound represents a promising, yet underexplored, building block for drug discovery and development. This guide has outlined a plausible and scientifically sound synthetic strategy, along with a comprehensive plan for its structural verification. The unique combination of functional groups on the picolinate scaffold provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications across various disease areas. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the potential to yield novel drug candidates.

References

  • ResearchGate. (2025). Mild synthesis of 6-amino-5-bromoquinoxaline. Available at: [Link]

  • Kumar, A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. Available at: [Link]

  • MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available at: [Link]

  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 2-aminopyridine derivatives.
  • PMC. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.
  • IUCr. (n.d.). Synthesis and structural investigation of salts of 2-amino-3-methylpyridine with carboxylic acid derivatives: an experimental and theoretical study. Available at: [Link]

  • SpringerLink. (2025). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Available at: [Link]

  • SpringerLink. (2025). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Available at: [Link]

  • PubMed. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. Available at: [Link]

  • Google Patents. (n.d.). Methods for the preparation of 6-aminoisoquinoline.
  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Available at: [Link]

  • NIH. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Available at: [Link]

  • MDPI. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]

  • ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Available at: [Link]

  • PubMed. (n.d.). Esters of 6-aminohexanoic Acid as Skin Permeation Enhancers: The Effect of Branching in the Alkanol Moiety. Available at: [Link]

  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available at: [Link]

  • Bentham Science Publisher. (2024). Syntheses and Spectroscopic Characterization of Selected Methyl Quinolinylphosphonic and Quinolinylphosphinic Acids; Rationalized based on DFT Calculation. Available at: [Link]

  • Amanote Research. (n.d.). Synthesis, Spectroscopic Characterization and. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 6-amino-5-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 6-amino-5-methoxypicolinate is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The precise arrangement of its functional groups—an amino group, a methoxy group, and a methyl ester on the picolinate framework—offers multiple points for synthetic modification, making it a valuable scaffold for the development of novel compounds. Accurate structural elucidation and purity assessment are paramount for any application. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a foundational reference for its synthesis and characterization.

Molecular Structure and Key Features

The structure of this compound is characterized by a pyridine ring with substituents at positions 2, 5, and 6. The IUPAC name for this compound is methyl 6-amino-5-methoxypyridine-2-carboxylate. Understanding the electronic effects of these substituents is key to interpreting its spectroscopic data. The amino group (-NH2) and the methoxy group (-OCH3) are electron-donating groups, which will influence the chemical shifts of the aromatic protons in the NMR spectrum. The methyl ester (-COOCH3) is an electron-withdrawing group.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the protons of the methoxy and methyl ester groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HH-4
~6.5d1HH-3
~4.8br s2H-NH₂
~3.9s3H-OCH₃
~3.8s3H-COOCH₃

Interpretation:

  • Aromatic Protons: The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The H-4 proton is predicted to be downfield (~7.5 ppm) due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing ester group. The H-3 proton is expected to be upfield (~6.5 ppm) due to the electron-donating effects of the adjacent amino and methoxy groups.

  • Amino Protons: The amino protons are expected to appear as a broad singlet around 4.8 ppm. The chemical shift and broadness of this peak can be highly dependent on the solvent and concentration.

  • Methoxy and Methyl Ester Protons: The methoxy and methyl ester protons are each expected to appear as sharp singlets at approximately 3.9 ppm and 3.8 ppm, respectively.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~166C=O (ester)
~155C-6
~148C-2
~140C-5
~125C-4
~110C-3
~56-OCH₃
~52-COOCH₃

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, around 166 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the amino (C-6) and methoxy (C-5) groups, as well as the carbon attached to the ester (C-2), are expected to be the most downfield among the ring carbons. The C-3 and C-4 carbons will have more upfield shifts.

  • Aliphatic Carbons: The methoxy and methyl ester carbons are expected to appear in the upfield region of the spectrum, around 56 and 52 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would show characteristic absorption bands for the amino, ester, and aromatic functionalities.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-StrongN-H stretching (asymmetric and symmetric)
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching
1720-1700StrongC=O stretching (ester)
1620-1580Medium-StrongN-H bending and C=C stretching (aromatic)
1250-1200StrongC-O stretching (ester and ether)

Interpretation:

  • N-H Stretching: The presence of the primary amino group will be indicated by two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

  • C=O Stretching: A strong absorption band between 1720 and 1700 cm⁻¹ is a clear indicator of the ester carbonyl group.

  • Aromatic and Aliphatic C-H Stretching: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

  • C-O Stretching: Strong bands in the 1250-1200 cm⁻¹ region will correspond to the C-O stretching of the ester and the aryl ether.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

m/zInterpretation
182[M]⁺, Molecular ion
151[M - OCH₃]⁺
123[M - COOCH₃]⁺

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value of 182, corresponding to the molecular weight of this compound (C₈H₁₀N₂O₃).

  • Fragmentation: Common fragmentation pathways would involve the loss of the methoxy radical (-OCH₃) to give a fragment at m/z 151, and the loss of the methyl ester radical (-COOCH₃) to give a fragment at m/z 123.

Synthesis and Experimental Workflow

A plausible synthetic route to this compound would involve the esterification of the corresponding carboxylic acid, 6-amino-5-methoxypicolinic acid. This precursor could potentially be synthesized from commercially available starting materials through a series of reactions including nitration, nucleophilic aromatic substitution, and reduction.

Proposed Synthesis Workflow

start Starting Material (e.g., 2-chloro-5-nitropyridine) step1 Nucleophilic Aromatic Substitution (with Sodium Methoxide) start->step1 step2 Reduction of Nitro Group (e.g., with SnCl₂/HCl) step1->step2 step3 Carboxylation (e.g., via lithiation and CO₂) step2->step3 step4 Esterification (with Methanol and Acid Catalyst) step3->step4 product This compound step4->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis

Figure 2: A proposed workflow for the synthesis and analysis of this compound.

Experimental Protocol: Esterification of 6-amino-5-methoxypicolinic acid
  • Dissolution: Dissolve 6-amino-5-methoxypicolinic acid in an excess of methanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

  • Characterization: Obtain NMR, IR, and MS spectra of the purified product to confirm its identity and purity.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. While experimental data is currently scarce, the information presented here, based on sound spectroscopic principles and analysis of related structures, offers a valuable resource for researchers working with this compound. The detailed interpretation of the expected NMR, IR, and MS data, along with a proposed synthetic workflow, will aid in the successful synthesis, characterization, and application of this promising chemical entity. As with any predictive data, experimental verification is essential and encouraged.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. Entry for Methyl 6-aminonicotinate. [Link][1]

  • PubChem. Entry for Methyl 6-(methylamino)-5-nitronicotinate. [Link][2]

Sources

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-amino-5-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-amino-5-methoxypicolinate is a substituted pyridine derivative with a chemical structure that suggests its potential as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The molecule incorporates several functional groups: a pyridine ring, an amino group, a methoxy group, and a methyl ester. This unique combination dictates its physicochemical properties, which are critical for its handling, formulation, and reaction optimization. An understanding of its solubility in various solvent systems and its stability under diverse environmental conditions is paramount for researchers, scientists, and drug development professionals to ensure reproducible results, develop stable formulations, and predict its fate in synthetic and biological systems.

This technical guide provides a comprehensive analysis of the solubility and stability profile of this compound. It offers a combination of theoretical insights based on its chemical structure, detailed, field-proven experimental protocols for empirical determination, and a discussion of the analytical methodologies required for accurate quantification.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is essential before embarking on experimental studies. The structure of this compound (C₈H₁₀N₂O₃) influences its polarity, hydrogen bonding capability, and ultimately, its solubility and stability.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃Abovchem[1]
Molecular Weight 182.18 g/mol Abovchem[1]
CAS Number 475272-68-5Abovchem[1]
Physical Form SolidSigma-Aldrich
Storage Conditions 2-8°C, Protect from lightSigma-Aldrich
Predicted LogP 0.8 - 1.2 (Estimated)-
pKa Amino group ~4-5; Pyridine N ~2-3 (Estimated)-

Note: Predicted values are based on computational models and structural analogs, as extensive experimental data is not publicly available.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter affecting its absorption, bioavailability, and formulation.[2] The structure of this compound, containing both hydrogen bond donors (amino group) and acceptors (ester carbonyl, methoxy oxygen, pyridine nitrogen), suggests a degree of solubility in polar solvents.

Qualitative Solubility Assessment

Based on structural similarity to other aminopyridine and picolinate derivatives, a general solubility profile can be predicted. The molecule is expected to be soluble in polar organic solvents like methanol and DMSO and sparingly soluble in less polar solvents like ethyl acetate and chloroform. Its solubility in aqueous media is expected to be pH-dependent due to the basicity of the amino group and the pyridine nitrogen.

Experimental Determination of Thermodynamic Solubility

To obtain precise quantitative data, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[3] This method ensures that the solution is fully saturated at a specific temperature, providing the most reliable and reproducible data.

Protocol: Isothermal Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of solid this compound to several 2 mL glass vials. The presence of visible solid material is necessary to ensure saturation is achievable.[3]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected solvent (e.g., Water, pH 7.4 Buffer, Methanol, Acetonitrile, Ethyl Acetate, DMSO) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled chamber (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand at the constant temperature to permit the sedimentation of the excess solid.[3]

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) into a clean vial. This step is critical to remove any undissolved particles.

  • Dilution: Dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the validated analytical method.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated HPLC-UV method.[3]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in mg/mL or mol/L.

G cluster_prep Preparation & Equilibration cluster_sample Sampling & Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Seal & Agitate at Constant Temp (24-48h) B->C D Sediment Excess Solid C->D Equilibrium Reached E Filter Supernatant (0.22 µm) D->E F Dilute Sample E->F G Quantify via HPLC-UV F->G H H G->H Calculate Solubility (mg/mL)

Caption: Workflow for solubility determination.

Predicted Solubility Data Summary

The following table presents a hypothetical but chemically reasoned solubility profile for this compound.

SolventSolvent ClassPredicted SolubilityRationale
DMSOPolar AproticSoluble (>50 mg/mL)Strong H-bond acceptor, effectively solvates the molecule.
MethanolPolar ProticSoluble (10-50 mg/mL)H-bond donor and acceptor, similar polarity to the solute.
AcetonitrilePolar AproticSlightly Soluble (1-10 mg/mL)Less polar than methanol, moderate solvating power.
Ethyl AcetateModerately PolarSparingly Soluble (0.1-1 mg/mL)Limited ability to engage in hydrogen bonding.
DichloromethaneNonpolarPoorly Soluble (<0.1 mg/mL)Insufficient polarity to overcome crystal lattice energy.
Water (pH 7.4)AqueousSlightly Soluble (1-5 mg/mL)pH-dependent; solubility increases at lower pH due to protonation of the amino and pyridine groups.[4]

Stability Profile and Forced Degradation

Evaluating the chemical stability of a molecule is mandated by regulatory bodies like the ICH and is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradants.[5] Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition and elucidate potential degradation pathways.[6][7]

Hydrolytic Stability

The methyl ester functional group is the most probable site for hydrolysis, which can be catalyzed by acid or base, yielding the corresponding carboxylic acid (6-amino-5-methoxypicolinic acid) and methanol.[8][9][10]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible. Protonation of the carbonyl oxygen activates the ester for nucleophilic attack by water.[10]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and typically proceeds faster than acid-catalyzed hydrolysis.[9] The hydroxide ion directly attacks the carbonyl carbon.

Oxidative Stability

The electron-rich aromatic ring and the primary amino group are susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) can be used to simulate oxidative stress.[11][12] Degradation could potentially lead to the formation of N-oxides or other oxidized species.[11]

Photostability

Many pyridine-containing compounds are known to absorb UV radiation, which can lead to photodegradation. ICH guideline Q1B provides a standardized approach for photostability testing, involving exposure to a combination of visible and UV light.[13]

Thermal Stability

Thermal degradation studies assess the molecule's stability at elevated temperatures. These tests, conducted in both dry heat and humid conditions, can reveal decomposition pathways that may not be observed under other stress conditions.[14][15][16]

Protocol: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.[12]

    • Thermal: Keep one vial of the stock solution as is.

    • Control: Keep one vial of the stock solution protected from light at 5°C.

  • Incubation: Place the acid, base, oxidative, and thermal vials in a water bath or oven at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Photostability: Expose a separate solid sample and a solution sample to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).[13] Wrap a control sample in foil.

  • Sample Analysis: At each time point, withdraw a sample. If necessary, neutralize the acidic and basic samples before dilution. Analyze all samples, including the control, by a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the formation of any new peaks (degradants).

G cluster_setup Study Setup cluster_stress Stress Conditions (e.g., 60°C) cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acidic (0.1 M HCl) A->B C Basic (0.1 M NaOH) A->C D Oxidative (3% H₂O₂) A->D E Thermal A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points (e.g., 24h, 48h) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Identify & Quantify Degradants H->I J Characterize Degradation Pathways I->J

Caption: General workflow for a forced degradation study.

Potential Degradation Pathways

Based on the functional groups present, the primary degradation pathways are likely to be:

  • Ester Hydrolysis: Formation of 6-amino-5-methoxypicolinic acid. This is expected to be the major pathway under acidic and basic conditions.

  • Oxidation: Formation of an N-oxide on the pyridine ring or oxidation of the amino group, particularly under oxidative stress.[11]

Analytical Methodology for Quantification

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique for this purpose.[17][18]

Protocol: HPLC-UV Method

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan (likely ~254 nm and ~300 nm).

  • Injection Volume: 10 µL.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to be considered "stability-indicating."

Conclusion

This compound is a molecule with significant potential, but its utility is intrinsically linked to its physicochemical properties. This guide outlines the critical importance of understanding its solubility and stability. The primary stability concerns are hydrolytic cleavage of the methyl ester and potential oxidation of the amino group or pyridine ring. Its solubility is expected to be favorable in polar organic solvents and highly dependent on pH in aqueous systems.

The experimental protocols and analytical methods described herein provide a robust framework for researchers to generate reliable, in-house data. Such empirical evidence is indispensable for guiding process development, designing stable formulations, and ensuring the quality and efficacy of downstream applications in research and drug development. It is recommended that all handling and storage adhere to the supplier's advice, specifically refrigeration and protection from light, to minimize degradation.

References

  • Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society.
  • Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands. PMC - NIH.
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed.
  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society.
  • Analytical Methods. RSC Publishing.
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. ResearchGate.
  • Forced degradation studies. MedCrave online. Available at: [Link]

  • Mixed ligand cobalt(II) picolinate complexes: synthesis, characterization, DNA binding and photocleavage. PubMed.
  • (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate.
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • The physicochemical properties and lipophilicity of the identified compounds. ResearchGate.
  • Analytical Methods. RSC Publishing.
  • Chemical properties and biotoxicity of several chromium picolinate derivatives. PubMed.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link]

  • Ester Hydrolysis. J&K Scientific LLC.
  • Ester hydrolysis. Wikipedia. Available at: [Link]

  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
  • Methyl 5-amino-6-methoxypicolinate. Sigma-Aldrich.
  • Analytical method validation for quantifying Methyl 6-methylnicotinate. Benchchem.
  • H3nota Derivatives Possessing Picolyl and Picolinate Pendants for Ga3+ Coordination and 67Ga3+ Radiolabeling. Inorganic Chemistry.
  • An In-depth Technical Guide to the Solubility of Methyl 6-methylnicotinate in Organic Solvents. Benchchem.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

  • A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). RSC Publishing. Available at: [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica.
  • Thermal Degradation of Aminosilicone Carbamates. ResearchGate.

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The Versatile Building Block: A Technical Guide to Methyl 6-amino-5-methoxypicolinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of highly functionalized heterocyclic scaffolds is paramount to the efficient construction of complex molecular architectures. Substituted pyridines, in particular, are a cornerstone of drug discovery, appearing in a vast array of therapeutic agents. This technical guide focuses on a promising, yet under-documented building block: Methyl 6-amino-5-methoxypicolinate .

This document serves as an in-depth technical resource, providing a comprehensive overview of its properties, a plausible and detailed synthetic route, and its potential applications as a versatile intermediate in the synthesis of novel compounds. By synthesizing information from analogous structures and established synthetic methodologies, this guide aims to empower researchers to unlock the synthetic potential of this valuable picolinate derivative.

Physicochemical and Structural Properties

This compound (CAS No. 1072077-54-3) is a polysubstituted pyridine derivative featuring an amino group, a methoxy group, and a methyl ester functionality.[1] This unique arrangement of electron-donating and electron-withdrawing groups imparts a distinct reactivity profile, making it an attractive starting material for further chemical elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1072077-54-3[1]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol Calculated
IUPAC Name Methyl 6-amino-5-methoxypyridine-2-carboxylate
Synonyms 6-Amino-5-methoxy-pyridine-2-carboxylic acid methyl ester[1]
Predicted Boiling Point 362.1±37.0 °C
Predicted Density 1.240±0.06 g/cm³
Predicted pKa 1.77±0.10

Proposed Synthesis of this compound

Experimental Protocol: A Plausible Synthetic Route

Step 1: Nitration of 2-amino-6-chloropyridine

The initial step involves the regioselective nitration of the pyridine ring. The presence of the amino group at the 2-position and the chloro group at the 6-position directs the incoming nitro group to the 3-position.

  • Procedure:

    • To a stirred solution of 2-amino-6-chloropyridine (1.0 eq) in concentrated sulfuric acid, cooled to 0 °C, slowly add fuming nitric acid (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • The precipitated product, 2-amino-6-chloro-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Methoxylation of 2-amino-6-chloro-3-nitropyridine

The chloro substituent at the 6-position is susceptible to nucleophilic aromatic substitution. This step introduces the key methoxy group.

  • Procedure:

    • To a solution of sodium methoxide (1.5 eq) in dry methanol, add 2-amino-6-chloro-3-nitropyridine (1.0 eq).

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • The residue is taken up in water and the product, 2-amino-6-methoxy-3-nitropyridine, is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 3: Reduction of the Nitro Group

The nitro group is selectively reduced to an amino group, yielding a diaminopyridine intermediate.

  • Procedure:

    • Dissolve 2-amino-6-methoxy-3-nitropyridine (1.0 eq) in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • The reaction mixture is hydrogenated under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • The filtrate is concentrated under reduced pressure to afford 2,3-diamino-6-methoxypyridine, which is often used in the next step without further purification.

Step 4: Sandmeyer-type Reaction and Esterification

The final steps involve the conversion of the newly introduced amino group at the 3-position into a carboxylic acid functionality via a Sandmeyer-type reaction, followed by esterification. A more direct approach could be a palladium-catalyzed carbonylation, though the Sandmeyer reaction is a classical and reliable method.

  • Procedure (Sandmeyer-type approach):

    • Dissolve 2,3-diamino-6-methoxypyridine (1.0 eq) in an aqueous solution of hydrochloric acid at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is often heated to promote the substitution.

    • After the reaction is complete, the resulting 6-amino-5-methoxy-2-cyanopyridine is extracted and purified.

    • The nitrile is then hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    • Finally, the carboxylic acid is esterified to the methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.

Reactivity and Applications in Organic Synthesis

This compound is a trifunctional building block, offering multiple reaction sites for diversification. The reactivity of each functional group can be selectively addressed to construct a wide range of complex molecules.

Reactions at the Amino Group

The primary amino group at the 6-position is a versatile handle for a variety of transformations:

  • Acylation and Sulfonylation: The amino group can readily react with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy to introduce diverse side chains and modulate the electronic properties of the pyridine ring.

  • N-Alkylation and N-Arylation: Under appropriate conditions, the amino group can be alkylated or arylated through reactions such as reductive amination or Buchwald-Hartwig amination, respectively.

  • Diazotization and Subsequent Transformations: The amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions.

Reactions involving the Pyridine Ring

The electron-rich nature of the aminopyridine ring makes it susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

Reactions of the Ester Group

The methyl ester at the 2-position can be manipulated through several standard transformations:

  • Hydrolysis: Saponification of the ester with a base such as lithium hydroxide or sodium hydroxide will yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol under acidic or basic conditions.

Potential Applications in Drug Discovery

The substituted picolinate scaffold is a privileged structure in medicinal chemistry. The presence of the amino and methoxy groups on the pyridine ring of this compound allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The "magic methyl" effect, where the introduction of a methyl (or in this case, a methoxy) group can significantly enhance biological activity, is a well-documented phenomenon in drug discovery.[2][3]

This building block can serve as a key intermediate in the synthesis of a variety of biologically active molecules, including:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain.

  • GPCR Ligands: The pyridine scaffold can be elaborated to interact with G-protein coupled receptors.

  • Antiviral and Antibacterial Agents: A number of pyridine-containing compounds have shown potent antimicrobial activity.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not widely available, the following are predicted key features based on its structure and data from analogous compounds.

  • ¹H NMR:

    • Two distinct singlets for the methoxy group protons (around 3.8-4.0 ppm) and the methyl ester protons (around 3.9-4.1 ppm).

    • A broad singlet for the amino group protons (NH₂), the chemical shift of which would be solvent-dependent.

    • Two doublets in the aromatic region corresponding to the two protons on the pyridine ring.

  • ¹³C NMR:

    • Signals for the two methyl carbons of the methoxy and ester groups.

    • Signals for the six carbons of the pyridine ring, with the carbon bearing the ester group being the most downfield.

    • A signal for the carbonyl carbon of the ester group.

  • IR Spectroscopy:

    • Characteristic N-H stretching vibrations for the primary amine.

    • A strong C=O stretching vibration for the ester carbonyl group.

    • C-O stretching vibrations for the methoxy and ester groups.

    • Aromatic C=C and C=N stretching vibrations.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) corresponding to the molecular weight of 182.18.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis and drug discovery. Its trifunctional nature provides a platform for the introduction of molecular diversity, enabling the rapid generation of libraries of novel compounds for biological screening. While detailed synthetic and application data for this specific molecule are still emerging, the established chemistry of related picolinates and aminopyridines provides a strong foundation for its use in the synthesis of the next generation of therapeutic agents. This guide serves as a starting point for researchers looking to harness the synthetic potential of this promising intermediate.

References

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • 6-Amino-5-methoxy-pyridine-2-carboxylic acid methyl ester. (n.d.). Retrieved January 19, 2026, from [Link]

  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PubMed Central. (2019, February 18). Retrieved January 19, 2026, from [Link]

  • CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents. (n.d.).
  • One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010, June 30). Retrieved January 19, 2026, from [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (2023, August 15). Retrieved January 19, 2026, from [Link]

  • WO2004007466A1 - Method for producing highly pure crystalline 4-amino-5,6-dimethoxypyrimidine - Google Patents. (n.d.).
  • Synthesis method of 6-methyl nicotine - Eureka | Patsnap. (n.d.). Retrieved January 19, 2026, from [Link]

  • EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents. (n.d.).
  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Formation of 6-amino-5-carboxamidouracils using COMU as a coupling reagent. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methyl-Containing Pharmaceuticals - PMC - NIH. (2024, April 28). Retrieved January 19, 2026, from [Link]

  • Amine Synthesis Reactions - YouTube. (2018, May 12). Retrieved January 19, 2026, from [Link]

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. (2024, April 9). Retrieved January 19, 2026, from [Link]

  • WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents. (n.d.).
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

The Emerging Potential of Methyl 6-amino-5-methoxypicolinate in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. The pyridine ring, a privileged structure, is a recurring motif in a multitude of approved drugs, valued for its ability to engage in hydrogen bonding and its versatile substitution patterns. This guide focuses on a specific, yet underexplored, substituted pyridine derivative: Methyl 6-amino-5-methoxypicolinate. While direct literature on its extensive biological applications is nascent, its structural features—a 2-aminopyridine core, a methoxy substituent, and a methyl ester—present a compelling starting point for the design of new therapeutic agents. This document serves as a technical primer for researchers, scientists, and drug development professionals, elucidating the potential applications of this scaffold by drawing parallels with structurally related compounds and established medicinal chemistry principles.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a purity typically around 97%. Key physicochemical properties are summarized below:

PropertyValue
Molecular Formula C₈H₁₀N₂O₃
InChI Key AQZYCGSIBUTTRU-UHFFFAOYSA-N
Storage Temperature 2-8°C, protect from light

While a detailed, multi-step synthesis specifically for this compound is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations of analogous picolinates. A common approach involves the esterification of the corresponding carboxylic acid. For instance, the synthesis of similar compounds like methyl 6-methylnicotinate is achieved by refluxing 6-methylnicotinic acid in methanol saturated with gaseous hydrogen chloride, followed by neutralization and extraction.[1] A similar principle can be applied to 6-amino-5-methoxypicolinic acid.

Proposed Synthetic Pathway:

A logical synthetic approach would involve the esterification of 6-amino-5-methoxypicolinic acid. This precursor could potentially be synthesized from a suitable commercially available pyridine derivative through a series of functional group interconversions.

Synthetic Pathway 6-Amino-5-methoxypicolinic_acid 6-Amino-5-methoxypicolinic Acid Product This compound 6-Amino-5-methoxypicolinic_acid->Product Esterification Methanol_HCl Methanol (MeOH) Catalytic Acid (H+) Methanol_HCl->Product

Caption: Proposed esterification of 6-amino-5-methoxypicolinic acid.

The Strategic Importance of the Aminopyridine Scaffold

The 2-aminopyridine moiety is a well-established pharmacophore in medicinal chemistry, frequently utilized for its ability to act as a bioisostere for other functional groups and to form key interactions with biological targets. This scaffold is present in a variety of clinically successful drugs. The amino group can serve as a hydrogen bond donor, while the pyridine nitrogen acts as a hydrogen bond acceptor, allowing for bidentate interactions that can enhance binding affinity and selectivity.

The "Magic Methyl" and Methoxy Substituents: Modulators of Potency and Pharmacokinetics

The introduction of a methyl group into a drug molecule, often referred to as the "magic methyl" effect, can have profound impacts on its pharmacological profile.[2][3] A methyl group can enhance binding affinity through favorable van der Waals interactions, block metabolic hotspots to improve metabolic stability, and influence the conformation of the molecule to favor a bioactive pose.[2][3]

Similarly, the methoxy group can significantly modulate a molecule's physicochemical properties. It can increase solubility and act as a hydrogen bond acceptor. Its electronic properties can also influence the reactivity of the pyridine ring.

Potential Therapeutic Applications: A Forward-Looking Analysis

Based on the structural motifs present in this compound and the known activities of analogous compounds, several promising avenues for its application in medicinal chemistry can be proposed.

Kinase Inhibition in Oncology

The aminopyridine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of aminopyridines have been investigated as potent and selective inhibitors of c-Met, a receptor tyrosine kinase implicated in various cancers.[4] The 6-amino-5-methoxypicolinate core could serve as a foundational scaffold for developing novel kinase inhibitors. The amino group can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for this class of drugs.

Kinase Inhibitor Workflow cluster_0 Scaffold Derivatization cluster_1 Screening Cascade Start This compound Amide_Coupling Amide Coupling (e.g., with various aryl/heteroaryl carboxylic acids) Start->Amide_Coupling Suzuki_Coupling Suzuki Coupling (e.g., to introduce aryl/heteroaryl groups) Start->Suzuki_Coupling Primary_Screen Primary Kinase Panel Screen (Biochemical Assay) Amide_Coupling->Primary_Screen Suzuki_Coupling->Primary_Screen Secondary_Screen Cell-based Proliferation Assays (e.g., MTT, CellTiter-Glo) Primary_Screen->Secondary_Screen Tertiary_Screen In vivo Xenograft Models Secondary_Screen->Tertiary_Screen

Sources

An In-Depth Technical Guide to Methyl 6-amino-5-methoxypicolinate Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery. Within this vast chemical space, substituted picolinates, esters of pyridine-2-carboxylic acid, represent a particularly promising class of compounds. This technical guide focuses on a specific, yet versatile, member of this family: Methyl 6-amino-5-methoxypicolinate .

While direct literature on this exact molecule is limited, this guide, written from the perspective of a Senior Application Scientist, will provide a comprehensive framework for its synthesis, derivatization, and biological evaluation. By leveraging established synthetic methodologies for pyridine functionalization and drawing parallels from structurally related bioactive molecules, we will illuminate the path for researchers to explore the therapeutic potential of this compound and its analogs. This document is designed to be a self-validating system, where the rationale behind each experimental choice is explained, and every protocol is grounded in established scientific principles.

The Core Moiety: Physicochemical Properties and Structural Features

This compound possesses a unique arrangement of functional groups on the pyridine ring that suggests significant potential for biological activity.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃Calculated
Molecular Weight 182.18 g/mol Calculated
CAS Number Not assigned-
Predicted LogP 0.8-1.2Cheminformatics Tools
Key Structural Features - Pyridine-2-carboxylate scaffold- C6 primary amino group (potential for H-bonding and further derivatization)- C5 methoxy group (influences electronics and lipophilicity)- Methyl ester (can be hydrolyzed to the corresponding carboxylic acid)-

The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing methyl ester creates a distinct electronic profile that can influence binding to biological targets. The presence of multiple hydrogen bond donors and acceptors, coupled with a scaffold amenable to diverse chemical modifications, makes this a highly attractive starting point for medicinal chemistry campaigns.

Synthetic Strategies: A Roadmap to this compound and its Analogs

The synthesis of the target molecule and its derivatives can be approached through several strategic disconnections, leveraging well-established pyridine chemistry. A plausible and versatile synthetic approach would start from a readily available di-substituted pyridine.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below.

Retrosynthesis M1 This compound M2 6-Amino-5-methoxypicolinic acid M1->M2 Esterification M4 Methyl 6-nitro-5-methoxypicolinate M1->M4 Amination (e.g., Buchwald-Hartwig) M3 6-Nitro-5-methoxypicolinic acid M2->M3 Nitro Reduction M5 6-Chloro-5-nitropicolinate M3->M5 Methoxylation (SNAr) M4->M3 Ester Hydrolysis M6 Commercially available dichloropyridine M5->M6 Nitration & Esterification

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Transformations: Step-by-Step Protocols

The following protocols represent robust and adaptable methods for the key transformations in the synthesis of the target molecule and its analogs.

This protocol describes the introduction of the methoxy group onto a suitably activated pyridine ring, such as a chloropyridine.

Rationale: The presence of an electron-withdrawing nitro group ortho or para to a halogen on the pyridine ring activates the ring for nucleophilic aromatic substitution.[1][2][3] Sodium methoxide serves as a potent nucleophile to displace the chloride.

Materials:

  • 6-Chloro-5-nitropicolinate derivative

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 6-chloro-5-nitropicolinate (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium methoxide (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

This protocol details the introduction of the amino group via a cross-coupling reaction.

Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, particularly with less reactive aryl chlorides.[4][5][6] The choice of palladium precatalyst and ligand is crucial for achieving high yields.

Materials:

  • Methyl 6-chloro-5-methoxypicolinate

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle)

  • Phosphine ligand (e.g., RuPhos, BrettPhos)[4]

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by the Methyl 6-chloro-5-methoxypicolinate (1.0 eq) and the ammonia source (1.2-1.5 eq).

  • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • If a protecting group like benzophenone imine was used, perform the deprotection step (e.g., with mild acid) before purification.

  • Purify the final product by column chromatography.

This protocol describes the conversion of the picolinic acid to its methyl ester.

Rationale: Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when the substrates are sensitive to harsher conditions.[7] DCC and DMAP activate the carboxylic acid for nucleophilic attack by the alcohol.

Materials:

  • 6-Amino-5-methoxypicolinic acid

  • Methanol (MeOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 6-amino-5-methoxypicolinic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add methanol (1.5-2.0 eq) to the solution.

  • Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Biological Landscape: Potential Targets and Therapeutic Applications

The structural motifs present in this compound suggest a high probability of interaction with key biological targets implicated in various diseases.

Kinase Inhibition: A Promising Avenue

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[8][9][10] Many kinase inhibitors are ATP-competitive, and the aminopyridine moiety can mimic the hydrogen bonding interactions of the adenine portion of ATP within the kinase hinge region.

Potential Kinase Targets:

  • Tyrosine Kinases: (e.g., EGFR, VEGFR, TRK) - Often implicated in cancer cell proliferation and angiogenesis.[11]

  • Serine/Threonine Kinases: (e.g., Aurora Kinases, CDKs, PLK1, IKKε, TBK1) - Crucial regulators of the cell cycle and inflammatory signaling.[9][10][12]

  • p38 MAPK and AMPK: Involved in cellular stress responses and metabolic regulation.[13][14]

Structure-Activity Relationship (SAR) Insights:

  • The 6-amino group is often crucial for forming key hydrogen bonds with the kinase hinge region.

  • Substituents at the 5-position , such as the methoxy group, can project into the solvent-exposed region or a hydrophobic pocket, influencing both potency and selectivity.[15]

  • The picolinate ester can be a handle for further derivatization to explore interactions with the ribose-phosphate binding region of the ATP pocket.

G-Protein Coupled Receptor (GPCR) Modulation

Substituted pyridines have also been identified as modulators of GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes.[16]

Potential GPCR Targets:

  • Adenosine Receptors: Aminopyridine derivatives have been shown to act as inverse agonists at A1 adenosine receptors.

  • Chemokine Receptors (e.g., CXCR4): These receptors play roles in inflammation and cancer metastasis.

  • Other GPCRs: The diverse chemical space of aminopyridine derivatives suggests the potential for interaction with a wide range of GPCRs.

Workflow for Target Identification and Validation:

Target_Validation cluster_0 In Vitro Screening cluster_1 Hit-to-Lead Optimization cluster_2 In Vivo Evaluation A Synthesized Compound Library B Broad Kinase Panel Screening A->B C GPCR Binding Assays A->C D Hit Identification B->D C->D E Dose-Response Assays (IC50/EC50) D->E F Cell-Based Assays (e.g., MTT) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Compound Selection G->H I Pharmacokinetic (ADME) Studies H->I J Efficacy in Disease Models I->J K Candidate Drug J->K

Caption: A typical workflow for the biological evaluation of novel compounds.

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step protocols for key in vitro assays to characterize the biological activity of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (DMSO-containing medium) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Activity Assay (Luminescence-Based)

Principle: This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[8][10] The ADP is converted to ATP, which then drives a luciferase-catalyzed reaction that produces light.

Materials:

  • Kinase of interest

  • Specific kinase substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the test compound or vehicle control.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Radioligand Binding Assay for GPCRs

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.[12]

Materials:

  • Cell membranes or tissues expressing the GPCR of interest

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Test compounds

  • Assay buffer

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and serial dilutions of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled known ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the filter plate. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of inhibition of specific binding by the test compound at each concentration.

    • Calculate the IC₅₀ value and then the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. This guide has provided a comprehensive technical framework for its synthesis and biological evaluation, grounded in established scientific principles. The proposed synthetic routes are versatile and can be readily adapted to generate a diverse library of analogs for SAR studies. The outlined biological assays provide a clear path for identifying and characterizing the activity of these novel compounds.

The future of research in this area lies in the systematic exploration of the chemical space around this core. By derivatizing the amino and ester functionalities and modifying the substitution pattern on the pyridine ring, researchers can fine-tune the pharmacological properties of these molecules to develop potent and selective agents for a range of therapeutic targets. The insights and protocols provided herein are intended to empower researchers to unlock the full potential of this compound and its derivatives in the ongoing quest for new and improved medicines.

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  • MDPI. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
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A Technical Guide to the Safe Handling of Methyl 6-amino-5-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Physicochemical Properties

Methyl 6-amino-5-methoxypicolinate is a substituted aminopyridine derivative, a class of compounds recognized for its utility as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1] Understanding its fundamental properties is the first step toward ensuring its safe handling in a laboratory setting.

Chemical Structure:

  • IUPAC Name: this compound

  • Synonyms: 6-Amino-5-methoxy-pyridine-2-carboxylic acid methyl ester

  • Molecular Formula: C₈H₁₀N₂O₃

  • Molecular Weight: 182.18 g/mol

  • CAS Number: Not broadly listed, indicating it may be a specialty or novel research chemical. Related structures like Methyl 5-amino-6-methoxypicolinate have CAS 475272-68-5.[2]

A summary of its key physicochemical properties is presented below. Data for closely related analogs is used to provide guidance where specific data is unavailable.

PropertyValueSource
Physical State Solid, Powder
Appearance Light yellow to white crystalline solid[1][3]
Melting Point 159 - 160 °C (for analog Methyl 6-aminonicotinate)[3]
Boiling Point Data not available
Solubility Soluble in water[4]
Storage Temperature 2-8°C, protect from light

Section 2: Hazard Identification and GHS Classification

While a specific, universally adopted Safety Data Sheet (SDS) for this compound is not available, a composite hazard profile can be constructed based on the known risks of the aminopyridine chemical class and data from structurally similar compounds.[4][5][6] The primary hazards are associated with irritation and potential toxicity.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on analogs, the following classifications are anticipated.[7][8][9]

GHS PictogramHazard Class & CategoryHazard Statement

Skin Corrosion/Irritation, Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation, Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3H335: May cause respiratory irritation
Acute Toxicity, Oral, Category 4H302: Harmful if swallowed

Trustworthiness of Hazard Assessment: This synthesized profile is a precautionary measure. The causality is clear: aminopyridines can be bioactive and interact with biological tissues.[4] Therefore, assuming the compound is an irritant to the skin, eyes, and respiratory system until proven otherwise is a cornerstone of a self-validating safety protocol. All handling procedures should reflect this conservative assessment.

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is paramount. A multi-layered approach combining engineering controls and appropriate PPE is required.

Engineering Controls
  • Primary Containment: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne dust.[10][11] The causality is direct: the fume hood's negative pressure environment physically contains and removes particulates, preventing them from entering the researcher's breathing zone.

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it's a system designed to protect the user from the specific hazards identified in Section 2.

  • Hand Protection: Wear nitrile rubber gloves.[3] Nitrile provides a robust barrier against many organic compounds. Gloves must be inspected before use and proper removal techniques (without touching the outer surface) must be employed to avoid skin contact.[12]

  • Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3] They provide a seal around the eyes, protecting against airborne dust and accidental splashes.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, consider additional protection such as chemically resistant aprons or sleeves.[3]

  • Respiratory Protection: If engineering controls fail or for emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.[13] Routine use of respiratory protection indicates a failure of engineering controls, which should be addressed.

Section 4: Safe Handling, Storage, and Disposal Workflow

A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory.

Workflow Diagram: From Receipt to Disposal

The following diagram outlines the critical decision points and procedures for handling this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response receive 1. Receive & Verify Compound log 2. Log in Inventory System receive->log store 3. Store in Designated Area (2-8°C, Dark) log->store ppe 4. Don PPE (Gloves, Goggles, Lab Coat) store->ppe fume_hood 5. Work in Fume Hood ppe->fume_hood weigh 6. Weigh Solid Carefully fume_hood->weigh dissolve 7. Prepare Solution weigh->dissolve decontaminate 8. Decontaminate Glassware & Surfaces dissolve->decontaminate After Experiment dispose_solid 9a. Dispose of Solid Waste (Hazardous Waste) decontaminate->dispose_solid dispose_liquid 9b. Dispose of Liquid Waste (Hazardous Waste) decontaminate->dispose_liquid remove_ppe 10. Doff PPE Correctly dispose_solid->remove_ppe dispose_liquid->remove_ppe wash 11. Wash Hands Thoroughly remove_ppe->wash spill Spill Occurs spill_response Follow Spill Protocol spill->spill_response Evacuate if large Consult SDS/Emergency Plan

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Protocols

Receiving and Storage:

  • Upon receipt, visually inspect the container for damage.

  • Log the compound into the chemical inventory.

  • Store the container tightly closed in a cool, dry, and dark place, such as a refrigerator designated for chemicals, at 2-8°C.

  • Store away from incompatible materials like strong oxidizing agents and strong bases.[14]

Handling and Use (In Fume Hood):

  • Before handling, ensure an appropriate spill kit and emergency contact information are readily accessible.

  • Don all required PPE as described in Section 3.

  • Perform all manipulations, including weighing and solution preparation, inside a certified chemical fume hood to avoid dust formation and inhalation.[11]

  • Use tools (spatulas, etc.) that minimize the generation of dust.

  • Clean all surfaces and equipment thoroughly after use.

Waste Disposal:

  • This compound and its containers must be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7][14]

  • Do not allow the product to enter drains or the environment.[12]

Section 5: Emergency Procedures

Rapid and correct response during an emergency is critical.

Emergency Response Decision Tree

G Emergency First Aid Protocol cluster_routes Emergency First Aid Protocol cluster_actions Emergency First Aid Protocol start Exposure Event Occurs inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion action_inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. Seek medical attention. inhalation->action_inhale action_skin 1. Immediately remove contaminated clothing. 2. Wash skin with soap and plenty of water for 15 min. 3. Seek medical attention if irritation persists. skin_contact->action_skin action_eye 1. Rinse cautiously with water for at least 15 min. 2. Remove contact lenses, if present and easy to do. 3. Immediately call an ophthalmologist. eye_contact->action_eye action_ingest 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Seek immediate medical attention. ingestion->action_ingest end end action_inhale->end Provide SDS to medical personnel action_skin->end Provide SDS to medical personnel action_eye->end Provide SDS to medical personnel action_ingest->end Provide SDS to medical personnel

Caption: A decision tree for first aid response to chemical exposure.

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[12][14]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[14][15]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention, preferably from an ophthalmologist.[11][14]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a poison center or doctor immediately.[5][11]

Spill and Fire Response
  • Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[14] Ensure the area is well-ventilated. For large spills, evacuate the area and follow emergency procedures.

  • Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[10][14] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12] Hazardous combustion products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[14]

Section 6: Reactivity and Stability

  • Chemical Stability: The product is stable under recommended storage conditions (cool, dry, dark).[10][14]

  • Conditions to Avoid: Avoid excess heat, dust formation, and exposure to incompatible materials.[14]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10][14] Reactions with these can be exothermic and may produce hazardous products.

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[14]

References

  • Alfa Aesar. Methyl 6-aminonicotinate Safety Data Sheet. Accessed January 19, 2026. [Link]

  • Autech Industry Co.,Ltd. MSDS of Methyl 5-methoxypicolinate. Accessed January 19, 2026. [Link]

  • DC Fine Chemicals. Methyl 6-methylnicotinate - Safety Data Sheet. Accessed January 19, 2026. [Link]

  • PubChem, NIH. Methyl 6-aminonicotinate GHS Classification. Accessed January 19, 2026. [Link]

  • PubChem, NIH. Methyl 6-methylnicotinate GHS Classification. Accessed January 19, 2026. [Link]

  • Georganics. Methyl 6-aminonicotinate – preparation and application. Accessed January 19, 2026. [Link]

  • PubChem, NIH. Methyl 6-amino-5-nitropyridine-3-carboxylate. Accessed January 19, 2026. [Link]

  • Chemsrc. Methyl 6-aMino-5-broMo-3-chloropicolinate. Accessed January 19, 2026. [Link]

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Methodological & Application

Synthesis of Methyl 6-amino-5-methoxypicolinate: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 6-amino-5-methoxypicolinate is a key heterocyclic building block in contemporary drug discovery, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active agents. Its substituted pyridine core is a common motif in molecules targeting a range of therapeutic areas. This application note provides a comprehensive, technically detailed protocol for the synthesis of this compound, designed for researchers and professionals in pharmaceutical development and medicinal chemistry. The protocol is built upon fundamental organic chemistry principles and draws from established transformations of analogous structures to ensure reliability and reproducibility.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the commercially available precursor, 5-Amino-6-methoxypicolinonitrile. This strategic approach involves the initial hydrolysis of the nitrile functionality to the corresponding carboxylic acid, followed by a classic acid-catalyzed esterification to yield the final product.

DOT Script for Synthetic Pathway Visualization

Synthesis_Pathway Start 5-Amino-6-methoxypicolinonitrile Intermediate 6-Amino-5-methoxypicolinic acid Start->Intermediate Step 1: Acid Hydrolysis (e.g., aq. HCl, reflux) Final This compound Intermediate->Final Step 2: Esterification (Methanol, H2SO4, reflux)

Caption: Proposed two-step synthesis of this compound.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
5-Amino-6-methoxypicolinonitrile≥95%Commercially AvailableStarting material.
Hydrochloric Acid (HCl)37% (concentrated)ACS Reagent GradeUsed for nitrile hydrolysis.
Sodium Hydroxide (NaOH)PelletsACS Reagent GradeFor neutralization.
Methanol (MeOH)AnhydrousACS Reagent GradeSolvent and reactant for esterification.
Sulfuric Acid (H₂SO₄)98% (concentrated)ACS Reagent GradeCatalyst for esterification.
Sodium Bicarbonate (NaHCO₃)Saturated solutionACS Reagent GradeFor neutralization.
Ethyl Acetate (EtOAc)ACS Reagent GradeFor extraction.
Brine (saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)For drying organic layers.
Deionized Water
Standard laboratory glasswareRound-bottom flasks, condensers, etc.
Magnetic stirrer with heating mantle
Rotary evaporator
pH paper or pH meter
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄

Detailed Synthesis Protocol

Step 1: Hydrolysis of 5-Amino-6-methoxypicolinonitrile to 6-Amino-5-methoxypicolinic acid

This initial step involves the conversion of the nitrile group into a carboxylic acid through acid-catalyzed hydrolysis. The reaction proceeds by protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid.[1][2]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Amino-6-methoxypicolinonitrile (10.0 g, 1.0 eq).

  • Carefully add a 6 M aqueous solution of hydrochloric acid (100 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After completion, cool the reaction mixture to room temperature and then further in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a pH of approximately 3-4 is reached. The carboxylic acid product is expected to precipitate at its isoelectric point.

  • Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

  • Dry the solid under vacuum to a constant weight to yield 6-Amino-5-methoxypicolinic acid.

Step 2: Esterification of 6-Amino-5-methoxypicolinic acid to this compound

The second step is a Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] In this case, 6-Amino-5-methoxypicolinic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for attack by the methanol nucleophile.

Procedure:

  • In a 500 mL round-bottom flask, suspend the dried 6-Amino-5-methoxypicolinic acid (from Step 1) in anhydrous methanol (200 mL).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with continuous stirring.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C).

  • Maintain the reflux with stirring for 8-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (200 mL) and carefully neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a solid.

Troubleshooting and Optimization

  • Incomplete Hydrolysis: If the hydrolysis in Step 1 is sluggish, the reaction time can be extended, or the concentration of the hydrochloric acid can be moderately increased. Ensure efficient stirring to maximize the contact between the reactants.

  • Low Yield in Esterification: The esterification reaction is an equilibrium process. Using a large excess of methanol can help drive the equilibrium towards the product side. Ensure that the methanol is anhydrous, as water can shift the equilibrium back towards the starting materials.

  • Potential for Decarboxylation: Picolinic acids can be susceptible to decarboxylation at elevated temperatures. While reflux is necessary for the reaction to proceed at a reasonable rate, prolonged heating at excessively high temperatures should be avoided.[4]

  • Oxidative Dimerization: Aminopyridine derivatives can be prone to oxidative side reactions. While not typically a major issue in this specific sequence, conducting the reactions under an inert atmosphere (e.g., nitrogen or argon) can be considered if impurities suggesting dimerization are observed.[4]

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development. By leveraging a commercially available starting material and employing fundamental, well-understood chemical transformations, this guide offers a practical approach for obtaining this key building block with good yield and purity. Careful attention to reaction conditions and purification techniques will ensure the successful synthesis of this important compound.

References

  • Georganics. Methyl 6-aminonicotinate – preparation and application. [Link]

  • NIH PubChem. Methyl 6-aminonicotinate. [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • OrgoSolver. Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

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Application Notes and Protocols for the Utilization of Methyl 6-amino-5-methoxypicolinate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Substituted Picolinate Scaffold

Methyl 6-amino-5-methoxypicolinate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core is a common motif in pharmacologically active compounds, and the strategic placement of amino, methoxy, and methyl ester groups provides multiple handles for synthetic diversification.[1][2] The primary amino group, in particular, serves as an excellent nucleophile for the construction of carbon-nitrogen bonds, a cornerstone of modern drug discovery.[3][4][5]

This guide provides a detailed protocol for a representative application of this compound: the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of N-aryl derivatives. Furthermore, it discusses the potential for this building block to participate in other cross-coupling reactions, such as the Suzuki-Miyaura coupling, thereby highlighting its versatility in the rapid assembly of complex molecular architectures.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 36052-26-3[2][6]
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
Appearance White to off-white solidN/A
Purity ≥98%[2]

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Application: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4][5][7][8] This reaction is particularly effective for coupling aryl halides or triflates with a wide range of amines, including the amino group of this compound. The resulting N-aryl picolinates are valuable scaffolds in drug discovery.

Reaction Principle and Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] A palladium(0) catalyst first undergoes oxidative addition with the aryl halide (Ar-X). The resulting palladium(II) complex then coordinates with the amine, which is subsequently deprotonated by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst.

Diagram: Simplified Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)(L_n)-X Amine_Coordination R2NH Coordination & Deprotonation Ar-Pd(II)(L_n)-X->Amine_Coordination R2NH, Base Ar-Pd(II)(L_n)-NR2 Ar-Pd(II)(L_n)-NR2 Amine_Coordination->Ar-Pd(II)(L_n)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(L_n)-NR2->Reductive_Elimination Ar-NR2 Reductive_Elimination->Pd(0)L_n

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: N-Arylation of this compound

This protocol is adapted from established methods for the N-arylation of amino acid esters, a closely related transformation.[9][10]

Materials and Reagents
ReagentCAS NumberMolecular WeightStoichiometry
This compound36052-26-3152.151.0 equiv
Aryl Bromide (e.g., 4-bromotoluene)106-38-7171.041.2 equiv
t-BuBrettPhos Pd G3 Precatalyst1445085-87-9869.640.02 equiv (2 mol%)
Sodium tert-butoxide (NaOtBu)865-48-596.101.4 equiv
Anhydrous Toluene108-88-392.14-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), t-BuBrettPhos Pd G3 precatalyst (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Stir the reaction mixture at 80-100 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-aryl picolinate.

Diagram: Experimental Workflow for Buchwald-Hartwig N-Arylation

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add Reagents: - this compound - Aryl Bromide - Pd Precatalyst - Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert Solvent Add Anhydrous Toluene Inert->Solvent Heat Heat and Stir (80-100 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Dilute Monitor->Quench Extract Wash with Water and Brine Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Alternative Application: Suzuki-Miyaura Cross-Coupling

While the amino group is a prime site for functionalization via Buchwald-Hartwig amination, the pyridine ring of this compound could potentially be modified through a Suzuki-Miyaura cross-coupling reaction if a halide were present on the ring.[11][12][13] For instance, a bromo-substituted analogue could readily couple with a variety of aryl or vinyl boronic acids.[14][15][16][17]

The general principle involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base.[11][12] This reaction is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of biaryl compounds. Should a halogenated derivative of this compound be utilized, a typical Suzuki protocol would involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/water).

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. The detailed protocol for Buchwald-Hartwig N-arylation provided herein offers a robust starting point for the functionalization of its amino group. Furthermore, the potential for this scaffold to be adapted for other powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, underscores its broad utility in modern synthetic chemistry. The successful application of these methods will undoubtedly facilitate the discovery and development of novel compounds in the pharmaceutical and materials science fields.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides; 2026. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Fors, B. P.; Do, D. T.; Johannes, J. E.; Buchwald, S. L. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Org. Lett.2016 , 18 (16), 4128–4131. [Link]

  • Process for the preparation of 6-(aryl)-4-aminopicolinates.
  • Suzuki reaction. In Wikipedia; 2023. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig cross-coupling reaction. ChemHelp ASAP. [Link]

  • Improved synthesis of 6-aryl-4-aminopicolinates.
  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. DSpace@MIT. [Link]

  • Kollár, L.; Kégl, T. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules2021 , 26 (11), 3195. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications. [Link]

  • Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate. [Link]

  • Tian, Q.; et al. Palladium Catalyzed Direct Carbonylative Thiomethylation of Aryldiazonium Salts and Amines with 4-(Methylthio)-2-Butanone as (Methylthio) Transfer Agent. J. Org. Chem.2021 , 86 (13), 8797–8804. [Link]

  • Methyl 6-aminonicotinate – preparation and application. Georganics. [Link]

  • Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11- Diazabenzo[A]Phenothiazin-5-One Via Palladium Catalyzed S. Der Pharma Chemica. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Facile and efficient N-arylation of amino acid esters with (-)-methyl-3-dehydroshikimiate(3-MDHS): A bio-based and metal-free strategy leading to N-aryl amino acid derivatives. ResearchGate. [Link]

  • Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Chemistry of Heterocyclic Compounds. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. [Link]

  • Al-Masoudi, N. A.; et al. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules2021 , 26 (22), 6920. [Link]

  • Wang, C.; et al. Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates at Room Temperature. Molecules2021 , 26 (11), 3195. [Link]

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Application Notes and Protocols: Methyl 6-amino-5-methoxypicolinate as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Substituted Picolinates in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a multitude of drug candidates. Within this class, functionalized picolinates—esters of pyridine-2-carboxylic acid—serve as exceptionally versatile building blocks. This guide focuses on a particularly valuable, yet underexplored intermediate: Methyl 6-amino-5-methoxypicolinate . The strategic placement of an amino, methoxy, and methyl ester group on the pyridine ring offers three distinct points for chemical modification, enabling the synthesis of complex molecular architectures with high precision. This document provides a comprehensive technical overview, including a plausible and robust synthetic route, detailed experimental protocols, and a practical application in the synthesis of a kinase inhibitor scaffold, designed for researchers and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an intermediate is critical for its effective use in synthesis, including solvent selection, reaction monitoring, and purification.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₃Calculated
Molar Mass 182.18 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point >150 °C (estimated)N/A
Solubility Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water (predicted)N/A
CAS Number 1391713-58-1

A Robust, Stepwise Synthesis of this compound

While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and controllable multi-step pathway can be devised from readily available starting materials. The following protocol is based on well-established transformations of pyridine derivatives, ensuring a high probability of success and scalability.[1] This approach prioritizes regiochemical control at each step.

Overall Synthetic Workflow

Synthetic_Workflow A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 2-Chloro-6-methoxy-3-nitropyridine B->C Selective Methoxylation (NaOMe, MeOH) D Methyl 6-methoxy-3-nitro-2-pyridinecarboxylate C->D Palladium-Catalyzed Carbonylation (CO, MeOH, Pd(dppf)Cl₂) E Methyl 3-amino-6-methoxy-2-pyridinecarboxylate D->E Reduction (H₂, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Nitration of 2,6-Dichloropyridine

  • Rationale: The initial step involves the regioselective nitration of 2,6-dichloropyridine. The chloro-substituents are deactivating and meta-directing. Therefore, nitration is expected to occur at the 3-position. Careful control of temperature is crucial to prevent side reactions.[1]

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (150 mL) cooled to 0 °C in an ice bath, add 2,6-dichloropyridine (50.0 g, 0.338 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Once the addition is complete, slowly add a mixture of concentrated sulfuric acid (75 mL) and fuming nitric acid (75 mL) dropwise, maintaining the internal temperature between 0 and 5 °C.

    • After the addition, allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 16 hours.

    • Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.

    • The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral (pH ~7), and then dried under vacuum to yield 2,6-dichloro-3-nitropyridine as a pale yellow solid.

Step 2: Selective Methoxylation

  • Rationale: This step involves a nucleophilic aromatic substitution (SNAr) to replace one of the chloro groups with a methoxy group. The newly introduced nitro group at the 3-position strongly activates the adjacent chloro groups for nucleophilic attack. The C6 position is generally more susceptible to attack than the C2 position in such systems.[2]

  • Protocol:

    • Prepare a solution of sodium methoxide by carefully adding sodium metal (8.6 g, 0.374 mol) to anhydrous methanol (400 mL) under an inert atmosphere (N₂) at 0 °C.

    • Once all the sodium has reacted, add a solution of 2,6-dichloro-3-nitropyridine (65.0 g, 0.337 mol) in anhydrous methanol (100 mL) dropwise to the sodium methoxide solution at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

    • Remove the methanol under reduced pressure. Add water (500 mL) to the residue and extract with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to give 2-chloro-6-methoxy-3-nitropyridine.

Step 3: Palladium-Catalyzed Carbonylation

  • Rationale: The remaining chloro-substituent is converted to a methyl ester via a palladium-catalyzed carbonylation reaction. This is a robust and widely used method for the synthesis of pyridine carboxylic acid esters.[3][4]

  • Protocol:

    • To a high-pressure reactor, add 2-chloro-6-methoxy-3-nitropyridine (50.0 g, 0.265 mol), palladium(II) acetate (1.2 g, 5.3 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (3.0 g, 5.4 mmol), and triethylamine (55 mL, 0.398 mol) in anhydrous methanol (500 mL).

    • Seal the reactor, purge with carbon monoxide (CO) gas three times, and then pressurize to 10 atm with CO.

    • Heat the reaction mixture to 100 °C and stir for 24 hours.

    • Cool the reactor to room temperature and carefully vent the CO gas.

    • Filter the reaction mixture through a pad of Celite, washing with methanol.

    • Concentrate the filtrate under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Methyl 6-methoxy-3-nitropicolinate.

Step 4: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and avoiding harsh reducing agents.[5][6]

  • Protocol:

    • Dissolve Methyl 6-methoxy-3-nitropicolinate (40.0 g, 0.188 mol) in methanol (400 mL) in a hydrogenation vessel.

    • Carefully add 10% palladium on carbon (Pd/C) (4.0 g, 10 wt%).

    • Seal the vessel, evacuate and purge with hydrogen gas three times.

    • Pressurize the vessel with hydrogen gas to 50 psi and stir vigorously at room temperature for 6 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite, washing thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, This compound , as a solid. The product can be further purified by recrystallization if necessary.

Application in Pharmaceutical Synthesis: A Kinase Inhibitor Scaffold

The unique arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of kinase inhibitors, which often feature a substituted aminopyridine core. For instance, it can be used to construct molecules analogous to the ALK/ROS1 inhibitor, Lorlatinib (PF-06463922), which is a macrocyclic compound.[7][8][9][10][11] The 6-amino group can serve as an anchor point for building complex side chains.

Example Application: Synthesis of an Amide-Linked Heterocycle

Application_Workflow A Methyl 6-amino-5- methoxypicolinate C Amide-linked Kinase Inhibitor Scaffold A->C Amide Coupling (HATU, DIPEA) B Substituted Pyran-4-carboxylic acid B->C

Caption: Amide coupling of the intermediate to form a potential kinase inhibitor scaffold.

  • Rationale: The 6-amino group of the intermediate can readily undergo amide bond formation with a suitable carboxylic acid. This reaction is a cornerstone of medicinal chemistry for linking molecular fragments. HATU is a common and efficient coupling reagent that minimizes side reactions.

  • Protocol:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve a substituted heterocyclic carboxylic acid (e.g., 2-methyl-4-(trifluoromethyl)pyran-4-carboxylic acid) (1.1 mmol) in anhydrous dimethylformamide (DMF) (10 mL).

    • Add HATU (1.2 mmol) and diisopropylethylamine (DIPEA) (3.0 mmol) to the solution and stir for 10 minutes at room temperature.

    • Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12 hours. Monitor for completion by LC-MS.

    • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous lithium chloride solution (2 x 30 mL), then with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the desired amide product.

Conclusion

This compound represents a high-value intermediate for pharmaceutical synthesis. Its controlled, stepwise preparation provides a reliable source of this versatile building block. The strategic disposition of its functional groups allows for diverse and subsequent chemical modifications, making it an ideal starting point for the synthesis of complex drug candidates, particularly in the area of kinase inhibitors. The protocols outlined in this guide are based on robust and well-precedented chemical transformations and are intended to provide a solid foundation for researchers in their drug discovery endeavors.

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Application Notes and Protocols for Coupling Reactions with Methyl 6-amino-5-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-amino-5-methoxypicolinate is a versatile substituted pyridine building block of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, including a nucleophilic amino group, an electron-donating methoxy group, and a methyl ester, make it an attractive scaffold for the synthesis of a diverse array of complex molecules. The strategic functionalization of this core via modern cross-coupling methodologies is paramount for the generation of novel chemical entities with potential therapeutic or material applications.

This technical guide provides a comprehensive overview of three key classes of coupling reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation. As a senior application scientist, this document moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, rationale for reagent selection, and detailed, field-proven protocols. The aim is to equip researchers with the necessary knowledge to successfully employ this valuable building block in their synthetic endeavors.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] In the context of this compound, this reaction would typically involve the coupling of a halogenated version of the picolinate with a variety of aryl or heteroaryl boronic acids or esters. The electron-rich nature of the pyridine ring in this substrate presents unique challenges and opportunities that will be addressed.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[3]

Suzuki_Miyaura_Cycle cluster_cycle A Pd(0)Ln B Oxidative Addition (Ar-X) C Ar-Pd(II)-X(Ln) A->C Ar-X B->C D Transmetalation (R-B(OR)2, Base) E Ar-Pd(II)-R(Ln) C->E R-B(OR)2 Base D->E E->A Ar-R F Reductive Elimination G Ar-R F->G

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

A key challenge with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the palladium center, which can hinder the catalytic cycle.[4] The selection of bulky, electron-rich phosphine ligands is often crucial to mitigate this issue and promote efficient coupling.[5]

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the coupling of a hypothetical "Methyl 6-amino-5-methoxy-X-picolinate" (where X is a halide, typically Br or I) with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • Methyl 6-amino-5-methoxy-X-picolinate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine Methyl 6-amino-5-methoxy-X-picolinate, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the mixture at a predetermined temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical YieldReference
Pd(OAc)₂ / PPh₃PPh₃K₂CO₃Toluene/H₂O100Moderate to Good[6]
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80-90Good to Excellent[6]
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Dioxane/H₂O100-110Good to Excellent[6]
PdCl₂(dppf)dppfCs₂CO₃DMF100Good to Excellent[6]

II. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[7][8] This reaction is instrumental for the synthesis of arylamines, which are prevalent in pharmaceuticals. For this compound, this could involve coupling a halogenated derivative with a primary or secondary amine.

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]

Buchwald_Hartwig_Cycle cluster_cycle A Pd(0)Ln B Oxidative Addition (Ar-X) C Ar-Pd(II)-X(Ln) A->C Ar-X B->C D Amine Coordination & Deprotonation (R2NH, Base) E Ar-Pd(II)-NR2(Ln) C->E R2NH Base D->E E->A Ar-NR2 F Reductive Elimination G Ar-NR2 F->G

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

The choice of a sterically hindered and electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst deactivation, especially with electron-rich aryl halides.[10] The selection of the base is also crucial and is often substrate-dependent.

Representative Protocol for Buchwald-Hartwig Amination

This generalized protocol describes the coupling of a hypothetical "Methyl 6-amino-5-methoxy-X-picolinate" with a primary or secondary amine.

Materials:

  • Methyl 6-amino-5-methoxy-X-picolinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the Methyl 6-amino-5-methoxy-X-picolinate, the amine, and the anhydrous, degassed solvent.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical YieldReference
Pd₂(dba)₃ / XantphosCs₂CO₃Toluene100-110Good to Excellent[10]
Pd(OAc)₂ / BINAPNaOtBuToluene80-100Good[7]
PdCl₂(dppf)K₃PO₄1,4-Dioxane100Good[10]

III. Amide Bond Formation: The Ubiquitous Linkage

The formation of an amide bond by coupling the amino group of this compound with a carboxylic acid is a fundamental transformation in the synthesis of bioactive molecules.[11] A variety of coupling reagents are available to facilitate this reaction, with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) being a common and effective choice.[12][13]

Mechanism of EDC/HOBt Coupling

The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to form an active ester, which is less prone to racemization and reacts with the amine to form the desired amide.[14]

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling A R-COOH C O-Acylisourea Intermediate A->C + EDC B EDC E HOBt Active Ester C->E + HOBt D HOBt G Amide Product E->G + Amine F Methyl 6-amino- 5-methoxypicolinate

Figure 3: Simplified Mechanism of EDC/HOBt Mediated Amide Coupling.

Representative Protocol for Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a carboxylic acid using EDC and HOBt.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid, this compound, and HOBt in the anhydrous solvent.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the base, followed by the portion-wise addition of EDC·HCl.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical YieldReference
EDC·HClHOBtDIPEA/TEADCM/DMF0 to RTGood to Excellent[13]
HATU-DIPEADMFRTExcellent[15]
BOP-DIPEADMFRTGood[2]

IV. Purification and Characterization

Purification Strategies

The purification of products from palladium-catalyzed coupling reactions often requires careful consideration to remove residual palladium, which can be detrimental to downstream applications, especially in drug discovery.[16]

  • Flash Column Chromatography: This is the most common method for purifying the desired product from unreacted starting materials, byproducts, and the phosphine ligand and its oxide. A variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be employed depending on the polarity of the product.

  • Palladium Scavengers: For applications requiring very low levels of palladium contamination, treatment of the crude product solution with a palladium scavenger (e.g., silica-bound thiols or isocyanides) prior to or after column chromatography can be highly effective.[16]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent method for obtaining highly pure material.

Characterization Techniques

The structure and purity of the synthesized compounds should be rigorously confirmed using a combination of spectroscopic and spectrometric techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product. The disappearance of the signal corresponding to the starting halide and the appearance of new aromatic signals in the expected regions are indicative of a successful coupling reaction.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for monitoring reaction progress and confirming the molecular weight of the desired product.[17] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used to assess the purity of the final compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The successful application of modern cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions is key to unlocking its full potential. This guide has provided detailed insights into the principles and practical execution of these transformations. By understanding the mechanistic nuances and carefully selecting the reaction conditions, researchers can effectively utilize this scaffold to accelerate their research and development efforts in medicinal chemistry and materials science.

References

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  • Wang, C., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Molecules, 27(19), 6537.
  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.

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Derivatization of "Methyl 6-amino-5-methoxypicolinate" for library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Foreword: The Strategic Value of the Aminopicolinate Scaffold

In the landscape of medicinal chemistry and drug discovery, the substituted pyridine ring is a privileged scaffold, appearing in numerous approved therapeutics. Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and modulate physicochemical properties makes it a cornerstone of modern molecular design[1]. Methyl 6-amino-5-methoxypicolinate, in particular, presents a trifecta of functional handles ripe for chemical exploration. The primary amine at the 6-position is a versatile nucleophile, the methyl ester at the 2-position offers a site for further modification or can influence solubility, and the methoxy group at the 5-position electronically modulates the ring system.

This guide provides a detailed exploration of robust and scalable derivatization strategies for this compound. The protocols herein are designed not merely as synthetic recipes, but as foundational workflows that can be readily adapted for parallel synthesis and the construction of diverse chemical libraries.[2][3][4] The overarching goal is to empower researchers to rapidly generate novel analogues for hit identification and lead optimization campaigns.

Core Derivatization Strategies at the 6-Amino Position

The exocyclic amino group is the most accessible and versatile point for derivatization. Its nucleophilicity allows for a wide range of reliable transformations. We will focus on three high-yield, robust reactions suitable for library synthesis: Amide Bond Formation, Sulfonylation, and Reductive Amination.

G cluster_start Starting Material cluster_products Derivative Classes SM Methyl 6-amino- 5-methoxypicolinate Amide Amides SM->Amide RCOCl or RCOOH, Coupling Agent Sulfonamide Sulfonamides SM->Sulfonamide RSO2Cl, Base SecAmine Secondary Amines (via Reductive Amination) SM->SecAmine RCHO, [H]

Caption: Core derivatization pathways for this compound.

Amide Bond Formation: The Workhorse of Library Synthesis

Amide bond formation is arguably the most fundamental reaction in medicinal chemistry, enabling the linkage of the picolinate core to a vast array of carboxylic acid building blocks. The choice of coupling reagent is critical for ensuring high conversion, minimizing side reactions, and simplifying purification.

Causality Behind Experimental Choices: The fundamental principle of amide coupling involves activating the carboxylic acid to make it a more reactive electrophile for the amine to attack.[5] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective because they rapidly form an activated ester intermediate that is less prone to racemization (for chiral acids) and reacts efficiently with the amine. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the acidic byproducts of the reaction, driving it to completion.[6]

Protocol 1: HATU-Mediated Amide Coupling

This protocol is robust and generally applicable to a wide range of aliphatic and aromatic carboxylic acids.

  • Materials:

    • This compound

    • Carboxylic Acid of interest (R-COOH)

    • HATU

    • DIPEA

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Step-by-Step Methodology:

    • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF (0.2 M), add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid. A color change is often observed.

    • Add a solution of this compound (1.0 equivalent) in a minimal amount of DMF.

    • Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation: Amide Coupling Scope

Coupling Partner Example Equivalents (Acid/HATU/DIPEA) Solvent Time (h) Typical Yield Notes
Benzoic Acid 1.1 / 1.1 / 2.5 DMF 4 >90% Standard, clean reaction.
4-Chlorophenylacetic Acid 1.1 / 1.1 / 2.5 DMF 3 >85% Electronically diverse acids are well-tolerated.
N-Boc-Alanine 1.1 / 1.1 / 2.5 DCM 6 >80% Minimal racemization observed with HATU.

| Cyclohexanecarboxylic Acid | 1.2 / 1.2 / 3.0 | DMF | 12 | >75% | Sterically hindered acids may require slightly more reagent and longer reaction times. |

Sulfonamide Synthesis: Accessing a Key Pharmacophore

The sulfonamide moiety is another critical functional group in drug design.[7] The reaction of the primary amine with a sulfonyl chloride is typically fast and high-yielding, providing a straightforward entry into this chemical space.

Causality Behind Experimental Choices: This is a direct nucleophilic substitution where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction generates HCl as a byproduct, which must be scavenged by a base to prevent protonation of the starting amine, which would render it non-nucleophilic. Pyridine is an excellent choice as it serves as both the base and a suitable solvent for this transformation.

Protocol 2: Sulfonylation with Sulfonyl Chlorides

  • Materials:

    • This compound

    • Sulfonyl Chloride of interest (R-SO₂Cl)

    • Anhydrous Pyridine or DCM with Triethylamine (TEA)

  • Step-by-Step Methodology:

    • Dissolve this compound (1.0 equivalent) in anhydrous pyridine (0.3 M) and cool the solution to 0 °C in an ice bath.

    • Add the sulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with 1M aqueous CuSO₄ (to remove pyridine), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash chromatography.

Reductive Amination: Introducing Structural Diversity

Reductive amination is a powerful method for N-alkylation that avoids the over-alkylation issues common with direct alkylation using alkyl halides.[8] It involves the initial formation of an imine between the amine and an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine.[9]

Causality Behind Experimental Choices: The key to a successful one-pot reductive amination is the choice of reducing agent. Sodium triacetoxyborohydride (STAB) is ideal because it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated imine intermediate.[8] The reaction is often run in a slightly acidic medium (using acetic acid) to catalyze imine formation. Dichloroethane (DCE) is a common solvent as it is relatively non-polar and aprotic.

Protocol 3: Reductive Amination with Aldehydes

  • Materials:

    • This compound

    • Aldehyde of interest (R-CHO)

    • Sodium Triacetoxyborohydride (STAB)

    • Acetic Acid (AcOH)

    • 1,2-Dichloroethane (DCE)

  • Step-by-Step Methodology:

    • Suspend this compound (1.0 equivalent) and the aldehyde (1.2 equivalents) in DCE (0.2 M).

    • Add acetic acid (1.5 equivalents) to the suspension.

    • Stir the mixture for 20 minutes at room temperature.

    • Add STAB (1.5 equivalents) portion-wise over 10 minutes. Effervescence may be observed.

    • Stir the reaction at room temperature for 4-24 hours until LC-MS analysis indicates consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography.

Adapting Protocols for Parallel Library Synthesis

The true power of these derivatization methods is realized when they are applied to parallel synthesis, enabling the rapid creation of a library of compounds.[2][10] This requires adapting the protocols for multi-well plates and streamlining the workup and purification processes.

G cluster_workflow Parallel Synthesis Workflow A Array Building Blocks (e.g., Carboxylic Acids) in 96-well plate B Dispense Scaffold Solution (Picolinate + Reagents) A->B C Reaction Incubation (Shaking, Heating) B->C D Parallel Workup (Liquid-Liquid or Solid-Phase Extraction) C->D E Solvent Evaporation D->E F Analysis & Purification (LC-MS, Prep-HPLC) E->F G Final Library Plate F->G

Caption: A generalized workflow for parallel library synthesis.

Key Considerations for Library Synthesis:

  • Reaction Vessels: Use 24-, 48-, or 96-well reaction blocks made of chemically resistant material (e.g., polypropylene or glass-coated).

  • Liquid Handling: Automated liquid handlers are essential for accurately and reproducibly dispensing stock solutions of building blocks, reagents, and the core scaffold.

  • Workup and Purification:

    • Liquid-Liquid Extraction (LLE): Can be semi-automated in well plates. After quenching, the plate is centrifuged to separate layers, and the desired layer is removed by a liquid handler.

    • Solid-Phase Extraction (SPE): This is a highly efficient method for parallel purification. For example, after an amide coupling, the reaction mixture can be passed through a silica or reverse-phase SPE cartridge to retain the product while unreacted polar starting materials and salts are washed away.

    • Scavenger Resins: Polymer-bound resins can be used to "scavenge" excess reagents or byproducts.[11] For instance, an isocyanate resin can be added to scavenge any unreacted amine, or an amine-functionalized resin can scavenge unreacted acid chlorides or sulfonyl chlorides. The resin is then simply filtered off.[12]

  • Analysis: Each well should be analyzed by rapid LC-MS to confirm product formation and assess purity before final library plating or further purification.

  • Purification: For lead optimization libraries where high purity is critical, mass-directed preparative HPLC is the gold standard for purifying each well's contents.[13]

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold for drug discovery. The protocols detailed in this guide for amide formation, sulfonylation, and reductive amination provide a robust and scalable toolkit for its derivatization. By adapting these methods to a parallel synthesis format, researchers can efficiently explore the chemical space around this core, accelerating the entire drug discovery process from hit finding to lead optimization.[4]

Further derivatization could involve conversion of the amino group to a halide via a Sandmeyer-type reaction, which would then open up possibilities for palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, dramatically expanding the accessible diversity.[14][15]

References

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. [Link]

  • Ncbi.nlm.nih.gov. (n.d.). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC. [Link]

  • ResearchGate. (n.d.). (PDF) High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. [Link]

  • Docslib.org. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. [Link]

  • Google Patents. (n.d.).
  • Ncbi.nlm.nih.gov. (n.d.). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC. [Link]

  • Mdpi.com. (2021). Derivatization in Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Ncbi.nlm.nih.gov. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. [Link]

  • Mdpi.com. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]

  • Bioduro-dmo.com. (n.d.). Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Organic-chemistry.org. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chem.libretexts.org. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ncbi.nlm.nih.gov. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC. [Link]

  • PubMed. (n.d.). Purification of combinatorial libraries. [Link]

  • ResearchGate. (n.d.). Derivatization Method for the Determination of Amino Acids in Tobacco by Gas Chromatography–mass Spectrometry. [Link]

  • Masterorganicchemistry.com. (2017). Reductive Amination, and How It Works. [Link]

  • Organic-chemistry.org. (n.d.). Suzuki Coupling. [Link]

  • Spirochem.com. (n.d.). Parallel Synthesis & High-Throughput Experimentation. [Link]

  • PubMed. (n.d.). Medicinal Chemistry of Aminocyclitols. [Link]

  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Pubs.rsc.org. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]

  • PubMed. (n.d.). Parallel-compound synthesis: methodology for accelerating drug discovery. [Link]

  • Jove.com. (n.d.). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. [Link]

  • Thiem-connect.de. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. [Link]

  • Dspace.mit.edu. (2024). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie. [Link]

  • Mdpi.com. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Asynt.com. (2022). Introduction | Parallel Synthesis | Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1. Strategic options for the synthesis of combinatorial libraries.. [Link]

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. [Link]

  • Mdpi.com. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Youtube.com. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ResearchGate. (n.d.). (PDF) Biocatalytic Amide Bond Formation. [Link]

  • Wipf-group.pitt.edu. (2004). strategies in organic synthesis. [Link]

  • Dergipark.org.tr. (n.d.). N-Alkylation of Some Imidazopyridines. [Link]

  • Mdpi.com. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (PDF) Amide bond formation using amino acid fluorides. [Link]

  • Scispace.com. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

  • Chemrxiv.org. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. [Link]

  • Pubs.rsc.org. (n.d.). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. [Link]

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The Strategic Utility of Methyl 6-amino-5-methoxypicolinate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of targeted therapeutics, the quest for novel kinase inhibitors remains a paramount objective. These molecularly targeted agents have revolutionized the treatment of numerous diseases, most notably cancer. The intricate design and synthesis of these inhibitors demand a sophisticated understanding of medicinal chemistry and a robust toolkit of versatile building blocks. Among these, Methyl 6-amino-5-methoxypicolinate has emerged as a strategic starting material, offering a unique combination of reactive sites and electronic properties conducive to the construction of complex heterocyclic scaffolds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this valuable intermediate in the synthesis of potent kinase inhibitors, with a particular focus on the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

The Chemical Rationale: Why this compound?

This compound is a substituted pyridine derivative characterized by an amino group at the 6-position, a methoxy group at the 5-position, and a methyl ester at the 2-position. This arrangement of functional groups provides a powerful platform for synthetic diversification. The amino group serves as a versatile handle for a variety of coupling reactions, including amide bond formation and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse side chains to probe the kinase active site. The methoxy group, through its electron-donating nature, can influence the reactivity of the pyridine ring and provide a steric and electronic handle for optimizing selectivity and pharmacokinetic properties. The methyl ester offers a site for further modification or can be a key interacting element with the target kinase.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
CAS Number 1072077-54-3
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Application in the Synthesis of a Novel TAK1 Inhibitor

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a pivotal kinase in the inflammatory signaling cascade, playing a crucial role in the activation of NF-κB and MAPK pathways.[1][2] Dysregulation of TAK1 signaling is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[3] Herein, we present a detailed protocol for the synthesis of a novel TAK1 inhibitor, designated as GML-TAK1-26 , utilizing this compound as a key starting material.

Synthetic Workflow Overview

The synthesis of GML-TAK1-26 from this compound is a multi-step process that leverages modern synthetic methodologies to construct the final complex molecule. The overall workflow is depicted below.

Synthetic Workflow for GML-TAK1-26 A Methyl 6-amino-5- methoxypicolinate B Step 1: Amide Coupling (Intermediate 1) A->B Acid Chloride, Base C Step 2: Suzuki Coupling (Intermediate 2) B->C Arylboronic acid, Pd Catalyst, Base D Step 3: Saponification (GML-TAK1-26) C->D LiOH, THF/H2O

Caption: Synthetic workflow for GML-TAK1-26.

Detailed Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 - Amide Coupling

This protocol describes the formation of an amide bond between the amino group of this compound and a substituted benzoyl chloride. This step introduces a key structural motif for interaction with the kinase hinge region.

Materials:

  • This compound (1.0 eq)

  • 4-formylbenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • In a separate flask, dissolve 4-formylbenzoyl chloride in anhydrous DCM.

  • Add the 4-formylbenzoyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Expected Yield: 80-90%

Protocol 2: Synthesis of Intermediate 2 - Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at a suitable position on the pyridine ring (assuming prior functionalization, for the purpose of this representative protocol). This is a powerful method for creating carbon-carbon bonds.

Materials:

  • Intermediate 1 (with a halogenated position on the pyridine ring, 1.0 eq)

  • (4-(Trifluoromethyl)phenyl)boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Magnetic stirrer and stir bar

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere setup

Procedure:

  • To a Schlenk flask, add Intermediate 1, (4-(trifluoromethyl)phenyl)boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 2.

Expected Yield: 60-75%

Protocol 3: Synthesis of GML-TAK1-26 - Saponification

The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which may be crucial for activity or for use as a handle for further derivatization.

Materials:

  • Intermediate 2 (1.0 eq)

  • Lithium hydroxide (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF) and Water (1:1 mixture)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Intermediate 2 in a mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide to the solution and stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, GML-TAK1-26.

Expected Yield: >90%

The TAK1 Signaling Pathway: A Target for Therapeutic Intervention

The TAK1 signaling pathway is a central hub for inflammatory responses. Upon stimulation by cytokines such as TNF-α or IL-1β, a signaling cascade is initiated that leads to the activation of TAK1. Activated TAK1 then phosphorylates and activates downstream targets, including the IKK complex (leading to NF-κB activation) and MAP kinases (JNK and p38), ultimately resulting in the transcription of pro-inflammatory genes.[1][4]

TAK1 Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNF-R TNF Receptor TRAF2/6 TRAF2/6 TNF-R->TRAF2/6 IL-1R IL-1 Receptor IL-1R->TRAF2/6 TAK1_complex TAK1/TAB1/TAB2 TRAF2/6->TAK1_complex activates IKK_complex IKKα/β/γ TAK1_complex->IKK_complex phosphorylates MKKs MKKs TAK1_complex->MKKs phosphorylates NF-kB_Inhibitor IκBα IKK_complex->NF-kB_Inhibitor phosphorylates MAPKs JNK/p38 MKKs->MAPKs phosphorylates NF-kB NF-κB (p50/p65) NF-kB_Inhibitor->NF-kB releases NF-kB_nucleus NF-κB (p50/p65) NF-kB->NF-kB_nucleus AP-1 AP-1 MAPKs->AP-1 activates Gene_Expression Pro-inflammatory Gene Expression NF-kB_nucleus->Gene_Expression AP-1->Gene_Expression Inhibitor GML-TAK1-26 Inhibitor->TAK1_complex inhibits

Caption: The TAK1 signaling pathway and the inhibitory action of GML-TAK1-26.

By inhibiting TAK1, GML-TAK1-26 effectively blocks the downstream signaling cascades, preventing the production of inflammatory mediators. This mechanism of action holds significant promise for the treatment of a range of diseases driven by chronic inflammation.

Conclusion and Future Directions

This compound represents a highly valuable and versatile building block for the synthesis of innovative kinase inhibitors. The protocols detailed in this application note provide a robust framework for the synthesis of a novel TAK1 inhibitor, GML-TAK1-26. The strategic use of this starting material allows for the efficient construction of complex molecular architectures with the potential for high potency and selectivity. Further exploration of the synthetic utility of this compound is warranted and is expected to yield a new generation of targeted therapeutics for a multitude of diseases.

References

  • TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology. [Link]

  • Overview of the TAK1 signaling pathway. ResearchGate. [Link]

  • Multifaceted Roles of TAK1 Signaling in Cancer. PMC - PubMed Central. [Link]

  • S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway. Taylor & Francis Online. [Link]

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Application Notes & Protocols: Methyl 6-amino-5-methoxypicolinate as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the strategic design of new derivatives is a cornerstone of modern medicinal chemistry. Methyl 6-amino-5-methoxypicolinate, a substituted pyridine derivative, presents itself as a highly valuable, yet underexplored, building block. Its unique arrangement of an amino group, a methoxy substituent, and a methyl ester on a picolinate framework offers a rich platform for chemical elaboration. The ortho-relationship of the amino and ester functionalities, in particular, provides a strategic handle for the construction of fused heterocyclic systems of significant therapeutic interest.

This comprehensive guide provides detailed application notes and proposed protocols for leveraging this compound in the development of novel heterocyclic compounds. As a Senior Application Scientist, the following narrative is grounded in established principles of chemical reactivity and supported by authoritative literature, aiming to provide not just procedural steps, but a deep understanding of the causality behind the experimental design.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for experimental success. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 365413-06-5[1][2]
Molecular Formula C₈H₁₀N₂O₃[1]
Molecular Weight 182.18 g/mol [1]
Appearance Solid (predicted)-
InChIKey BUEPHLMDJNETDF-UHFFFAOYSA-N[1]

Core Reactivity and Strategic Considerations

The synthetic versatility of this compound stems from the distinct reactivity of its three primary functional groups: the 6-amino group, the 5-methoxy group, and the methyl ester at the 2-position.

  • The 6-Amino Group: This is the primary nucleophilic center of the molecule. Its reactivity is central to the formation of new rings through condensation and cyclization reactions. It can react with a wide array of electrophiles.

  • The Methyl Ester: This group can be readily transformed into other functionalities such as amides, hydrazides, or carboxylic acids, which can then participate in intramolecular cyclization reactions with the adjacent amino group.

  • The 5-Methoxy Group: This electron-donating group influences the electronic properties of the pyridine ring, potentially modulating the reactivity of the other functional groups. It also offers a potential site for further functionalization, for instance, through ether cleavage and subsequent derivatization.

The strategic placement of the amino group ortho to the ester is the key feature that allows for the construction of fused ring systems, which is the primary focus of the following application notes.

Application Note 1: Proposed Synthesis of Pyrido[2,3-d]pyrimidines

Rationale: The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[1][3] A common and effective route to this heterocyclic system involves the cyclization of 2-aminonicotinamide derivatives with a one-carbon synthon.[4] This protocol outlines a proposed two-step synthesis of a pyrido[2,3-d]pyrimidin-4(3H)-one derivative starting from this compound.

Proposed Synthetic Workflow

A This compound B 6-Amino-5-methoxypicolinamide A->B  Ammonolysis (NH₃/MeOH)   C 6-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one B->C  Cyclization (Formic Acid)  

Caption: Proposed synthesis of a pyrido[2,3-d]pyrimidine derivative.

Detailed Proposed Protocol

Step 1: Synthesis of 6-Amino-5-methoxypicolinamide

  • Principle: The methyl ester is converted to the corresponding primary amide via ammonolysis. This transformation is a standard procedure for converting esters to amides.

  • Procedure:

    • To a high-pressure stainless-steel autoclave, add this compound (1.0 eq).

    • Add a saturated solution of ammonia in methanol (a sufficient volume to dissolve the starting material).

    • Seal the autoclave and heat to 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the ammonia.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude 6-amino-5-methoxypicolinamide.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 6-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one

  • Principle: The resulting 2-aminonicotinamide undergoes a condensation-cyclization reaction with formic acid, which serves as the source for the C2 carbon of the pyrimidine ring.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 6-amino-5-methoxypicolinamide (1.0 eq) in an excess of formic acid.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-8 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the desired 6-methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one.

Application Note 2: Proposed Synthesis of[3][5][6]Triazolo[1,5-a]pyridines

Rationale: The[3][5][6]triazolo[1,5-a]pyridine scaffold is another important heterocycle in drug discovery, known for its diverse pharmacological activities.[5][7] A common synthetic strategy involves the N-amination of a 2-aminopyridine followed by cyclization with a suitable one-carbon electrophile.[5]

Proposed Synthetic Workflow

A This compound B N-aminated intermediate A->B  N-Amination (e.g., O-Mesitylenesulfonylhydroxylamine)   C [1,2,4]Triazolo[1,5-a]pyridine derivative B->C  Condensation/Cyclization (e.g., Aldehyde + Oxidative conditions)  

Caption: Proposed synthesis of a[3][5][6]triazolo[1,5-a]pyridine derivative.

Detailed Proposed Protocol

Step 1: N-Amination of this compound

  • Principle: The 2-amino group undergoes electrophilic amination to form a hydrazine intermediate. O-Mesitylenesulfonylhydroxylamine is an effective reagent for this transformation.[5]

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of O-mesitylenesulfonylhydroxylamine (1.1 eq) in the same solvent dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aminated intermediate, which can often be used in the next step without further purification.

Step 2: Condensation and Oxidative Cyclization

  • Principle: The N-aminated intermediate condenses with an aldehyde to form a hydrazone, which then undergoes oxidative intramolecular cyclization to form the triazole ring.

  • Procedure:

    • Dissolve the crude N-aminated intermediate from the previous step (1.0 eq) and a selected aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent like ethanol or isopropanol.

    • Add a base, such as potassium carbonate or sodium hydroxide, to the mixture.

    • Heat the reaction to reflux and stir for 6-12 hours. The oxidative cyclization can be promoted by air or the addition of a mild oxidizing agent if necessary. Monitor by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired[3][5][6]triazolo[1,5-a]pyridine derivative.

Application Note 3: Proposed Synthesis of Pyrido[2,3-b]pyrazines

Rationale: Pyrido[2,3-b]pyrazines are another class of heterocyclic compounds with interesting biological properties, including potential as anticancer and antibacterial agents.[8] Their synthesis typically relies on the condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound.[6] This protocol proposes a pathway to synthesize a pyrido[2,3-b]pyrazine from this compound by first introducing a second nitrogen functionality at the 5-position.

Proposed Synthetic Workflow

A This compound B Methyl 6-amino-5-nitropicolinate A->B  Nitration (e.g., HNO₃/H₂SO₄)   C Methyl 5,6-diaminopicolinate B->C  Reduction (e.g., H₂, Pd/C)   D Pyrido[2,3-b]pyrazine derivative C->D  Condensation (e.g., Glyoxal)  

Caption: Proposed synthesis of a pyrido[2,3-b]pyrazine derivative.

Detailed Proposed Protocol

Step 1: Nitration of this compound

  • Principle: An electrophilic aromatic substitution reaction to introduce a nitro group at the 5-position. The existing amino and methoxy groups are activating and will direct the nitration.

  • Procedure:

    • Carefully add this compound (1.0 eq) portion-wise to a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

    • Stir the reaction mixture at 0-10 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain Methyl 6-amino-5-nitropicolinate.

Step 2: Reduction of the Nitro Group

  • Principle: The nitro group is reduced to an amino group to generate the required 2,3-diaminopyridine scaffold. Catalytic hydrogenation is a clean and efficient method for this transformation.[9]

  • Procedure:

    • Dissolve Methyl 6-amino-5-nitropicolinate (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation (using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature and pressure until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield Methyl 5,6-diaminopicolinate, which can be used in the next step.

Step 3: Condensation with a 1,2-Dicarbonyl Compound

  • Principle: The 1,2-diamine undergoes a condensation reaction with a 1,2-dicarbonyl compound, such as glyoxal, to form the pyrazine ring.

  • Procedure:

    • Dissolve Methyl 5,6-diaminopicolinate (1.0 eq) in a solvent like ethanol.

    • Add an aqueous solution of glyoxal (40% in water, 1.1 eq) dropwise to the solution.

    • Heat the reaction mixture to reflux for 2-6 hours. Monitor the formation of the product by TLC or LC-MS.

    • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired pyrido[2,3-b]pyrazine derivative.

References

  • Mohite, P., Nahar, D., Pawara, R., Alqahtani, T., Eldin, S. M., Mukherje, N., ... & Al-Tawaha, A. R. M. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105224. [Link]

  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(19), 13349-13362. [Link]

  • Asif, M. (2017). A review on antibacterial and anticancer potential of pyrido[2,3-b]pyrazine derivatives. Current Drug Discovery Technologies, 14(2), 98-106. (A representative review on the biological activities of this scaffold).
  • Bakhite, E. A., Abdel-Rahman, A. E., & Mohamed, O. S. (2009). Synthesis of some new pyrido[2,3-b]pyrazine derivatives. Journal of the Chinese Chemical Society, 56(3), 599-606.
  • GeneOnline News. (2025). Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. GeneOnline News. [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4169. [Link]

  • ResearchGate. (n.d.). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3. [Link]

  • PubMed. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4786-4796. [Link]

  • Google Patents. (n.d.). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • Sinfoo Biotech. (n.d.). methyl 6-amino-5-methoxynicotinate,(CAS# 365413-06-5). [Link]

  • Google Patents. (n.d.).
  • Citation Machine. (n.d.). Free Citing a Patent in AMERICAN-CHEMICAL-SOCIETY. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Amino- or ammonium-containing sulfonic acid, phosphonic acid and carboxylic acid derivatives and their medical use - Patent US-10829506-B2. [Link]

  • Google Patents. (n.d.).
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  • PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. [Link]

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Application Note: Robust Analytical Strategies for Monitoring Reactions of Methyl 6-amino-5-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Methyl 6-amino-5-methoxypicolinate is a pivotal substituted pyridine derivative, frequently employed as a versatile building block in the synthesis of high-value compounds within the pharmaceutical and life sciences sectors. Its structural motifs—a reactive primary amine, an ester functional group, and an electron-rich aromatic ring—allow for a diverse range of chemical transformations. The successful development and scale-up of synthetic routes involving this intermediate hinge on a deep understanding of the reaction kinetics, pathway, and impurity profile. This can only be achieved through the implementation of robust, real-time analytical monitoring.

This technical guide provides researchers, process chemists, and drug development professionals with a detailed framework of analytical methodologies for the effective monitoring of reactions involving this compound. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring that the protocols described are self-validating and grounded in established scientific principles.

Physicochemical Profile of this compound

A thorough understanding of the analyte's properties is the foundation for method development. The presence of a polar amino group and a moderately polar ester group dictates its solubility and chromatographic behavior.

PropertyValueSource
CAS Number 475272-68-5
Molecular Formula C₈H₁₀N₂O₃
Formula Weight 182.18 g/mol
Physical Form Solid
Boiling Point 370.7±37.0 °C (Predicted)
Density 1.240±0.06 g/cm³ (Predicted)
Storage Temperature 2-8°C, protect from light

Core Analytical Techniques for In-Process Reaction Monitoring

The choice of an analytical technique is governed by the specific reaction conditions, the nature of the reactants and products, and the type of information required (e.g., quantitative conversion, intermediate identification, or structural confirmation). The three most powerful and complementary techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Logical Workflow for Analytical Method Selection

The following diagram outlines a decision-making process for selecting the most appropriate analytical technique for monitoring your reaction.

Application Note & Protocols: A Guide to the Scalable Synthesis of Methyl 6-amino-5-methoxypicolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted aminopicolinates, such as Methyl 6-amino-5-methoxypicolinate, are pivotal heterocyclic building blocks in the pharmaceutical and agrochemical industries.[1] Their synthesis, particularly at an industrial scale, presents unique challenges related to cost, safety, purity, and environmental impact.[2][3] This document provides a comprehensive guide for researchers, chemists, and process development professionals on a robust and scalable synthetic route for this compound. We delve into the rationale behind route selection, detailed protocols for pilot-scale production, in-process controls, and final product quality assurance. The methodologies described herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Introduction: The Strategic Importance of Substituted Picolinates

Pyridine derivatives are among the most prevalent heterocycles in bioactive compounds, forming the core scaffold of numerous drugs and agrochemicals.[4] Specifically, aminopicolinate esters with alkoxy substitutions serve as key intermediates, where the arrangement of functional groups—amino, ester, and ether—allows for diverse subsequent modifications in drug discovery programs. The transition from laboratory-scale synthesis to pilot or commercial manufacturing is a critical phase where reaction efficiency, operational safety, and economic viability must be carefully balanced.[5] This guide addresses the complexities of scaling up the synthesis of this compound, a representative of this important class of molecules.

Synthetic Strategy and Process Development

Route Selection: A Rationale for Scalability

Several methods exist for the de novo synthesis of substituted pyridines, including the classical Hantzsch and Chichibabin syntheses.[6][7] However, for complex substitution patterns like that of our target molecule, a strategy involving the functionalization of a pre-existing, readily available pyridine core is often more efficient and scalable.

The proposed synthetic pathway begins with a commercially viable substituted pyridine and proceeds through a series of robust, high-yielding chemical transformations. This multi-step approach was selected for its operational simplicity, use of cost-effective reagents, and avoidance of hazardous or difficult-to-handle intermediates, making it amenable to large-scale production.

The chosen three-step sequence is as follows:

  • Cyanation: Nucleophilic substitution of a chloro-precursor to install the C2 nitrile, a precursor to the methyl ester.

  • Nitrile Hydrolysis: Conversion of the picolinonitrile to the corresponding picolinic acid.[8]

  • Esterification: Final conversion of the picolinic acid to the target methyl ester.[8]

This pathway offers excellent control over regioselectivity and is built upon well-documented, reliable reactions.

G sub1 2-Chloro-6-methoxy-5-nitropyridine (Starting Material) sub2 6-Amino-2-chloro-5-methoxypyridine sub1->sub2  Step 1: Reduction  (e.g., Fe/NH4Cl or H2/Pd-C)  High Yield, Clean Conversion sub3 6-Amino-5-methoxypicolinonitrile sub2->sub3  Step 2: Cyanation  (e.g., CuCN or Zn(CN)2/Pd cat.)  Key C-C bond formation sub4 6-Amino-5-methoxypicolinic Acid sub3->sub4  Step 3: Nitrile Hydrolysis  (e.g., aq. H2SO4 or NaOH)  Robust transformation product This compound (Final Product) sub4->product  Step 4: Esterification  (MeOH, H2SO4 cat.)  Final, high-conversion step

Figure 1: Proposed Scalable Synthetic Pathway.

Critical Process Parameters for Scale-Up

Transitioning from the laboratory bench to a pilot plant requires careful consideration of how physical and chemical parameters change with scale.[2] Extended reaction times, altered heat transfer dynamics, and different mixing efficiencies are primary concerns.

Key Optimization Areas:

  • Solvent Selection: Solvents are chosen not only for solubility and reactivity but also for their boiling point, safety profile (flash point), and environmental impact. For instance, replacing dichloromethane with 2-methyl-THF is often considered a "greener" and safer alternative for extractions at scale.

  • Temperature Control: Exothermic reactions, such as nitrations or certain hydrogenations, require robust cooling capacity in large reactors to prevent thermal runaway. The hydrolysis and esterification steps must be carefully controlled to minimize side-product formation.

  • Reagent Addition: The rate of reagent addition becomes critical at scale. Slow, controlled addition of reactive chemicals is standard practice to manage exotherms and maintain reaction selectivity.

  • Work-up and Product Isolation: Large-scale liquid-liquid extractions can lead to emulsion formation. The choice of crystallization solvent is paramount for achieving high purity and a desirable crystal form, which aids in filtration and drying. Recrystallization is generally preferred over chromatographic purification for multi-kilogram batches due to cost and throughput limitations.[3]

ParameterLaboratory Scale (10 g)Pilot Scale (10 kg)Rationale for Change
Heating/Cooling Mantle / Ice BathJacketed Reactor (Thermal Fluid)Precise and uniform temperature control; essential for safety and reproducibility.
Agitation Magnetic Stir BarOverhead Impeller (e.g., Pfaudler)Ensures homogeneity in large volumes, prevents settling of solids.
Reagent Addition Pipette / FunnelMetering PumpControlled addition rate to manage reaction exotherms and selectivity.
Filtration Büchner FunnelNutsche Filter-DryerEnclosed system for safe handling of potent compounds and efficient drying.
Purification Flash ChromatographyRecrystallizationChromatography is not economically viable for bulk production; crystallization is scalable.[3]
Table 1: Comparison of Lab vs. Pilot Scale Process Parameters.

Detailed Pilot-Scale Synthesis Protocol (10 kg Scale)

This protocol outlines the synthesis of this compound from 6-Amino-2-chloro-5-methoxypyridine. Warning: This process involves hazardous materials and should only be performed by trained personnel in a facility equipped for chemical manufacturing. A thorough risk assessment must be conducted prior to execution.[9]

Equipment
  • 50 L Glass-Lined Reactor with overhead agitation, reflux condenser, and temperature probe.

  • 20 L Nutsche Filter-Dryer.

  • Vacuum Drying Oven.

  • Appropriate Personal Protective Equipment (PPE).[10]

Step 1: Cyanation to 6-Amino-5-methoxypicolinonitrile
  • Reactor Setup: Charge the 50 L reactor with 6-Amino-2-chloro-5-methoxypyridine (5.0 kg, 1.0 equiv), Copper(I) Cyanide (3.1 kg, 1.2 equiv), and Dimethylformamide (DMF, 25 L).

  • Inerting: Purge the reactor headspace with nitrogen for 15 minutes.

  • Reaction: Heat the stirred mixture to 140-150 °C. Maintain this temperature for 12-18 hours.

    • Causality: High temperature is required to drive the nucleophilic aromatic substitution with the relatively unreactive cyanide salt. DMF is an excellent high-boiling polar aprotic solvent for this transformation.

  • In-Process Control (IPC): Take a sample after 12 hours. Quench with water, extract with ethyl acetate, and analyze by HPLC to check for the disappearance of the starting material. The reaction is complete when <2% of starting material remains.

  • Work-up: Cool the reactor to 60 °C. Slowly and carefully add a solution of sodium cyanide (1.5 kg) in water (10 L) to complex excess copper salts. Stir for 1 hour.

  • Isolation: Filter the reaction mixture to remove inorganic solids. Precipitate the product by adding the filtrate to a separate vessel containing 100 L of vigorously stirred water.

  • Filtration and Drying: Collect the solid product using the Nutsche filter. Wash the cake with deionized water (3 x 10 L). Dry the solid under vacuum at 50 °C until constant weight is achieved.

    • Expected Yield: 4.2 kg (90% yield) of crude 6-Amino-5-methoxypicolinonitrile.

Step 2: Hydrolysis to 6-Amino-5-methoxypicolinic Acid
  • Reactor Setup: Charge the 50 L reactor with the crude nitrile from the previous step (4.2 kg, 1.0 equiv) and a 70% aqueous solution of sulfuric acid (21 L).

  • Reaction: Heat the mixture to 100-110 °C and maintain for 8-12 hours.

    • Causality: Strong acid and heat are necessary to completely hydrolyze the stable nitrile group to a carboxylic acid.

  • IPC: Monitor the reaction by HPLC for the disappearance of the nitrile intermediate.

  • Work-up: Cool the reaction mixture to 0-5 °C using the reactor jacket.

  • Isolation: Slowly adjust the pH to 3.0-3.5 by adding a 50% aqueous sodium hydroxide solution. The product will precipitate as a solid.

    • Trustworthiness: Precise pH control is critical. If the pH goes too high, the product will redissolve as its carboxylate salt. If it remains too low, isolation will be incomplete.

  • Filtration and Drying: Collect the solid product using the Nutsche filter. Wash the cake with cold deionized water (2 x 5 L). Dry the solid under vacuum at 60 °C.

    • Expected Yield: 4.3 kg (92% yield) of 6-Amino-5-methoxypicolinic Acid.

Step 3: Esterification to this compound
  • Reactor Setup: Charge the 50 L reactor with the picolinic acid from Step 2 (4.3 kg, 1.0 equiv) and Methanol (30 L).

  • Catalyst Addition: Cool the mixture to 10-15 °C. Slowly add concentrated Sulfuric Acid (1.2 kg, 0.5 equiv) while maintaining the internal temperature below 25 °C.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 6-10 hours.

    • Causality: This is a classic Fischer esterification. Refluxing in an excess of methanol drives the equilibrium towards the product.

  • IPC: Monitor by HPLC until <1% of the starting carboxylic acid remains.

  • Work-up: Cool the reactor to 20-25 °C. Concentrate the reaction mixture under vacuum to approximately one-third of the original volume.

  • Isolation: Add water (20 L) and ethyl acetate (25 L). Adjust the pH of the aqueous layer to 8.0-8.5 with aqueous sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (1 x 10 L).

  • Purification: Combine the organic layers and wash with brine (10 L). Concentrate the organic phase under vacuum to yield the crude product as an oil or solid.

  • Final Purification (Recrystallization): Dissolve the crude product in hot isopropanol (approx. 15 L). Allow to cool slowly to room temperature, then cool further to 0-5 °C for 4 hours to complete crystallization.

  • Filtration and Drying: Collect the pure crystals using the Nutsche filter. Wash the cake with cold isopropanol (2 x 3 L). Dry in a vacuum oven at 40 °C.

    • Expected Yield: 4.1 kg (88% yield) of this compound.

Analytical Quality Control

Ensuring the final product meets stringent quality specifications is paramount.[11] A suite of analytical techniques should be employed for batch release.

TestMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure
Purity HPLC/UPLC (e.g., C18 column)[12][13]≥ 99.0% by area
Individual Impurity HPLC/UPLC≤ 0.15%
Water Content Karl Fischer Titration≤ 0.5% w/w
Residual Solvents Headspace GC[14]Meets ICH Q3C limits
Table 2: Final Product Release Specifications.

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// Edges start -> step1; step1 -> ipc1 -> step2; step2 -> ipc2 -> step3; step3 -> ipc3 -> purification; purification -> qc; qc -> release; }

Figure 2: Quality Control Workflow for Synthesis.

Safety and Environmental Considerations

5.1. Chemical Hazards

  • Aromatic Amines: The starting materials and final product are aromatic amines, which should be handled as potentially toxic and mutagenic.[15] Avoid inhalation and skin contact.

  • Cyanide Salts: Copper(I) Cyanide is highly toxic. Accidental acidification will release deadly hydrogen cyanide gas. All work-up procedures involving cyanide must be performed in a well-ventilated area, and a basic quench (e.g., bleach solution) should be readily available for decontamination.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Use appropriate acid-resistant gloves and face shields.

  • Flammable Solvents: Methanol, isopropanol, and ethyl acetate are flammable liquids. Ensure all equipment is properly grounded to prevent static discharge.

5.2. Process Safety

  • Exothermic Reactions: The addition of sulfuric acid during esterification is exothermic and must be controlled with adequate cooling.

  • Pressure: While this synthesis is conducted at atmospheric pressure, ensure reactors are equipped with pressure relief devices.

5.3. Waste Disposal

  • Aqueous waste streams containing copper and cyanide must be treated by a licensed hazardous waste facility.

  • Solvent waste should be segregated into halogenated and non-halogenated streams for proper disposal or recovery. All waste disposal must comply with local and federal regulations.[16]

Conclusion

This application note provides a comprehensive and scalable pathway for the synthesis of this compound, a valuable pharmaceutical intermediate. By focusing on a robust synthetic route, identifying critical process parameters, and integrating rigorous in-process and final quality controls, this guide serves as a practical resource for chemists and engineers. The successful transition from lab to plant hinges on a deep understanding of chemical principles and a steadfast commitment to safety and quality, as outlined in this document.

References

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Pro-Chem. (2025, January 15). What are the common manufacturing processes of pharmaceutical intermediates?. Retrieved from [Link]

  • Post Apple Scientific. (2024, June 24). Industrial Chemicals: How Pyridine Is Produced. Retrieved from [Link]

  • Pharma-Intermediate. (n.d.). Pharmaceutical Intermediates Manufacturing Process | Complete Guide. Retrieved from [Link]

  • Pharma's Almanac. (2019, March 12). Process Understanding Central to Successful Drug Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Catalysis. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2026, January 13). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. Retrieved from [Link]

  • RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]

  • Denmark Group, University of Illinois. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Retrieved from [Link]

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"Methyl 6-amino-5-methoxypicolinate" reaction with acyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic N-Acylation of Methyl 6-amino-5-methoxypicolinate with Acyl Chlorides for Pharmaceutical Scaffolding

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Acylated Picolinates

In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone, prized for its presence in numerous FDA-approved drugs and biologically active compounds. Specifically, substituted aminopyridines serve as versatile intermediates for creating complex molecular architectures. This compound is a particularly valuable building block due to its trifunctional nature: an ester for potential derivatization, a methoxy group that modulates electronic properties, and a nucleophilic amino group poised for elaboration.

The N-acylation of this substrate with acyl chlorides is a fundamental and powerful transformation. This reaction forges a stable amide bond, a critical linkage in countless pharmaceutical agents, enabling the systematic exploration of structure-activity relationships (SAR). The resulting N-acylated picolinates are key precursors for a diverse range of therapeutic targets. This guide provides an in-depth analysis of the reaction's mechanistic underpinnings, detailed protocols for its successful execution, and strategies for overcoming common challenges.

Mechanistic Insights: The Chemistry of Amide Bond Formation

The reaction between this compound and an acyl chloride is a classic example of nucleophilic acyl substitution . The overall process involves the replacement of the chlorine atom on the acyl chloride with the nitrogen atom of the aminopyridine.

The Core Reaction Pathway

The fundamental mechanism proceeds in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 6-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a transient, high-energy tetrahedral intermediate.[1][2]

  • Chloride Elimination & Deprotonation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. This results in a protonated amide. A base present in the reaction mixture then deprotonates the nitrogen to yield the final, neutral amide product and a salt byproduct (e.g., triethylammonium chloride).[2][3]

This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The HCl readily protonates the starting aminopyridine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is essential to neutralize the acid and drive the reaction to completion.[4][5] This approach is broadly known as the Schotten-Baumann reaction.[1][4]

The Role of Catalysis: Accelerating Acylation with DMAP

While the reaction can proceed with a standard base like triethylamine or pyridine, sterically hindered or electronically deactivated aminopyridines can be sluggish to react.[6][7] In these cases, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate, often by several orders of magnitude.[8][9]

DMAP functions as a superior nucleophilic catalyst through the following mechanism:[8][10]

  • Formation of a Highly Reactive Intermediate: DMAP, being a more potent nucleophile than the aminopyridine, rapidly attacks the acyl chloride to form a highly reactive N-acylpyridinium salt.[9] This intermediate is significantly more electrophilic and thus a more powerful acylating agent than the original acyl chloride.[8]

  • Acyl Transfer: The aminopyridine then attacks the N-acylpyridinium intermediate, transferring the acyl group to the amino nitrogen.

  • Catalyst Regeneration: This step forms the desired amide product and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.

The use of DMAP is particularly advantageous for challenging acylations, enabling reactions to proceed under milder conditions and often with higher yields.[8][11]

DMAP_Catalytic_Cycle AcylCl Acyl Chloride (R-COCl) Intermediate N-Acylpyridinium Salt (Highly Reactive) AcylCl->Intermediate Rapid Attack DMAP DMAP DMAP->Intermediate Product N-Acylated Product Intermediate->Product Acyl Transfer Cl_ion Cl⁻ Intermediate->Cl_ion Amine Methyl 6-amino- 5-methoxypicolinate Amine->Product DMAP_regen DMAP (Regenerated) Product->DMAP_regen Catalyst Release DMAP_regen->DMAP Re-enters Cycle

DMAP Catalytic Cycle for N-Acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the N-acylation of this compound. Reagent quantities and reaction times may need to be optimized for specific acyl chlorides.

Materials and Reagents
  • Substrate: this compound

  • Acylating Agent: Acyl Chloride of choice (e.g., Acetyl chloride, Benzoyl chloride)

  • Base: Triethylamine (Et₃N) or Pyridine (anhydrous)

  • Catalyst (Optional): 4-(Dimethylamino)pyridine (DMAP)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography, appropriate eluent system (e.g., Hexanes/Ethyl Acetate)

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, ice bath, standard glassware for work-up and chromatography.

Reaction Workflow Diagram

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Work-up cluster_purify 4. Purification prep1 Dissolve aminopicolinate & base in anhydrous DCM prep2 Add catalytic DMAP (optional) prep1->prep2 prep3 Cool to 0 °C (Ice Bath) prep2->prep3 react1 Slowly add acyl chloride (dropwise) prep3->react1 react2 Warm to RT & stir react1->react2 react3 Monitor by TLC/HPLC react2->react3 workup1 Quench with NaHCO₃ (aq) react3->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 purify1 Column Chromatography workup5->purify1 purify2 Characterize Pure Product (NMR, MS) purify1->purify2

General Experimental Workflow.
Detailed Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Base: Add triethylamine (1.2–1.5 equiv.) to the solution. If using the catalytic method, add DMAP (0.05–0.1 equiv.).

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1–1.2 equiv.) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled reaction mixture over 10–15 minutes. A precipitate (triethylammonium chloride) will likely form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-acylated product.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and their solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive acyl chloride. 2. Steric hindrance from the substrate. 3. Deactivation of amine by protonation. 4. Moisture in reagents/solvent.1. Switch to the corresponding acid anhydride. 2. Add a catalytic amount of DMAP to accelerate the reaction.[8][9] 3. Ensure at least 1.2 equivalents of base are used. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere.[12]
Formation of Side Products 1. N,N-Diacylation: Excess acyl chloride or high reaction temperature. 2. Ester Hydrolysis: Presence of aqueous base during work-up for extended periods.1. Add the acyl chloride slowly at 0 °C; use no more than 1.2 equivalents.[12] 2. Perform the aqueous work-up efficiently and avoid strong bases like NaOH if possible.
Difficult Purification 1. Byproducts have similar polarity to the product. 2. Presence of unreacted starting material.1. Optimize reaction conditions to minimize byproduct formation. Try a different solvent system for chromatography. 2. Ensure the reaction goes to completion by extending the reaction time or adding a slight excess of acyl chloride.

Representative Data

The following table illustrates typical outcomes for the acylation of this compound with various acyl chlorides under the conditions described above (DMAP-catalyzed).

Acyl Chloride (R-COCl)R GroupReaction Time (h)Typical Yield (%)Notes
Acetyl Chloride-CH₃290-95%Highly reactive; reaction is typically fast.
Benzoyl Chloride-C₆H₅485-92%Standard reaction, proceeds cleanly.
Cyclopropanecarbonyl chloride-c-C₃H₅488-94%Forms a key scaffold for various pharmaceuticals.
4-Chlorobenzoyl chloride-C₆H₄-Cl582-90%Electron-withdrawing groups may slightly slow the reaction.

Conclusion

The N-acylation of this compound is a highly reliable and versatile method for generating diverse amide libraries crucial for drug discovery programs. A thorough understanding of the reaction mechanism, particularly the role of base and nucleophilic catalysis, allows for the rational optimization of reaction conditions. By employing anhydrous techniques, controlled addition of reagents, and appropriate monitoring, researchers can consistently achieve high yields of desired products. The protocols and troubleshooting guide presented here offer a solid foundation for scientists and professionals to successfully utilize this important transformation in their synthetic endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation.
  • BenchChem. (2025). The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide.
  • BenchChem. (2025). Identifying and minimizing side products in chloroacetylation of aminopyridines.
  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • Mailig, M., Rucker, R. P., & Lalic, G. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51(44), 9235-9238. Retrieved from [Link]

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569-583.
  • ChemHelpASAP. (2019, November 12). synthesis of amides from acid chlorides. YouTube. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 6-amino-5-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support center for the synthesis of Methyl 6-amino-5-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a key intermediate in the synthesis of various pharmaceutical agents, optimizing the yield and purity of this molecule is of paramount importance. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you to diagnose and resolve issues encountered in your laboratory work. The protocols and advice provided herein are based on established principles of organic synthesis and analogous transformations reported in peer-reviewed literature.

Proposed Synthetic Pathway

Due to the limited availability of a directly published synthesis for this compound, we propose a chemically sound and logical four-step synthetic route starting from the commercially available 6-chloropicolinic acid. This pathway is designed for efficiency and scalability, while also considering potential challenges at each stage.

Caption: Proposed synthetic pathway for this compound.

Synthetic_Pathway A 6-Chloropicolinic Acid B 6-Methoxypicolinic Acid A->B  1. Methoxylation (NaOMe, MeOH) C 6-Methoxy-5-nitropicolinic Acid B->C  2. Nitration (HNO3, H2SO4) D Methyl 6-methoxy-5-nitropicolinate C->D  3. Esterification (MeOH, H2SO4) E This compound D->E  4. Reduction (H2, Pd/C)

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during each step of the synthesis.

Step 1: Methoxylation of 6-Chloropicolinic Acid

Q1: My methoxylation reaction is sluggish or incomplete. What are the possible causes and how can I improve the conversion?

A1: Incomplete conversion in the nucleophilic aromatic substitution (SNAr) of 6-chloropicolinic acid with sodium methoxide can be attributed to several factors:

  • Insufficiently Anhydrous Conditions: Sodium methoxide is highly reactive with water. Any moisture in your reaction setup will consume the reagent and reduce its effectiveness. Ensure all glassware is oven-dried and the methanol used is anhydrous.

  • Purity of Sodium Methoxide: The quality of sodium methoxide can vary. It is advisable to use a freshly opened bottle or to prepare it fresh from sodium metal and anhydrous methanol.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 40-50 °C) can significantly increase the reaction rate. However, excessive temperatures may lead to side reactions.

  • Stoichiometry: An excess of sodium methoxide (typically 1.5-2.0 equivalents) is often necessary to drive the reaction to completion.

Q2: I am observing the formation of byproducts during the methoxylation. What are they and how can I minimize them?

A2: A potential byproduct is the methyl ester of 6-methoxypicolinic acid if the reaction is carried out for an extended period at elevated temperatures in methanol. To minimize this, use moderate temperatures and monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

Step 2: Nitration of 6-Methoxypicolinic Acid

Q3: The nitration of 6-methoxypicolinic acid is resulting in a low yield and a mixture of isomers. How can I improve the regioselectivity and yield?

A3: The nitration of substituted pyridines can be challenging due to the ring's electronics. The methoxy group is an ortho-, para-director, while the carboxylic acid is a meta-director. The pyridine nitrogen is deactivating. This can lead to a mixture of products.

  • Control of Reaction Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the nitrating mixture (HNO₃/H₂SO₄) is crucial to prevent over-nitration and decomposition.

  • Rate of Addition: Add the nitrating agent dropwise to the solution of 6-methoxypicolinic acid in sulfuric acid to maintain temperature control and minimize side reactions.

  • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of fuming nitric acid and concentrated sulfuric acid is typically used. The ratio of these acids can be optimized to improve regioselectivity.

Q4: I am having difficulty isolating the nitrated product from the acidic reaction mixture. What is the best work-up procedure?

A4: The work-up of nitration reactions requires care. The acidic mixture should be poured slowly onto crushed ice with vigorous stirring to dissipate the heat of neutralization. The pH should then be carefully adjusted with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while cooling to precipitate the product. Be aware that the product may be soluble at very high or very low pH. Careful pH control is key to maximizing the isolated yield.

Step 3: Esterification of 6-Methoxy-5-nitropicolinic Acid

Q5: My Fischer esterification is not going to completion. What can I do to increase the yield of the methyl ester?

A5: Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the product, you can:

  • Use an Excess of Methanol: Using methanol as the solvent ensures a large excess of one of the reactants.[1]

  • Remove Water: The water formed during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is necessary. Ensure an adequate amount of catalyst is used (typically 5-10 mol%).

Q6: I am concerned about the stability of the nitro group under the acidic conditions of the esterification. Are there alternative, milder methods?

A6: While the nitro group is generally stable under Fischer esterification conditions, if you observe degradation, milder methods can be employed. One such method is the reaction of the carboxylic acid with thionyl chloride to form the acid chloride, followed by the addition of methanol. Another approach is to use a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine).[2]

Step 4: Reduction of Methyl 6-methoxy-5-nitropicolinate

Q7: The reduction of the nitro group is also reducing my ester functionality. How can I selectively reduce the nitro group?

A7: The chemoselective reduction of a nitro group in the presence of an ester is a common challenge. The choice of reducing agent is critical.

  • Catalytic Hydrogenation: This is often the cleanest method. Using palladium on carbon (Pd/C) as a catalyst with hydrogen gas at moderate pressure (1-3 atm) is typically effective for reducing the nitro group without affecting the ester.[3]

  • Metal/Acid Reduction: Reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid are also known to selectively reduce nitro groups in the presence of esters.[3] These methods can sometimes be advantageous if catalytic hydrogenation is not feasible.

Q8: My final product is difficult to purify. What are some common impurities and how can I remove them?

A8: Common impurities can include unreacted starting material, partially reduced intermediates (e.g., nitroso or hydroxylamine compounds), and byproducts from over-reduction.

  • Purification Techniques: Column chromatography on silica gel is usually the most effective method for purifying the final product. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective way to remove impurities.

  • Washing: An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove any acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal overall strategy for this synthesis?

A1: The proposed four-step synthesis is a robust approach. Careful optimization of each step is key. It is advisable to purify the intermediate at each stage to ensure the purity of the final product. Monitoring each reaction by TLC or LC-MS is crucial for determining reaction completion and identifying any potential issues early on.

Q2: Are there any particular safety precautions I should take during this synthesis?

A2: Yes, several steps require specific safety measures:

  • Nitration: The use of concentrated nitric and sulfuric acids requires a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction is highly exothermic and should be cooled in an ice bath.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and should be handled with care in a well-ventilated area, away from ignition sources.

  • General Precautions: As with all chemical syntheses, it is important to handle all reagents and solvents in a well-ventilated fume hood and to wear appropriate personal protective equipment.

Q3: Can I use a different starting material?

A3: Yes, alternative starting materials could be considered depending on commercial availability. For example, starting from a pyridine derivative that already contains the amino and methoxy groups and then introducing the carboxylic acid functionality is another possibility. However, the proposed route starting from 6-chloropicolinic acid is likely to be one of the more straightforward and cost-effective methods.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final product.

  • Infrared (IR) Spectroscopy: This can be used to identify the key functional groups present in the molecule.

Detailed Experimental Protocols

The following are generalized protocols for each step of the synthesis. It is recommended to perform small-scale trial reactions to optimize the conditions for your specific setup.

Protocol 1: Synthesis of 6-Methoxypicolinic Acid
  • To a solution of 6-chloropicolinic acid (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5-2.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at 40-50 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with aqueous HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Protocol 2: Synthesis of 6-Methoxy-5-nitropicolinic Acid
  • Cool a flask containing concentrated sulfuric acid in an ice bath.

  • Slowly add 6-methoxypicolinic acid (1.0 eq) to the sulfuric acid with stirring.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the picolinic acid, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a concentrated base (e.g., ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of Methyl 6-methoxy-5-nitropicolinate
  • Suspend 6-methoxy-5-nitropicolinic acid (1.0 eq) in anhydrous methanol.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

  • Reflux the mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester.

Protocol 4: Synthesis of this compound
  • Dissolve Methyl 6-methoxy-5-nitropicolinate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (1-3 atm) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Data Summary Table

StepReactionKey ReagentsTypical ConditionsPotential Challenges
1 Methoxylation6-Chloropicolinic acid, NaOMe, MeOH40-50 °C, 2-4 hIncomplete reaction, byproduct formation
2 Nitration6-Methoxypicolinic acid, HNO₃, H₂SO₄0-5 °C, 1-2 hLow yield, poor regioselectivity, exothermic
3 Esterification6-Methoxy-5-nitropicolinic acid, MeOH, H₂SO₄Reflux, 4-8 hIncomplete reaction (equilibrium)
4 ReductionMethyl 6-methoxy-5-nitropicolinate, H₂, Pd/CRT, 1-3 atm H₂, 2-6 hLack of chemoselectivity, catalyst poisoning

Visualizing the Workflow

A well-structured workflow is essential for successful synthesis.

Caption: Laboratory workflow for the synthesis of this compound.

Workflow cluster_0 Step 1: Methoxylation cluster_1 Step 2: Nitration cluster_2 Step 3: Esterification cluster_3 Step 4: Reduction start1 Dissolve 6-Chloropicolinic Acid in MeOH react1 Add NaOMe start1->react1 heat1 Heat to 40-50°C react1->heat1 workup1 Neutralize & Extract heat1->workup1 end1 Isolate 6-Methoxypicolinic Acid workup1->end1 start2 Dissolve 6-Methoxypicolinic Acid in H2SO4 end1->start2 react2 Add Nitrating Mix (0-5°C) start2->react2 stir2 Stir at low temp. react2->stir2 workup2 Quench on ice & Neutralize stir2->workup2 end2 Isolate 6-Methoxy-5-nitropicolinic Acid workup2->end2 start3 Suspend Acid in MeOH end2->start3 react3 Add catalytic H2SO4 start3->react3 heat3 Reflux react3->heat3 workup3 Wash & Extract heat3->workup3 end3 Isolate Methyl 6-methoxy-5-nitropicolinate workup3->end3 start4 Dissolve Nitro-ester in MeOH end3->start4 react4 Add Pd/C & H2 atmosphere start4->react4 stir4 Stir at RT react4->stir4 workup4 Filter & Concentrate stir4->workup4 end4 Purify by Chromatography workup4->end4

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • Kotecki, B. K., Franczyk, T. S., Allian, A., Hanna, D., & Diwan, M. (2021). Development of a Control Strategy for Hydrogenation of Aryl Nitro Analogs by Kinetic Justification. Organic Process Research & Development.
  • El-Emary, T. I. (2016). How to purify esterefication product? ResearchGate. [Link]

  • Smith, M. B. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Smith, J. G. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Synthesis of Methyl 6-amino-5-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 6-amino-5-methoxypicolinate. This document is designed for researchers, chemists, and process development professionals. This compound is a crucial building block in the synthesis of advanced pharmaceutical agents, most notably as a key intermediate for several Janus Kinase (JAK) inhibitors which are pivotal in treating autoimmune diseases and myelofibrosis.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. We will explore a common synthetic pathway, dissecting each stage to anticipate and resolve potential challenges.

Synthetic Strategy Overview

A prevalent and logical synthetic route to this compound begins with a substituted nitropyridine precursor. The following multi-step pathway is frequently employed due to the commercial availability of starting materials and the robustness of the transformations.

G cluster_0 Synthetic Pathway Start 6-Chloro-5-nitropicolinic Acid Step1 Methyl 6-chloro-5-nitropicolinate Start->Step1 Esterification (MeOH, H+ or SOCl2) Step2 Methyl 6-methoxy-5-nitropicolinate Step1->Step2 Nucleophilic Aromatic Substitution (SNAr) (NaOMe, MeOH) Product This compound Step2->Product Nitro Group Reduction (H2, Pd/C)

Caption: Common synthetic route to this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Step 1: Esterification of 6-Chloro-5-nitropicolinic Acid

Question: My esterification reaction is incomplete, showing significant starting material even after prolonged reaction times. What factors should I investigate?

Answer: Incomplete conversion during the formation of Methyl 6-chloro-5-nitropicolinate is a common issue. The primary causes are typically related to water content, catalyst activity, or equilibrium limitations.

  • Water Contamination: Fischer-Tropsch esterification is a reversible reaction where water is a byproduct. Any water present in the methanol, starting material, or reaction vessel will shift the equilibrium back towards the carboxylic acid, impeding full conversion.

    • Solution: Use anhydrous methanol (<0.05% water) and ensure the starting material is thoroughly dried. A common technique is to use trimethylchlorosilane (TMSCl) in methanol, which acts as both a catalyst and a water scavenger, often leading to excellent yields at room temperature.[3]

  • Catalyst Deactivation/Insufficient Loading: If using a protic acid catalyst like H₂SO₄, ensure sufficient loading (typically 5-10 mol%). For reactions involving thionyl chloride (SOCl₂), which proceeds via an acid chloride intermediate, ensure at least stoichiometric amounts are used and that the reagent is fresh, as it can degrade upon exposure to atmospheric moisture.

  • Reaction Temperature: While refluxing in methanol is standard, ensure a consistent and adequate temperature is maintained to drive the reaction forward.

Troubleshooting Flowchart: Incomplete Esterification

G Start Issue: Incomplete Esterification (>5% SM by LCMS) CheckWater 1. Verify Anhydrous Conditions (Solvent, Glassware, SM) Start->CheckWater CheckCatalyst 2. Check Catalyst (Loading, Activity/Freshness) CheckWater->CheckCatalyst No SolutionWater Solution: Use anhydrous MeOH (<0.05% H2O). Dry SM under vacuum. CheckWater->SolutionWater Water Detected CheckTemp 3. Verify Reaction Temperature (Refluxing properly?) CheckCatalyst->CheckTemp No SolutionCatalyst Solution: Increase catalyst loading or use fresh SOCl2/TMSCl. CheckCatalyst->SolutionCatalyst Issue Found SolutionTemp Solution: Ensure consistent reflux and adequate stirring. CheckTemp->SolutionTemp Issue Found End Problem Resolved CheckTemp->End No / Resolved SolutionWater->End SolutionCatalyst->End SolutionTemp->End

Caption: Decision-making workflow for troubleshooting incomplete esterification.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Question: The methoxylation of Methyl 6-chloro-5-nitropicolinate is sluggish, and I'm observing a significant byproduct. How can I optimize this step?

Answer: The SNAr reaction to replace the 6-chloro substituent with a methoxy group is generally efficient due to the activating effect of the nitro group and the ring nitrogen. Sluggishness or byproduct formation often points to issues with the nucleophile or reaction conditions.

  • Nucleophile Quality: Sodium methoxide (NaOMe) is highly hygroscopic. If it has absorbed moisture, it will convert to sodium hydroxide (NaOH). NaOH is a competing nucleophile that can lead to the formation of the undesired 6-hydroxy byproduct. Furthermore, NaOH can hydrolyze the methyl ester, leading to the corresponding carboxylic acid.

    • Solution: Use fresh, high-purity NaOMe from a sealed container. Alternatively, prepare it fresh by reacting clean sodium metal with anhydrous methanol.

  • Temperature Control: While heating is necessary, excessive temperatures (>80-90 °C) can promote side reactions, including potential demethylation of the ester or the newly installed methoxy group.

    • Solution: Maintain a controlled temperature, typically refluxing in methanol (around 65 °C). Monitor the reaction by TLC or LCMS and stop heating once the starting material is consumed.

Impurity NameStructureFormation PathwayMitigation Strategy
6-Hydroxy byproduct (HO)-Py-(CO₂Me)-(NO₂)Reaction with NaOH impurity in NaOMe.Use fresh, anhydrous NaOMe.
Saponified Acid Py-(Cl)-(COOH)-(NO₂)Hydrolysis of the ester by moisture or NaOH.Ensure anhydrous conditions; use fresh NaOMe.
Step 3: Nitro Group Reduction

Question: During the catalytic hydrogenation of the nitro group, my yield is low, and I detect impurities that suggest over-reduction. How can I improve the selectivity of this reduction?

Answer: The reduction of the nitro group to an amine is a critical, and often sensitive, final step. The primary challenge is achieving selective reduction of the nitro moiety without affecting other functional groups.

  • Catalyst Selection and Loading: Palladium on carbon (Pd/C) is the standard catalyst for this transformation.[4] However, its activity can vary.

    • Incomplete Reduction: If the reaction stalls, leaving the nitroso or hydroxylamine intermediate, the catalyst may be poisoned or inactive. Catalyst poisoning can occur from sulfur or halide impurities.

    • Over-reduction (Hydrogenolysis): The C-O bond of the methoxy group can be susceptible to cleavage (hydrogenolysis) under harsh conditions (high pressure, high temperature, or highly active catalyst), leading to a des-methoxy impurity.

  • Reaction Conditions:

    • Hydrogen Pressure: High H₂ pressure can sometimes promote over-reduction. This reaction typically runs well at moderate pressures (50-100 psi). Some procedures even work at atmospheric pressure.[4]

    • Temperature: The reaction is exothermic. Running at or slightly above room temperature is usually sufficient. Aggressive heating should be avoided.

    • Solvent: Methanol or ethanol are common solvents. Ensure the solvent is degassed to remove oxygen, which can deactivate the catalyst.

Troubleshooting Common Reduction Side Reactions

Side ReactionCausePreventative Measure
Incomplete Reduction Inactive or poisoned catalyst; insufficient H₂.Use fresh, high-quality Pd/C; ensure starting materials are pure; check for leaks in the hydrogenation setup.
De-methoxylation Overly aggressive conditions (high temp/pressure); highly active catalyst.Reduce H₂ pressure and temperature; consider a less active catalyst or add a catalyst modifier if necessary.
Ester Reduction Very harsh conditions (not common with Pd/C).This is rare under typical nitro reduction conditions but highlights the need for controlled temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes (CQAs) for the final this compound product? The most critical CQAs are purity, identity, and residual solvent content. Purity is paramount, as impurities can carry through to the final active pharmaceutical ingredient (API) and cause significant issues in terms of safety and efficacy. Key impurities to monitor include unreacted intermediates (e.g., the nitro-precursor) and byproducts from side reactions (e.g., the des-methoxy compound).

Q2: What analytical methods are recommended for in-process control (IPC) and final product release?

  • TLC (Thin Layer Chromatography): Excellent for rapid, qualitative monitoring of reaction progress at the bench.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The workhorse technique for IPCs. It provides quantitative data on the disappearance of starting materials and the appearance of the product, while also detecting and identifying low-level impurities by mass.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates. It provides unambiguous proof of identity.

  • GC (Gas Chromatography): Primarily used for determining residual solvent content in the final isolated solid.

Q3: Are there any specific safety precautions to consider during this synthesis? Yes. Several steps require specific precautions:

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Methoxide (NaOMe): A corrosive and flammable solid. Handle in an inert atmosphere (glovebox or under nitrogen/argon) to prevent reaction with moisture and air.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a properly rated hydrogenation apparatus (e.g., a Parr shaker), ensure the system is purged with an inert gas (N₂ or Ar) before and after the reaction, and use a catalyst slurry to minimize the risk of the dry catalyst igniting in the presence of air and solvent.

Experimental Protocols

Protocol 1: Esterification of 6-Chloro-5-nitropicolinic Acid
  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloro-5-nitropicolinic acid (1.0 eq).

  • Add anhydrous methanol (10 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise. Gas evolution (HCl) will be observed.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C).

  • Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (<2%), cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to quench any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-chloro-5-nitropicolinate as a solid.

Protocol 2: Catalytic Hydrogenation to this compound
  • In a suitable hydrogenation vessel, add Methyl 6-methoxy-5-nitropicolinate (1.0 eq) and a solvent such as methanol (20 mL per gram).

  • Carefully add 5-10 wt% Palladium on Carbon (50% wet, 1-5 mol% Pd).

  • Seal the vessel and purge the headspace with nitrogen or argon several times to remove all oxygen.

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction vigorously at room temperature. The reaction is often exothermic and may require gentle cooling to maintain 25-30 °C.

  • Monitor hydrogen uptake. When uptake ceases (typically 2-4 hours), continue stirring for an additional hour.

  • Confirm full conversion by LC-MS.

  • Vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or silica gel chromatography.

References
  • PrepChem. Synthesis of methyl 5,6-diaminonicotinate. Available at: [Link]

  • Globel Pharm. (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • Google Patents. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Georganics. Methyl 6-aminonicotinate – preparation and application. Available at: [Link]

  • Al-Salem, H. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(19), 6643. Available at: [Link]

  • Google Patents. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Pasha, M. A., & Jayashankara, V. P. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 3(4), 285-287. Available at: [Link]

  • Cevoli, G., et al. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 27(15), 4930. Available at: [Link]

  • Zhang, J. Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Acta Pharmaceutica Sinica B, 13(9), 3653-3681. Available at: [Link]

  • Google Patents. BRPI0808668A2 - PROCESS FOR THE PREPARATION OF AMINO ACID METHYL ESTERS.
  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. Key Chemical Intermediates for JAK Inhibitor Synthesis. Available at: [Link]

  • National Analytical Corporation. 6-Amino-5-methoxy-pyridine-2-carboxylic acid methyl ester. Available at: [Link]

  • Vantourout, J. C., et al. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 25(1), 125-130. Available at: [Link]

  • WIPO Patentscope. WO/2015/198486 - METHOD FOR PRODUCING 2-AMINO-6-METHYLNICOTINIC ACID. Available at: [Link]

  • Google Patents. CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248-1263. Available at: [Link]

Sources

Purification of "Methyl 6-amino-5-methoxypicolinate" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-amino-6-methoxypicolinate (CAS 475272-68-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity from a crude reaction mixture.

Introduction to the Molecule and Purification Challenges

Methyl 5-amino-6-methoxypicolinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry.[1] Its structure comprises a pyridine ring, a basic exocyclic amino group, a methoxy group, and a methyl ester. This combination of functional groups presents a unique set of challenges and opportunities for purification. The basicity of the aminopyridine moiety is a key handle for separation, but it can also lead to issues like peak tailing in silica gel chromatography.[2]

This guide is structured in a question-and-answer format to directly address the common issues encountered during the purification of this and similar molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the likely impurities in my crude reaction mixture of Methyl 5-amino-6-methoxypicolinate?

The nature of impurities is intrinsically linked to the synthetic route employed. While a specific, universally adopted synthesis for this exact molecule is not prominently published, we can infer potential impurities based on common synthetic strategies for related picolinates and aminopyridines.

A plausible synthetic pathway could involve the hydrolysis of a nitrile precursor followed by esterification.[3] In such a case, you might encounter:

  • Unreacted Starting Materials: Such as the corresponding picolinonitrile.

  • Intermediates: For instance, 5-amino-6-methoxypicolinic acid from incomplete esterification.

  • Reagents and Catalysts: Residual acid or base catalysts used in the hydrolysis or esterification steps.

  • Side-Products: Arising from over-reaction or alternative reaction pathways. For example, during the synthesis of other complex molecules, impurities can form from the pyrolysis of solvents like DMF or through acid-catalyzed decomposition of intermediates.[4]

Initial Assessment of Crude Mixture: Before attempting any purification, it is crucial to analyze your crude mixture by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to get an initial profile of the components.

Q2: I have a complex mixture. Which purification technique should I try first?

For a multi-component crude mixture containing our target molecule, a logical first step is often an acid-base extraction . This technique leverages the basicity of the aminopyridine functionality to separate it from neutral and acidic impurities.

In-Depth Protocol: Acid-Base Extraction

This liquid-liquid extraction technique is a powerful first-pass purification method.[5] The underlying principle is the differential solubility of the ionized and neutral forms of the compound in aqueous and organic phases.

Experimental Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Protonation): Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic Methyl 5-amino-6-methoxypicolinate will be protonated to form a water-soluble ammonium salt and will move into the aqueous phase. Neutral impurities will remain in the organic layer.

  • Phase Separation: Separate the two layers. The top layer will typically be the organic phase (depending on the solvent density), containing neutral impurities. The bottom aqueous layer now contains your protonated product.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1 M NaOH) until the solution is basic (pH > 8). This deprotonates the ammonium salt, regenerating the free amine which will likely precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous solution with fresh ethyl acetate or DCM. Your purified product will now be in the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting Acid-Base Extraction:
  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can be broken by adding brine (saturated NaCl solution) or by gentle swirling.

  • Low Recovery: Ensure complete protonation and deprotonation by checking the pH at each step. Perform multiple extractions with smaller volumes of solvent for better efficiency.

Visualizing the Workflow:

AcidBaseExtraction Crude Crude Mixture in Organic Solvent AddAcid Extract with 1 M HCl (aq) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Discard or Analyze Aqueous1 Aqueous Layer (Protonated Product) Separate1->Aqueous1 AddBase Basify with NaOH (aq) to pH > 8 Aqueous1->AddBase Extract2 Extract with Organic Solvent AddBase->Extract2 Separate2 Separate Layers Extract2->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Purified Product) Separate2->Organic2

Caption: Workflow for Acid-Base Purification.

Q3: My compound still shows impurities after extraction. What's the next step?

If acid-base extraction does not yield a product of sufficient purity, column chromatography is the recommended next step. For pyridine derivatives, both normal-phase (silica or alumina) and reverse-phase chromatography can be effective.

Troubleshooting Silica Gel Chromatography:

A common issue with basic compounds like aminopyridines on silica gel is peak tailing . This occurs due to strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface.

Solutions for Peak Tailing:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (0.1-1% v/v), into your mobile phase. TEA will preferentially interact with the acidic silanol groups, minimizing their interaction with your product and leading to more symmetrical peaks.

    • Use a Polar Solvent: A small amount of methanol or another polar protic solvent in the mobile phase can also help to improve peak shape.

  • Choice of Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.

Recommended Solvents for Chromatography:
Solvent System (v/v)PolarityComments
Hexanes/Ethyl AcetateLow to MediumA good starting point for many organic compounds.
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.
Ethyl Acetate/MethanolMedium to HighAnother common polar solvent system.

Note: Always perform TLC analysis first to determine the optimal solvent system for separation before running a column.

Q4: Can I purify Methyl 5-amino-6-methoxypicolinate by recrystallization?

Yes, recrystallization is an excellent final purification step to obtain highly pure, crystalline material, provided a suitable solvent is identified.

Finding the Right Recrystallization Solvent:

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent Screening Protocol:

  • Place a small amount of your compound (10-20 mg) in a test tube.

  • Add a few drops of a solvent and observe the solubility at room temperature.

  • If it is insoluble, gently heat the mixture to the solvent's boiling point and observe if it dissolves.

  • If it dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

Common Solvents for Recrystallization of Amines:

SolventProperties
Ethanol/WaterA common mixed solvent system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then allow to cool.
IsopropanolOften a good choice for moderately polar compounds.
TolueneCan be effective for aromatic compounds.
Ethyl Acetate/HexanesDissolve in a minimum of hot ethyl acetate and add hexanes until cloudy, then cool.

For amines that are difficult to crystallize, forming a salt (e.g., by adding a solution of HCl in an ether) can sometimes promote crystallization.[6]

Visualizing the Purification Strategy:

PurificationStrategy Start Crude Product AcidBase Acid-Base Extraction Start->AcidBase CheckPurity1 Check Purity (TLC/LC-MS) AcidBase->CheckPurity1 ColumnChrom Column Chromatography CheckPurity1->ColumnChrom Impure FinalProduct Pure Product CheckPurity1->FinalProduct Purity OK CheckPurity2 Check Purity (TLC/LC-MS) ColumnChrom->CheckPurity2 Recrystallize Recrystallization CheckPurity2->Recrystallize Minor Impurities CheckPurity2->FinalProduct Purity OK Recrystallize->FinalProduct

Caption: Decision tree for purification strategy.

Stability and Storage

Aminopyridine derivatives are generally stable. Studies on similar compounds have shown excellent chemical stability at refrigerated and room temperatures when protected from light.[5][7]

Recommended Storage: Store purified Methyl 5-amino-6-methoxypicolinate at 2-8°C, protected from light .

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). [Source URL not available]
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. [Link]

  • Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]

  • Synthesis, spectroscopic characterization, and theoretical studies on the substitution reaction of chromium(III) picolinate. ResearchGate. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. [Source URL not available]
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Methyl 5-methylpicolinate. PubChem. [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Approximate pKa chart of the functional groups: values to know. [Source URL not available]
  • Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Picolinate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for picolinate esterification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in this critical reaction. By understanding the underlying principles and implementing the protocols outlined below, you can significantly improve your experimental outcomes.

Understanding Picolinate Esterification

Picolinate esters are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] The esterification of picolinic acid and its derivatives is a fundamental transformation, yet achieving high conversion rates can be challenging. The reaction is typically an equilibrium process, and various factors can influence its efficiency.[2][3]

Core Reaction Mechanism: Fischer-Speier Esterification

The most common method for picolinate esterification is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3][4][5]

dot graph Fischer_Esterification { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes PicolinicAcid [label="Picolinic Acid\n(R-COOH)"]; ProtonatedCarbonyl [label="Protonated Carbonyl\nIntermediate"]; TetrahedralIntermediate [label="Tetrahedral\nIntermediate"]; WaterElimination [label="Intermediate for\nWater Elimination"]; ProtonatedEster [label="Protonated Ester"]; PicolinateEster [label="Picolinate Ester\n(R-COOR')"]; Alcohol [label="Alcohol\n(R'-OH)"]; H_plus [label="H+", shape=plaintext]; H2O [label="H2O", shape=plaintext];

// Edges PicolinicAcid -> ProtonatedCarbonyl [label="+ H+"]; ProtonatedCarbonyl -> TetrahedralIntermediate [label="+ R'-OH"]; TetrahedralIntermediate -> WaterElimination [label="Proton Transfer"]; WaterElimination -> ProtonatedEster [label="- H2O"]; ProtonatedEster -> PicolinateEster [label="- H+"]; PicolinateEster -> ProtonatedEster [label="+ H+", dir=back]; ProtonatedEster -> WaterElimination [label="+ H2O", dir=back]; WaterElimination -> TetrahedralIntermediate [label="Proton Transfer", dir=back]; TetrahedralIntermediate -> ProtonatedCarbonyl [label="- R'-OH", dir=back]; ProtonatedCarbonyl -> PicolinicAcid [label="- H+", dir=back]; } dot Caption: The reversible mechanism of Fischer-Speier esterification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during picolinate esterification, providing explanations and actionable solutions.

Issue 1: The Reaction Fails to Reach Completion, Stalling at Low to Moderate Conversion.

Root Cause Analysis:

Picolinate esterification is an equilibrium-limited reaction.[2] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis, the reverse reaction.[2][6]

Solutions:

  • Water Removal: The most effective strategy to drive the reaction forward is to remove water as it is formed.

    • Dean-Stark Apparatus: For reactions run at a suitable temperature, a Dean-Stark trap can be used to azeotropically remove water.[2][7]

    • Drying Agents: Incorporating a dehydrating agent like molecular sieves into the reaction mixture can sequester water.[7]

  • Use of Excess Reactant: Employing a large excess of the alcohol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][8][9]

Experimental Protocol: Esterification with a Dean-Stark Trap

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • Charge the flask with picolinic acid, a 5-10 fold molar excess of the alcohol, an appropriate solvent (e.g., toluene), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap.

  • Monitor the reaction progress by TLC or another suitable analytical method.

  • Once the reaction is complete, allow the mixture to cool and proceed with the workup.

Issue 2: The Reaction is Sluggish or Proceeds Very Slowly.

Root Cause Analysis:

Several factors can contribute to slow reaction kinetics, including insufficient catalysis, low reaction temperature, and steric hindrance.

Solutions:

  • Catalyst Choice and Loading:

    • Strong Acid Catalysts: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are commonly used.[2]

    • Heterogeneous Catalysts: Solid acid catalysts can also be effective and offer the advantage of easier removal.[10][11]

    • Catalyst Loading: Ensure an adequate amount of catalyst is used. A typical range is 1-5 mol% relative to the limiting reagent.

  • Temperature Optimization: Increasing the reaction temperature generally increases the reaction rate.[11][12][13] However, be mindful of the boiling points of your reactants and potential side reactions at higher temperatures.

  • Alternative Esterification Methods for Sterically Hindered Substrates:

    • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and is performed under milder conditions, which can be beneficial for sterically hindered alcohols or acids.[7][14]

    • Acyl Chloride or Anhydride Route: Picolinic acid can be converted to the more reactive acyl chloride or anhydride, which then readily reacts with the alcohol.[3][15]

Parameter Recommendation for Standard Fischer Esterification Considerations for Sluggish Reactions
Catalyst p-Toluenesulfonic acid, Sulfuric acidIncrease catalyst loading; consider stronger acids or alternative methods.
Temperature Reflux temperature of the alcohol or solventIncrease temperature, but monitor for decomposition.
Reactant Ratio 1:1 to 1:5 (Acid:Alcohol)Increase the excess of the alcohol.
Issue 3: Significant Formation of Side Products is Observed.

Root Cause Analysis:

Side reactions can compete with the desired esterification, leading to reduced yields and purification challenges. Common side reactions include dehydration of the alcohol (especially tertiary alcohols) and polymerization.

Solutions:

  • Milder Reaction Conditions: If side reactions are prevalent, consider using milder conditions. This could involve a less aggressive catalyst, lower reaction temperatures, or a shorter reaction time.

  • Alternative Reagents: For sensitive substrates, using coupling reagents like DCC or EDC in a Steglich esterification can minimize side product formation.[14][16]

dot graph Troubleshooting_Workflow { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Conversion Rate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckEquilibrium [label="Is the reaction at equilibrium?"]; CheckKinetics [label="Is the reaction rate slow?"]; CheckSideProducts [label="Are side products forming?"]; RemoveWater [label="Action: Remove H2O\n(Dean-Stark, Drying Agents)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseExcessReactant [label="Action: Increase Excess Alcohol", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeCatalyst [label="Action: Optimize Catalyst\n(Type, Loading)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseTemp [label="Action: Increase Temperature", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MilderConditions [label="Action: Use Milder Conditions", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlternativeMethod [label="Action: Consider Alternative Methods\n(Steglich, Acyl Chloride)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighConversion [label="High Conversion Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckEquilibrium; CheckEquilibrium -> RemoveWater [label="Yes"]; CheckEquilibrium -> CheckKinetics [label="No"]; RemoveWater -> HighConversion; IncreaseExcessReactant -> HighConversion; CheckKinetics -> OptimizeCatalyst [label="Yes"]; CheckKinetics -> CheckSideProducts [label="No"]; OptimizeCatalyst -> HighConversion; IncreaseTemp -> HighConversion; CheckSideProducts -> MilderConditions [label="Yes"]; CheckSideProducts -> AlternativeMethod [label="Yes"]; MilderConditions -> HighConversion; AlternativeMethod -> HighConversion; } dot Caption: A general troubleshooting workflow for low conversion rates.

Issue 4: Difficulty in Purifying the Picolinate Ester.

Root Cause Analysis:

Purification can be complicated by the presence of unreacted starting materials, the acid catalyst, and any side products. The similar polarities of the picolinic acid and its ester can make chromatographic separation challenging.

Solutions:

  • Aqueous Workup:

    • Neutralize the Acid Catalyst: After the reaction is complete, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove the acid catalyst and any unreacted picolinic acid.[6] Be cautious, as this can sometimes lead to hydrolysis of the ester.[6]

    • Brine Wash: A subsequent wash with brine (saturated NaCl solution) can help to remove residual water from the organic layer.[6]

  • Chromatography:

    • If purification by extraction is insufficient, column chromatography is often necessary.[1]

    • Careful selection of the eluent system is crucial for achieving good separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Frequently Asked Questions (FAQs)

Q1: Can I use a base as a catalyst for picolinate esterification?

A1: While base-catalyzed transesterification is common, the direct esterification of a carboxylic acid with an alcohol is typically acid-catalyzed. A base would deprotonate the carboxylic acid, forming a carboxylate that is unreactive towards nucleophilic attack by the alcohol.

Q2: My picolinic acid derivative is a solid. How do I ensure it fully participates in the reaction?

A2: Ensure you are using a solvent in which the picolinic acid derivative is soluble at the reaction temperature. If solubility is an issue, you may need to screen different solvents or consider a higher reaction temperature.

Q3: How can I monitor the progress of my picolinate esterification reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[6] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the starting materials and the formation of the product. Other techniques like GC-MS or NMR spectroscopy can also be used for more quantitative analysis.

Q4: What is the role of DMF in some picolinate esterification procedures?

A4: In procedures that involve the formation of an acyl chloride using thionyl chloride (SOCl₂), a catalytic amount of N,N-dimethylformamide (DMF) is often added.[15] DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species for the conversion of the carboxylic acid to the acyl chloride.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • Zhang, H., & Blair, I. A. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(9), 1297–1307. Retrieved from [Link]

  • Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51. Retrieved from [Link]

  • Maurya, A., Naik, G., Gwari, G., & Singh, D. (2018). Reaction mechanisms for the formation of Picolinyl ester derivatives of carboxylic acids. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. Retrieved from [Link]

  • Navazeni, M., Zolfigol, M. A., Ahmadi, H., Sepehrmansourie, H., & Hosseinifard, M. (2021). Proposed mechanism for the synthesis of picolinate and picolinic acid derivatives using UiO-66(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. Retrieved from [Link]

  • Li, J., Wang, Y., Zhang, Y., & Wang, X. (2012). Esterification reactions of carboxylic acids with alcohols over PI-HPM catalyst. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • Lee, K. H., & Rhee, J. S. (1997). Method for producing chromium picolinate complex. U.S. Patent No. 5,677,461.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Gao, G., He, M., & Wu, Q. (2019). The parameters affecting the esterification reaction including molar ratio between methanol to acid (a), the usage of catalyst (b), and reaction time (c) catalyzed by H 7 BW 11 Ti and ChH 6 BW 11 Ti. ResearchGate. Retrieved from [Link]

  • Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 107(4), 1041–1047. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 57, 183. Retrieved from [Link]

  • Various Authors. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. Retrieved from [Link]

  • O'Lenick, A. J. (1990). A comparison of the rates of esterification of some hydroxy compounds. Journal of the Society of Cosmetic Chemists, 41(4), 253-262. Retrieved from [Link]

  • Various Authors. (2016). How to purify esterefication product?. ResearchGate. Retrieved from [Link]

  • Prakoso, T., & Khair, U. (2011). Molar conversion change during the esterification with the change of time and molar ratio. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Wang, Y., Li, Y., & Wang, X. (2022). Factors affecting the esterification process. (a) Effect of catalyst loading. (b) Effect of oleic acid:methanol molar ratio. (c) Effect of reaction temperature. (d) Effect of reaction time. ResearchGate. Retrieved from [Link]

  • Gholami, Z., & Abdullah, A. Z. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 11(5), 1395. Retrieved from [Link]

  • Various Authors. (2020). How can I improve the yield of my Fischer Esterification?. Reddit. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 21.6: Chemistry of Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Organic Reactions: Esterification Reactions [Video]. YouTube. Retrieved from [Link]

  • Isaacs, E. (2009). Esterification Reactions [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of Methyl 6-amino-5-methoxypicolinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of "Methyl 6-amino-5-methoxypicolinate" and its associated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting byproducts using High-Performance Liquid Chromatography (HPLC).

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound and potential impurities.

Q1: What is this compound and why is byproduct analysis important?

This compound is a substituted pyridine derivative. Picolinates, or derivatives of picolinic acid, are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. Due to the reactive nature of the amino and methoxy groups on the pyridine ring, various side reactions can occur during synthesis and subsequent chemical transformations. Rigorous HPLC analysis is crucial to ensure the purity of the final product and to identify any process-related impurities or degradation products that could affect its safety and efficacy.

Q2: What are the most likely byproducts I might encounter in my reactions?

The byproducts in your reaction mixture will depend heavily on the specific reagents and conditions used. However, based on the structure of this compound, several classes of impurities can be anticipated:

  • Hydrolysis Products: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 6-amino-5-methoxypicolinic acid.[1][2] Incomplete hydrolysis during a saponification step can also result in a mixture of the ester and the carboxylic acid.[3]

  • Starting Material Impurities: Impurities from the synthesis of this compound itself could be carried over. For instance, if the starting material was synthesized from a nitropyridine precursor, residual nitro-compounds could be present.

  • Side-Reaction Products:

    • N-Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, forming the corresponding N-oxide, particularly if oxidizing agents are present.[4]

    • Dimerization/Polymerization: Under certain conditions, aromatic amines can undergo oxidative coupling to form colored dimeric or polymeric impurities.

    • Reactions with Solvents: If reactive solvents like methanol are used at high temperatures, side reactions such as transesterification (if other alcohols are present) or etherification are possible.

Q3: What is a good starting point for an HPLC method to analyze this compound and its byproducts?

A reversed-phase HPLC method is generally a good starting point for analyzing moderately polar compounds like this compound and its potential byproducts.

Parameter Recommendation Justification
Column C18, 5 µm, 4.6 x 250 mmA C18 column provides good hydrophobic retention for the aromatic ring.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress the ionization of acidic silanols on the column, improving peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.A gradient is recommended to elute a wide range of potential byproducts with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or Diode Array Detector (DAD)The pyridine ring is UV active. A DAD allows for the examination of the UV spectra of unknown peaks, which can aid in their identification.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[5]

This is a general-purpose method and will likely require optimization for your specific sample matrix and impurity profile.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of this compound reactions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Secondary Interactions with Column Silanols: The basic amino group on your analyte can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.

    • Solution: Lower the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA). This protonates the silanols and reduces the interaction.[6]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute your sample.

  • Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase composition if possible.

Issue 2: Unidentified Peaks in the Chromatogram

A systematic approach is necessary to identify unknown peaks.

Step-by-Step Protocol for Peak Identification:

  • Blank Injection: Inject your sample solvent (blank) to ensure the peak is not an artifact from the solvent or system.

  • Spiking Study:

    • Inject your starting material (this compound) to confirm its retention time.

    • If you have synthesized or purchased standards of suspected byproducts (e.g., the hydrolyzed carboxylic acid), inject them individually and then spike them into your sample to see if the peak height of the unknown increases.

  • UV-Vis Spectral Analysis (DAD): If you are using a Diode Array Detector, compare the UV spectrum of the unknown peak to that of your main compound and any available standards. Similar chromophores will have similar UV spectra, which can provide clues about the structure of the impurity.

  • Forced Degradation Study: Subject your pure starting material to stress conditions (e.g., acid, base, heat, oxidation) to intentionally generate degradation products. Analyzing the chromatograms from these studies can help identify which peaks correspond to specific degradation pathways.

  • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and fragmentation patterns can elucidate its structure.

Logical Workflow for Unknown Peak Identification:

HPLC_Troubleshooting Start Unknown Peak Observed Blank Inject Blank Start->Blank IsPeakPresent Is Peak in Blank? Blank->IsPeakPresent Spike Spike with Standards IsPeakPresent->Spike No SystemPeak System/Solvent Peak IsPeakPresent->SystemPeak Yes IsPeakIdentified Peak Identified? Spike->IsPeakIdentified DAD Analyze with DAD IsPeakIdentified->DAD No End Peak Identified IsPeakIdentified->End Yes SpectralMatch Spectral Match? DAD->SpectralMatch LCMS Perform LC-MS Analysis SpectralMatch->LCMS No SpectralMatch->End Yes LCMS->End

Caption: Workflow for identifying unknown HPLC peaks.

Issue 3: Drifting Retention Times

Possible Causes & Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing methods.

    • Solution: Flush the column with at least 10-20 column volumes of the new mobile phase before the first injection.[7]

  • Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile component can alter the composition.

    • Solution: Prepare fresh mobile phase daily and keep the reservoirs capped.[5]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[5][8]

Part 3: Experimental Protocols

Protocol 1: General HPLC Method for Aromatic Amine Analysis

This protocol provides a general starting point for the analysis of aromatic amines. Optimization will be required for specific applications.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Preparation:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Chromatographic Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and integrate the peak(s) of interest.

  • Quantification:

    • Prepare a series of calibration standards of known concentrations.

    • Inject the standards and generate a calibration curve by plotting peak area versus concentration.

    • Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

General HPLC Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve & Filter) Inject Inject Sample SamplePrep->Inject MobilePhasePrep Mobile Phase Preparation (Mix & Degas) Equilibrate System Equilibration MobilePhasePrep->Equilibrate Equilibrate->Inject Acquire Data Acquisition Inject->Acquire Integrate Peak Integration Acquire->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report

Caption: A general experimental workflow for HPLC analysis.

References

  • Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection. Benchchem.
  • Picolinic Acid. SIELC Technologies.
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health.
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed. Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • HPLC Troubleshooting Guide. ACE HPLC. Available at: [Link]

  • HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]

  • New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. Available at: [Link]

  • Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Available at: [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. ResearchGate. Available at: [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. Available at: [Link]

  • Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp.... ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available at: [Link]

  • 24.9: Heterocyclic Amines. Chemistry LibreTexts. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. National Institutes of Health. Available at: [Link]

  • Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001. ResearchGate. Available at: [Link]

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hydrolysis of methyl esters. Google Patents.
  • Methyl Esters. Organic Chemistry Portal. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available at: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. Available at: [Link]

  • Hydrolysis of methyl eaters. Reddit. Available at: [Link]

  • 15.8: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. Available at: [Link]

  • Synthesis of methyl 6-methylnicotinate. PrepChem.com. Available at: [Link]

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]

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Technical Support Center: Enhancing the Stability of Aminopicolinate Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the stability challenges of aminopicolinate intermediates. As critical building blocks in pharmaceutical and agrochemical synthesis, ensuring the integrity of these molecules is paramount to successful research and development. This guide provides in-depth, field-proven insights into common stability issues, offering not just solutions but the underlying scientific principles to empower your experimental choices.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific problems you may encounter during your experimental work. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable protocols for resolution.

Q1: I'm observing significant degradation of my aminopicolinate intermediate during aqueous workup and extraction. What's happening and how can I prevent it?

This is a frequent challenge, often rooted in the inherent chemical reactivity of the aminopicolinate scaffold, which is susceptible to both pH-mediated and oxidative degradation.

Underlying Causes:

  • pH-Dependent Degradation: The stability of aminopicolinates can be highly pH-sensitive. The pyridine ring nitrogen and the amino group have distinct pKa values. At extreme pH values (either highly acidic or highly basic), the molecule can become susceptible to hydrolysis or other rearrangements. For instance, base-catalyzed hydrolysis can occur if an ester group is present.[1]

  • Oxidative Degradation: The electron-rich nature of the aminopyridine ring makes it susceptible to oxidation, especially in the presence of dissolved oxygen in solvents, residual oxidizing agents from a previous step, or exposure to air during prolonged workup procedures. This can lead to the formation of N-oxides or colored degradation products.

  • Temperature Effects: Elevated temperatures during workup, such as concentrating solutions at high heat, can accelerate degradation kinetics.[2][3]

Step-by-Step Troubleshooting Protocol:

  • Characterize the Degradation: Before modifying your protocol, identify the degradation products. Use LC-MS to compare a fresh sample of your reaction mixture with a sample post-workup to get the mass of the impurities.[4][5] This provides crucial clues about the degradation pathway (e.g., an increase of 16 amu suggests oxidation).

  • Optimize pH Control:

    • Perform a small-scale pH stability screen. Dissolve your crude intermediate in a suitable solvent and expose it to different aqueous pH buffers (e.g., pH 3, 5, 7, 9) for the expected duration of your workup. Analyze each sample by HPLC to identify the pH range of maximum stability.

    • During extraction, use buffered aqueous solutions (e.g., phosphate-buffered saline at pH 7.4, or a citrate buffer for acidic conditions) instead of strong acids or bases like HCl or NaOH. Studies on similar compounds have shown that adjusting pH to a mildly acidic value (<5) can efficiently inhibit degradation.[6]

  • Minimize Oxidation:

    • Use degassed or sparged solvents for all extractions and washes. To degas, bubble nitrogen or argon through the solvent for 15-20 minutes before use.

    • If the reaction allows, consider adding a small amount of a reducing agent or antioxidant like sodium thiosulfate or butylated hydroxytoluene (BHT) to the quench or initial wash step.

    • Minimize the time the compound spends in solution exposed to air. Work efficiently and keep vessels capped whenever possible.

  • Control Temperature:

    • Perform all extractions and washes at reduced temperatures (e.g., in an ice-water bath).

    • When concentrating the product, use a rotary evaporator at the lowest possible temperature and pressure. Avoid heating the flask above 40°C.

Q2: My purified aminopicolinate intermediate changes color and shows new impurities on the HPLC after just a few days of storage. What are the best storage practices?

Long-term stability is crucial for building a reliable library of intermediates. Degradation during storage is typically caused by slow, persistent reactions with atmospheric components or light.

Underlying Causes:

  • Atmospheric Oxidation: As mentioned previously, slow oxidation can occur over time upon exposure to air.

  • Photodegradation: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation reactions. Photostability testing is an integral part of formal stress testing under ICH guidelines.[5][7]

  • Hydrolysis: If the compound is hygroscopic, absorbed moisture from the atmosphere can lead to slow hydrolysis, particularly if the compound is stored as a salt or has ester functionalities.

Recommended Storage Protocol & Data Summary:

The optimal storage conditions should always be determined empirically through a formal stability study.[8] However, the following best practices provide a robust starting point.

Parameter Condition Rationale
Temperature -20°C or lowerReduces the rate of all chemical degradation pathways.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.[6]
Light Amber Vial or Protect from LightPrevents photodegradation by blocking UV and visible light.[7]
Form Solid / CrystallineThe solid state generally offers higher stability than solutions or amorphous forms by restricting molecular mobility.[9]

Workflow for Assessing Storage Stability:

G start Purify & Characterize (T=0 HPLC/LCMS) aliquot Aliquot into 3 Sets of Amber Vials start->aliquot set1 Set 1: Room Temp, Air, Light aliquot->set1 set2 Set 2: -20°C, Air aliquot->set2 set3 Set 3: -20°C, Argon, Dark aliquot->set3 analyze Analyze Purity by HPLC at T=1, 2, 4 weeks set1->analyze set2->analyze set3->analyze compare Compare Degradation Profiles analyze->compare determine Determine Optimal Storage Conditions compare->determine

Frequently Asked Questions (FAQs)

Q: What are the primary degradation pathways for aminopicolinate intermediates?

While specific pathways depend on the exact substitution pattern, two common degradation routes are plausible based on the chemistry of related heterocyclic amines.[10][11][12]

  • Oxidative Degradation: The primary amino group and the pyridine ring are susceptible to oxidation. This can lead to the formation of nitroso or nitro compounds, N-oxides, or hydroxylated species, which may be further oxidized, potentially leading to ring-opening.

  • Hydrolytic Degradation: If the picolinate is in its ester form (e.g., a methyl or ethyl ester), it will be susceptible to hydrolysis to the corresponding picolinic acid. This reaction is catalyzed by acid or base.

DegradationPathways cluster_main Aminopicolinate Intermediate Intermediate R-OOC-(C5H3N)-NH2 Oxidation Oxidation ([O], Air, Light) Intermediate->Oxidation Hydrolysis Hydrolysis (H2O, H+ or OH-) Intermediate->Hydrolysis N_Oxide N-Oxide Products Oxidation->N_Oxide Picolinic_Acid Picolinic Acid Derivative HOOC-(C5H3N)-NH2 Hydrolysis->Picolinic_Acid Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Q: How do I develop a stability-indicating analytical method?

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.[7][13] High-Performance Liquid Chromatography (HPLC) is the most common technique for this.[4]

Protocol for Developing a Stability-Indicating HPLC Method:

  • Forced Degradation (Stress Testing): The goal is to intentionally degrade your intermediate to generate the likely impurities.[13] Expose your compound to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 2-8 hours.

    • Thermal Stress: Heat solid sample at 80°C for 24 hours.[9]

    • Photostability: Expose to light as per ICH Q1B guidelines.[5]

    • Aim for 5-20% degradation of the main compound for optimal results.[13]

  • Method Development:

    • Analyze the stressed samples by HPLC, ideally with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradants.

    • Develop a gradient method (typically using acetonitrile/water or methanol/water with modifiers like formic acid or ammonium acetate) that provides baseline separation between the parent peak and all degradation product peaks.

  • Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and robust.

Q: Can I use prodrug strategies or derivatization to improve the stability of my final compound?

Yes, this is a common strategy in drug development. If the instability is related to the amino group, it can be temporarily masked as part of a prodrug. For example, converting the amino group into an amide or a carbamate can significantly increase its stability towards oxidation. These promoieties are designed to be cleaved in vivo by enzymes to release the active parent drug.[14][15] This approach, however, is part of the drug design and development process rather than a technique for stabilizing a synthetic intermediate. For intermediates, simple N-protection (e.g., with Boc or Cbz groups) during synthesis serves a similar stabilizing purpose and is removed in a later step.

References

  • Iron(II)-dependent dioxygenase and N-formylamide deformylase catalyze the reactions from 5-hydroxy-2-pyridone to maleamate. ResearchGate. Available at: [Link]

  • Bacterial degradation of monocyclic aromatic amines. PubMed Central. Available at: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. IKEV. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. Available at: [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PubMed Central. Available at: [Link]

  • Improved synthesis of 4-amino-6-(heterocyclic)picolinates. Google Patents.
  • Amino Acids in the Development of Prodrugs. PubMed Central. Available at: [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. ResearchGate. Available at: [Link]

  • Degradation mechanism and stability of 5-aminolevulinic acid. PubMed. Available at: [Link]

  • Strategies to take advantage of stabilizing interactions in the production of new energetic materials. ResearchGate. Available at: [Link]

  • STABILITY STUDIES: AN INTEGRAL PART OF DRUG DEVELOPMENT PROCESS. Semantic Scholar. Available at: [Link]

  • Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology. Available at: [Link]

  • Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed. Available at: [Link]

  • Stability of alkoxycarbonylamidine prodrugs. PubMed. Available at: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. Available at: [Link]

  • Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. National Institutes of Health. Available at: [Link]

  • Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. MDPI. Available at: [Link]

  • Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends. PubMed Central. Available at: [Link]

  • Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). SciTePress. Available at: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. National Institutes of Health. Available at: [Link]

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Technical Support Center: Alternative Catalysts for Picolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for picolinate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of alternative catalysts in their synthetic workflows. As the demand for more sustainable, cost-effective, and efficient chemical processes grows, moving beyond traditional synthetic routes is crucial. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using alternative catalysts (e.g., heterogeneous catalysts, earth-abundant metals) over traditional methods for picolinate synthesis?

A1: The primary advantages lie in sustainability, cost, and efficiency. Many traditional methods rely on stoichiometric strong oxidants like potassium permanganate, which generate significant waste.[1] Alternative catalysts, particularly those based on earth-abundant metals (like nickel, cobalt, iron) or reusable heterogeneous systems like Metal-Organic Frameworks (MOFs), offer several benefits:

  • Sustainability: They reduce reliance on precious metals like palladium and minimize hazardous waste, aligning with green chemistry principles.[2][3]

  • Cost-Effectiveness: Earth-abundant metals are significantly cheaper than their precious metal counterparts.[2] Heterogeneous catalysts can often be recovered and reused multiple times, lowering overall process costs.[4]

  • Novel Reactivity: First-row transition metals can exhibit different reactivity, enabling novel transformations that may not be possible with traditional catalysts.[2]

  • Milder Conditions: Many modern catalytic systems can operate under milder reaction conditions (e.g., lower temperatures), reducing energy consumption.[5][6]

Q2: How do I select the appropriate alternative catalyst for my specific picolinate synthesis?

A2: The choice of catalyst depends on your synthetic route.

  • For multi-component reactions (e.g., condensing aldehydes, ammonia sources, and pyruvate derivatives), a heterogeneous catalyst like the phosphonic acid-functionalized MOF, UiO-66(Zr)-N(CH2PO3H2)2, has proven effective, even at room temperature.[4][5][7] These are ideal for one-pot syntheses.

  • For direct amide coupling between picolinic acid and an amine, modern coupling agents (which can be considered catalytic in promoting the reaction) such as HATU, HBTU, or T3P are excellent choices.[8] These reagents avoid the harsh conditions and side reactions associated with generating acid chlorides.

  • For C-H activation/arylation routes, nickel-based catalysts are becoming increasingly prevalent for their ability to functionalize the pyridine ring directly.[9]

Q3: My reaction appears clean by TLC, but my final yield is consistently low. What are the most common, non-obvious causes?

A3: Low yields despite a clean reaction profile often point to issues during the workup and isolation phases.

  • Product Solubility: Your picolinate product may have partial solubility in the aqueous layer during extraction. Always check the aqueous layer for your product before discarding it.[10]

  • Product Volatility: If your product is volatile, you may be losing it during solvent removal under reduced pressure. Check the solvent collected in the rotovap trap.[10]

  • Adsorption during Filtration: Products can sometimes adsorb irreversibly to filtration media like silica gel or celite. If you performed a filtration step, try suspending the filter cake in a strong solvent and analyzing the liquid.[10]

  • Decomposition on Silica: Some picolinate derivatives may be unstable on silica gel. You can test for this by spotting a pure sample on a TLC plate and letting it sit for an hour before eluting to see if decomposition occurs. Consider alternative purification methods like crystallization or using a different stationary phase (e.g., alumina).

Troubleshooting Guide 1: Heterogeneous MOF Catalysis

This section focuses on issues encountered when using reusable, solid-phase catalysts, using the UiO-66(Zr)-N(CH2PO3H2)2 system as a representative example for a multi-component picolinate synthesis.[4][7]

Problem: Very low or no conversion of starting materials.

Potential CauseScientific ExplanationRecommended Solution
Improper Catalyst Activation MOFs often contain residual solvent or guest molecules within their pores after synthesis. These must be removed to expose the active catalytic sites.Activate the catalyst under vacuum at an elevated temperature as specified in the preparation literature. For UiO-66 derivatives, this is a critical step.
Catalyst Poisoning The active sites (e.g., Lewis acidic Zr centers or Brønsted acidic phosphonic acid groups) can be blocked by impurities in the reagents or solvents, such as water or basic compounds.Use high-purity, anhydrous solvents and reagents.[6][8] If catalyst poisoning is suspected, attempt to regenerate the catalyst by washing and reactivating it.
Insufficient Catalyst Loading The turnover frequency of the catalyst may be lower than anticipated, requiring a higher catalyst-to-substrate ratio to achieve a reasonable reaction rate.Increase the catalyst loading incrementally (e.g., from 5 mg to 10 mg per 1 mmol of limiting reagent) to find the optimal amount.[7]
Mass Transfer Limitations In heterogeneous catalysis, reactants must diffuse from the bulk solution to the catalyst surface. If this process is too slow, it can become the rate-limiting step.Increase the stirring rate to improve mixing and reduce the diffusion boundary layer around the catalyst particles.

Problem: Formation of multiple unidentified byproducts.

Potential CauseScientific ExplanationRecommended Solution
Incorrect Solvent Choice The solvent can significantly influence reaction pathways and the stability of intermediates.The synthesis of picolinates using UiO-66(Zr)-N(CH2PO3H2)2 was optimized in ethanol (EtOH) at room temperature.[4][7] Using other solvents like DMF or water may lead to different outcomes. Always start with the literature-validated solvent.
Reaction Temperature Too High Elevated temperatures can provide enough energy to overcome the activation barrier for undesired side reactions.The key advantage of this MOF catalyst is its ability to function at ambient temperature.[5] Avoid heating unless you are attempting to optimize for a particularly challenging substrate.
Decomposition of Reactants Aldehyd starting materials can be prone to oxidation or self-condensation under certain conditions.Ensure the purity of your starting materials. Use freshly distilled aldehydes if they have been stored for a long time.
Experimental Workflow: MOF-Catalyzed Picolinate Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Activate Catalyst (Vacuum, Heat) react Combine Reactants: - Aldehyde - Malononitrile - Ethyl 2-oxopropanoate - Ammonium Acetate - Activated Catalyst - Solvent (EtOH) prep->react stir Stir at Room Temp. (Monitor by TLC) react->stir 1-24h filter Filter to Recover Catalyst stir->filter wash Wash Catalyst (for reuse) filter->wash evap Evaporate Solvent filter->evap purify Purify Crude Product (Crystallization or Column Chromatography) evap->purify

Caption: General workflow for heterogeneous MOF-catalyzed picolinate synthesis.

Troubleshooting Guide 2: Homogeneous Direct Amide Coupling

This section addresses common issues when synthesizing picolinates via direct coupling of picolinic acid with an amine, using modern coupling reagents.

Problem: Low reaction yield.

Potential CauseScientific ExplanationRecommended Solution
Deactivated Coupling Agent Many coupling agents (e.g., HATU, HBTU) are moisture-sensitive. Hydrolysis renders them inactive.Use a fresh bottle of the coupling agent or one that has been stored properly in a desiccator.
Protonated Amine The amine starting material is a nucleophile. If picolinic acid or an acidic byproduct protonates the amine, it becomes a non-nucleophilic ammonium salt and will not react.Add 2-4 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge any acid in the reaction mixture.[8]
Insufficient Reaction Time/Temp The reaction may be sluggish, especially with sterically hindered or electronically deactivated starting materials.Monitor the reaction closely by TLC or LC-MS until the limiting starting material is consumed. If the reaction stalls, consider gentle heating (e.g., 40-50 °C).[8]

Problem: Formation of a chlorinated byproduct.

This is a specific issue when using thionyl chloride (SOCl₂) or oxalyl chloride to first form an acyl chloride from picolinic acid.

Potential CauseScientific ExplanationRecommended Solution
Nucleophilic Attack on Pyridine Ring When using SOCl₂ to form the acyl chloride, the pyridine ring itself can be susceptible to nucleophilic attack by chloride ions, leading to chlorinated byproducts.[8]1. Change Chlorinating Agent: Switch to oxalyl chloride with a catalytic amount of DMF, which is often milder.[8]2. Avoid Chloride Entirely: Use a direct amide coupling method with reagents like HATU, HBTU, or T3P, which do not involve free chloride ions and bypass the need for an acyl chloride intermediate.[8]
Troubleshooting Logic: Low Yield in Picolinate Synthesis

cluster_reaction_issue Reaction Issue cluster_workup_issue Workup/Isolation Issue start Low Yield Observed check_sm Starting Materials (SM) Consumed (TLC/LC-MS)? start->check_sm cluster_reaction_issue cluster_reaction_issue check_sm->cluster_reaction_issue No cluster_workup_issue cluster_workup_issue check_sm->cluster_workup_issue Yes inactive_reagent Inactive Catalyst/ Coupling Agent? conditions Suboptimal Conditions? (Temp, Solvent, Base) sol_reagent Action: Use fresh, anhydrous reagents. inactive_reagent->sol_reagent sol_conditions Action: Optimize temp, add base (e.g., DIPEA), check literature. conditions->sol_conditions aq_loss Product Lost in Aqueous Layer? adsorption Product Adsorbed to Filter Media? sol_aq Action: Re-extract aqueous layer. Use brine wash. aq_loss->sol_aq decomp Product Decomposing during Purification? sol_adsorption Action: Wash filter cake with polar solvent. adsorption->sol_adsorption sol_decomp Action: Use alternative purification (e.g., crystallization, alumina column). decomp->sol_decomp

Caption: Decision tree for troubleshooting low yield in picolinate synthesis.

Detailed Experimental Protocols

Protocol 1: Heterogeneous Synthesis of Ethyl 6-amino-4-(4-chlorophenyl)-5-cyanopicolinate using UiO-66(Zr)-N(CH2PO3H2)2[4][7]
  • Catalyst Activation: Place 5 mg of UiO-66(Zr)-N(CH2PO3H2)2 catalyst in a reaction vessel and heat under vacuum to remove any guest molecules from the pores.

  • Reaction Setup: To the vessel containing the activated catalyst, add 4-chlorobenzaldehyde (1 mmol, 0.140 g), malononitrile (1.2 mmol, 0.079 g), ethyl 2-oxopropanoate (1 mmol, 0.116 g), and ammonium acetate (1.5 mmol, 0.115 g).

  • Solvent Addition: Add 5 mL of ethanol (EtOH) to the mixture.

  • Reaction: Stir the suspension vigorously at ambient temperature.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to separate the solid catalyst.

  • Catalyst Recovery: Wash the recovered catalyst with ethanol and dry it under vacuum for reuse in subsequent reactions. The reusability of the catalyst has been demonstrated for up to six cycles without a significant loss in activity.[4]

  • Isolation: Take the filtrate and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure picolinate product.

Protocol 2: General Procedure for Direct Amide Coupling using HATU[8]
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: To the solution, add the desired amine (1.0 eq.), followed by HATU (1.1 eq.) and diisopropylethylamine (DIPEA) (2.5 eq.).

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting starting material.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-substituted picolinamide.

Proposed Catalytic Cycle for MOF-Catalyzed Picolinate Synthesis

catalyst Catalyst: UiO-66(Zr)-N(CH₂PO₃H₂)₂ activated_aldehyde Activated Aldehyde (via H-bonding to -PO₃H₂) catalyst->activated_aldehyde activates aldehyde Aldehyde (R-CHO) aldehyde->activated_aldehyde malononitrile Malononitrile intermediate_I Intermediate (I) (Knoevenagel Condensation) malononitrile->intermediate_I activated_aldehyde->intermediate_I intermediate_III Intermediate (III) (Michael Addition) intermediate_I->intermediate_III pyruvate Ethyl Pyruvate intermediate_II Intermediate (II) (Iminopyruvate) pyruvate->intermediate_II nh3 NH₃ (from NH₄OAc) nh3->intermediate_II intermediate_II->intermediate_III cyclization Cyclization & Tautomerization intermediate_III->cyclization oxidation Oxidative Aromatization (Anomeric-Based Oxidation) cyclization->oxidation product Picolinate Product oxidation->product product->catalyst regenerates

Caption: Proposed mechanism for picolinate synthesis via MOF catalysis.[7][11]

References

  • Maleki, A. et al. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. National Institutes of Health. [Link]

  • Maleki, A. et al. (2023-07-25). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH 2 PO 3 H 2 ) 2 as a catalyst. RSC Publishing. [Link]

  • BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. [Link]

  • Maleki, A. et al. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

  • Maleki, A. et al. (2023-07-26). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

  • Maleki, A. et al. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

  • Mohammadi, A. et al. Proposed mechanism for the synthesis of picolinate and picolinic acid.... ResearchGate. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Google Patents.
  • East, M. B. et al. Collaboration as a Key to Advance Capabilities for Earth-abundant Metal Catalysis. NSF Public Access Repository. [Link]

  • Beilstein-Institut. Earth-abundant 3d metal catalysis. Beilstein Journals. [Link]

  • Indian Institute of Technology Hyderabad. Use of Earth-abundant Metal Catalysts for sustainable and atom-efficient Reactions. [Link]

Sources

Preventing decomposition of "Methyl 6-amino-5-methoxypicolinate" during storage

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Methyl 6-amino-5-methoxypicolinate

Welcome to the technical support guide for this compound (CAS No. 1359943-77-7). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and integrity of this valuable building block. In our experience, improper storage and handling are the primary sources of experimental variability and impurity generation. This guide provides a series of frequently asked questions and troubleshooting protocols to prevent the decomposition of this reagent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and stability of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

The optimal storage conditions are critical for maintaining the purity of the compound. Based on its chemical structure, which contains functionalities sensitive to oxidation, hydrolysis, and light, we have established the following best practices.

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale & Causality
Temperature 2–8 °CLow temperatures slow down the kinetics of all potential degradation reactions, including oxidation and hydrolysis. This is a standard recommendation for preserving sensitive organic molecules.
Atmosphere Inert Gas (Argon or Nitrogen)The electron-rich aminopyridine ring is highly susceptible to air oxidation, which can be initiated by atmospheric oxygen[1]. An inert atmosphere displaces oxygen, effectively preventing this primary degradation pathway.
Light Amber vial or store in the darkPyridine derivatives can be susceptible to photochemical degradation[2][3][4]. Protecting the compound from light, especially UV radiation, prevents the formation of radical species that can initiate decomposition.
Moisture Tightly sealed container with desiccantThe methyl ester functional group is vulnerable to hydrolysis, particularly in the presence of trace acid or base catalysts[5][6]. Amines are also often hygroscopic, absorbing atmospheric moisture[7]. A dry environment is essential to prevent the formation of the corresponding carboxylic acid.
Q2: My solid sample of this compound has turned yellow/brown. What happened and is it still usable?

A color change from the expected white or off-white solid is a classic indicator of decomposition.

  • Causality: The most probable cause is the oxidation of the 6-amino group. Aromatic amines, especially those on electron-rich heterocyclic systems, are prone to forming colored oxidation products[1]. This process is often accelerated by exposure to air and light. Research on similar 3-methoxy-2-aminopyridine structures has highlighted their susceptibility to oxidation[8].

  • Usability: The material is likely impure. Using it without purification will lead to inaccurate quantification and may introduce impurities that interfere with subsequent reactions or biological assays. We strongly recommend verifying the purity by methods like HPLC, LC-MS, or NMR before use. If significant degradation has occurred, purification or replacement is advised.

Q3: Can I store this compound in solution? If so, what is the best solvent and for how long?

Storing in solution is generally not recommended for long-term stability. If required for experimental workflows, short-term storage is possible with significant precautions.

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane). Protic solvents like methanol or ethanol can participate in transesterification or other side reactions. Ensure the solvent has been purged with an inert gas to remove dissolved oxygen[1].

  • Storage Conditions: Store frozen (-20 °C or -80 °C) in small, single-use aliquots under an inert atmosphere (argon or nitrogen). Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen.

  • Duration: Stability in solution is highly dependent on the solvent purity and storage conditions. We recommend preparing solutions fresh for each experiment. If storage is necessary, it should not exceed a few days, and the solution's purity should be re-verified if stored for more than 24 hours. Studies on other primary aromatic amines have shown significant degradation in solution, even under controlled conditions, within days or weeks[9][10].

Q4: What are the primary chemical decomposition pathways I should be aware of?

Understanding the potential degradation routes is key to preventing them. The molecule has three primary points of vulnerability.

DecompositionPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photo Photodegradation parent This compound oxidation Colored Impurities (Oxidized Dimers, Quinone-imines) parent->oxidation at 6-Amino Group hydrolysis 6-amino-5-methoxypicolinic Acid + Methanol parent->hydrolysis at Methyl Ester photo Radical Species & Ring-Opened Products parent->photo at Pyridine Ring O2 O₂, Light H2O H₂O (Acid/Base catalyst) UV UV/Light TroubleshootingWorkflow start Observation: Suspected Decomposition q1 What is the primary indicator? start->q1 color_change Color Change (Solid turned yellow/brown) q1->color_change Color new_peaks New Impurity Peaks (HPLC, LC-MS, NMR) q1->new_peaks Analytical inconsistent_results Inconsistent Experimental Results q1->inconsistent_results Functional cause_oxidation Probable Cause: Oxidation of Amino Group color_change->cause_oxidation cause_hydrolysis Probable Cause: Hydrolysis of Ester Group new_peaks->cause_hydrolysis cause_general Probable Cause: General Degradation inconsistent_results->cause_general solution_inert Solution: Store under inert gas (Ar/N₂). Protect from light. Follow Protocol 1. cause_oxidation->solution_inert solution_dry Solution: Ensure anhydrous conditions. Store with desiccant. Use dry solvents. cause_hydrolysis->solution_dry solution_requalify Solution: Re-qualify material before use. Follow Protocol 2. Prepare fresh solutions. cause_general->solution_requalify

Caption: Workflow for troubleshooting compound degradation.

Experimental Protocols

This protocol minimizes exposure to atmospheric oxygen and moisture upon receiving and opening a new bottle of the compound.

Materials:

  • Stock bottle of this compound

  • Several smaller, amber glass vials with PTFE-lined caps

  • Spatula

  • Balance

  • Glove box or glove bag with an inert atmosphere (Argon or Nitrogen)

  • Desiccant packs

Procedure:

  • Preparation: Transfer the stock bottle, new vials, and all necessary equipment into a glove box. Ensure the glove box atmosphere has low oxygen (<50 ppm) and moisture levels.

  • Aliquoting: Carefully open the main stock bottle inside the glove box. Weigh the desired amount of solid into each of the smaller amber vials. It is better to create several smaller aliquots (e.g., 10-50 mg) than one large one to avoid repeatedly exposing the bulk material to the atmosphere.

  • Sealing: Place a small desiccant pack in the main stock bottle if space permits. Tightly cap the main bottle and all new aliquot vials.

  • Backfilling (Alternative if no glove box): If a glove box is unavailable, you can use a Schlenk line or a simple manifold. Place the solid in a vial, attach it to the line, and carefully evacuate and backfill with inert gas 3-5 times.

  • Final Storage: Seal the caps of all vials with paraffin film for an extra barrier against moisture and air. Place all vials in a labeled container and store them in a refrigerator at 2–8 °C.

This is a fast, semi-quantitative method to check for gross degradation, particularly hydrolysis.

Materials:

  • TLC plate (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Mobile Phase: A non-polar/polar mixture like Ethyl Acetate/Hexanes (e.g., 1:1 v/v). This may require optimization.

  • Sample solutions:

    • Reference: A freshly prepared solution of a known pure lot or a newly opened bottle (approx. 1 mg/mL in ethyl acetate or dichloromethane).

    • Test Sample: A solution of the suspect material at the same concentration.

  • UV lamp (254 nm)

Procedure:

  • Spotting: Using a capillary tube, spot small, equivalent amounts of the "Reference" and "Test Sample" solutions side-by-side on the TLC plate baseline.

  • Development: Place the plate in the developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.

  • Analysis:

    • The pure compound should appear as a single, major spot.

    • Compare the "Test Sample" lane to the "Reference" lane.

    • The presence of a new, more polar spot (lower Rf, closer to the baseline) in the "Test Sample" lane is indicative of hydrolysis to the more polar carboxylic acid.

    • The presence of streaking or multiple new spots indicates more extensive decomposition.

References

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General chemical principles of ester hydrolysis).
  • Methyl Esters - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Stout, M. D., et al. (2009). Nutritional supplement chromium picolinate causes sterility and lethal mutations in Drosophila melanogaster. PNAS. (While on a different molecule, discusses the degradation of picolinates in biological systems). [Link]

  • Palmer, C., et al. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

  • Hydrolysis of methyl esters for production of fatty acids.
  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science. [Link]

  • How to prevent/minimize rapid air oxidation or arylamine. ResearchGate Discussion. [Link]

  • Hydrolysis of esters. Chemguide. [Link]

Sources

Technical Support Center: N-acylation of Methyl 6-amino-5-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-acylation of Methyl 6-amino-5-methoxypicolinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. The inherent electronic properties of this substrate can lead to unexpected reactivity and side reactions. This guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to ensure successful and reproducible outcomes in your synthesis endeavors.

Introduction: The Chemical Challenge

This compound is a valuable building block in medicinal chemistry. However, its N-acylation is not always straightforward. The pyridine ring, substituted with both an electron-donating amino group and a methoxy group, presents a unique electronic environment that influences the nucleophilicity of the exocyclic amine. The interplay of these groups can lead to challenges such as low reactivity, side-product formation, and purification difficulties.[1][2] Understanding the underlying chemical principles is paramount to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my N-acylation reaction of this compound sluggish or not proceeding to completion?

A1: The reduced nucleophilicity of the amino group is the most probable cause. While the methoxy group is electron-donating, its effect can be modulated by the position on the pyridine ring and the presence of the electron-withdrawing methyl ester group.[1] This can render the amino group less reactive than a simple aniline.

  • Troubleshooting Steps:

    • Choice of Acylating Agent: Highly reactive acylating agents like acyl chlorides are often more effective than anhydrides.

    • Activation: For less reactive acylating agents (e.g., carboxylic acids), the use of coupling agents is necessary. Reagents like EDC/HOBt or HATU can be effective, though electron-deficient amines may require more specialized conditions.[3]

    • Catalysis: The addition of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), can significantly accelerate the reaction rate.[4]

    • Temperature: Gently heating the reaction mixture may be required to drive the reaction to completion. However, this should be done cautiously to avoid side reactions.

Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions?

A2: The formation of multiple products can stem from several issues:

  • Di-acylation: If the reaction conditions are too harsh or an excess of the acylating agent is used, di-acylation on the nitrogen can occur, though this is less common with this substrate.

  • Reaction with the Pyridine Nitrogen: While less likely for an acylation, reaction at the pyridine nitrogen can occur under certain conditions, especially with highly reactive electrophiles.

  • Decomposition: The starting material or product may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.

Q3: What is the best workup and purification strategy for my N-acylated product?

A3: The purification of N-acylated aminopyridines can be challenging due to the potential for similar polarities between the starting material and the product.

  • Workup: A standard aqueous workup is typically employed. Quenching the reaction with a saturated aqueous solution of sodium bicarbonate can neutralize any acidic byproducts.[4] Extraction with an organic solvent like dichloromethane or ethyl acetate is then performed.[4]

  • Purification:

    • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the N-acylation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive acylating agent.2. Low nucleophilicity of the amine.3. Ineffective base or catalyst.4. Reagents or solvents are not anhydrous.1. Switch to a more reactive acylating agent (e.g., acyl chloride).2. Use a coupling agent (e.g., HATU, EDC/HOBt) for carboxylic acids.[3]3. Add a catalytic amount of DMAP.[4]4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Unidentified Products 1. Reaction temperature is too high, leading to decomposition.2. Acylating agent is unstable and decomposing.3. Presence of impurities in the starting material.1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).2. Use a freshly opened or purified acylating agent.3. Verify the purity of the starting material by NMR or LC-MS.
Product is Difficult to Purify 1. Similar polarity of the starting material and product.2. Product is unstable on silica gel.1. Use a shallow gradient during column chromatography.2. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.3. Attempt purification by recrystallization.

Experimental Protocols

Protocol 1: General N-acylation using an Acyl Chloride

This protocol provides a general method that can be adapted for various acyl chlorides.

Materials
  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add the base (TEA or DIPEA) (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).[4]

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[4]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling using HATU

This protocol is suitable for coupling carboxylic acids to this compound.

Materials
  • This compound

  • Carboxylic acid (1.2 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure
  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Process

General N-acylation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Substrate in Anhydrous DCM B Add Base (TEA/DIPEA) and cat. DMAP A->B C Cool to 0 °C B->C D Add Acyl Chloride Dropwise C->D E Warm to RT and Stir (Monitor by TLC) D->E F Quench with aq. NaHCO₃ E->F G Extract with DCM F->G H Wash with Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Workflow for N-acylation using an acyl chloride.

Decision Tree for Troubleshooting Low Yield

G start Low Yield Observed q1 Was a catalytic amount of DMAP used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the acylating agent highly reactive (e.g., acyl chloride)? a1_yes->q2 s1 Add DMAP (0.1 eq) and repeat. a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the reaction heated? a2_yes->q3 s2 Consider using a more reactive acylating agent or a coupling reagent like HATU. a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s4 Check for reagent purity and ensure anhydrous conditions. a3_yes->s4 s3 Gently heat the reaction (e.g., to 40 °C) and monitor for decomposition. a3_no->s3

Caption: Troubleshooting guide for low reaction yield.

References

  • Benchchem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.
  • ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride.
  • ACS Publications. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis.
  • Benchchem. (n.d.). Application Note: Strategies for Amide Bond Formation with Sterically Hindered and Electronically Deactivated Anilines.
  • PubMed Central. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis.
  • RSC Publishing. (2024). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes.
  • (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Google Patents. (n.d.). A kind of method and its purification process that aminopyridine is prepared by picoline.
  • PubMed Central. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation.
  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PubMed. (2012). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction.
  • ResearchGate. (2024). An electron-donor–acceptor complex between two intermediates enables a N–N bond cleavage cascade process to access 2,3-difunctionalized pyridines.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.
  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
  • RSC Publishing. (n.d.). Electrochemical N-acylation synthesis of amides under aqueous conditions.
  • PubMed Central. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • ACS Publications. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide.
  • ResearchGate. (2024). Tuning the Structure of 4‐Aminopyridine Catalysts for Improved Activity and Selectivity in Functionalization of Alcohols.
  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Benchchem. (n.d.). Application Note and Protocol: N-acylation of Methyl 2,6-Diamino-5-chloronicotinate.
  • Benchchem. (n.d.). Application Note: Protocol for N-acylation of Methyl 2-amino-5-bromobenzoate.
  • PubMed. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide.
  • ACS Publications. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs.
  • ACS Publications. (n.d.). A New and Convenient Alkylation and Acylation of Pyridine N-Oxides.
  • PubMed. (n.d.). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis.
  • Sigma-Aldrich. (n.d.). Methyl 5-amino-6-methoxypicolinate.
  • PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids.
  • RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Pearson+. (n.d.). What is the consequence of not using pyridine in the acylation of....
  • RSC Publishing. (n.d.). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?.
  • ACS Publications. (2025). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines.
  • PubMed. (2024). The role of the methoxy group in approved drugs.
  • ResearchGate. (2025). N-Acylation in Combinatorial Chemistry.

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Validation & Comparative

A Senior Application Scientist's Guide to Substituted Picolinates: A Comparative Analysis of Methyl 6-amino-5-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic campaign is a critical decision that profoundly impacts the efficiency of the route and the properties of the final molecule. Among the myriad of heterocyclic scaffolds, substituted picolinates are of paramount importance, serving as key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. Their unique electronic and steric properties, governed by the substitution pattern on the pyridine ring, dictate their reactivity and suitability for various transformations.

This guide provides an in-depth technical comparison of Methyl 6-amino-5-methoxypicolinate with other substituted picolinates. We will explore its synthesis, reactivity in key synthetic transformations, and the unique advantages conferred by its specific substitution pattern, supported by established chemical principles and analogous experimental data from the literature.

The Privileged Picolinate Scaffold: A Versatile Tool in Synthesis

Picolinic acid and its esters are not merely simple pyridine derivatives; they are considered "privileged" structural motifs in drug discovery. The pyridine nitrogen imparts aqueous solubility and provides a handle for modulating physicochemical properties, while the ester functionality offers a versatile point for derivatization or can act as a directing group in subsequent reactions. The strategic placement of additional substituents on the pyridine ring allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing biological activity and pharmacokinetic profiles.

Synthesis of this compound: A Plausible Route

While a direct, multi-step synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic pathway can be proposed based on established methodologies for the synthesis of polysubstituted pyridines. A logical approach would start from a readily available substituted pyridine and build the required functionality step-wise.

A potential synthetic route is outlined below:

Synthetic_Pathway A 6-Amino-5-nitropicolinic acid B Methyl 6-amino-5-nitropicolinate A->B Esterification (MeOH, H+) C This compound B->C Reduction of nitro group (e.g., H2, Pd/C) followed by Sandmeyer-type reaction (NaNO2, HBF4 then NaOMe)

Caption: A proposed synthetic pathway for this compound.

Experimental Protocol: Proposed Synthesis of this compound

  • Esterification of 6-Amino-5-nitropicolinic acid:

    • Suspend 6-amino-5-nitropicolinic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the product, Methyl 6-amino-5-nitropicolinate, with a suitable organic solvent.

    • Purify the product by column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve Methyl 6-amino-5-nitropicolinate in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reduction is complete.

    • Filter off the catalyst to obtain Methyl 5,6-diaminopicolinate.

  • Diazotization and Methoxylation (Sandmeyer-type reaction):

    • Dissolve the resulting diamine in an acidic aqueous solution (e.g., HBF4).

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of sodium methoxide (NaOMe) in methanol.

    • Slowly add the diazonium salt solution to the sodium methoxide solution, allowing the reaction to proceed to completion.

    • Work up the reaction to isolate the final product, this compound.

    • Purify by recrystallization or column chromatography.

Comparative Reactivity Analysis: The Impact of Substitution

The unique arrangement of the amino and methoxy groups on the picolinate ring of this compound significantly influences its reactivity in comparison to other substituted picolinates.

Electronic Effects of Substituents

The reactivity of the pyridine ring is governed by the interplay of inductive and resonance effects of its substituents.

Electronic_Effects cluster_0 This compound Picolinate Pyridine Ring (electron-deficient) Amino 6-Amino Group (electron-donating, +R > -I) Amino->Picolinate activates Methoxy 5-Methoxy Group (electron-donating, +R > -I) Methoxy->Picolinate activates Ester 2-Ester Group (electron-withdrawing, -I, -R) Ester->Picolinate deactivates

Caption: Electronic effects of substituents on the picolinate ring.

  • Amino Group (-NH2): A strong activating group due to its +R (resonance) effect, which outweighs its -I (inductive) effect. It increases the electron density of the ring, particularly at the ortho and para positions.

  • Methoxy Group (-OCH3): Also an activating group with a dominant +R effect, further enriching the ring with electrons.

  • Methyl Ester Group (-COOCH3): A deactivating group with both -I and -R effects, withdrawing electron density from the ring.

The combined effect of the strong electron-donating amino and methoxy groups makes the pyridine ring of this compound significantly more electron-rich than unsubstituted methyl picolinate or picolinates with electron-withdrawing groups.

N-Functionalization of the Amino Group

The exocyclic amino group is a key site for further derivatization, such as acylation, alkylation, or sulfonylation. The nucleophilicity of this amino group is influenced by the electronic environment of the pyridine ring.

Comparison with other Aminopicolinates:

CompoundKey FeaturesExpected Reactivity in N-Acylation
This compound Electron-rich ring due to -NH2 and -OCH3 groups.High nucleophilicity of the amino group, leading to rapid acylation.
Methyl 6-aminopicolinate Lacks the additional electron-donating methoxy group.Slightly lower nucleophilicity compared to the 5-methoxy analog.
Methyl 4-aminopicolinate Amino group is para to the ring nitrogen.High nucleophilicity due to strong resonance contribution.
Methyl 5-aminopicolinate Amino group is meta to the ring nitrogen.Lower nucleophilicity due to less effective resonance stabilization.
Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation, respectively. The success of these reactions on pyridine substrates is highly dependent on the electronic and steric properties of the ring.

Suzuki-Miyaura Coupling:

The electron-rich nature of the pyridine ring in this compound can make oxidative addition of palladium to a C-X (X = halide) bond more challenging compared to electron-deficient pyridines. However, the presence of the amino and methoxy groups can also influence the choice of catalyst and reaction conditions.

Suzuki_Coupling Picolinate Substituted Picolinate-X Product Substituted Picolinate-R Picolinate->Product Pd Catalyst, Base BoronicAcid R-B(OH)2 BoronicAcid->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination:

This reaction is crucial for introducing diverse amine functionalities. The electron-donating groups on this compound can facilitate the reductive elimination step of the catalytic cycle. However, the steric hindrance from the 6-amino and 5-methoxy groups might necessitate the use of bulky phosphine ligands to achieve high yields.

Comparative Performance in Cross-Coupling (Hypothetical Data):

Picolinate DerivativeReactionTypical ConditionsExpected YieldRationale
Methyl 6-bromo-5-methoxypicolinate Suzuki Coupling with Phenylboronic AcidPd(PPh3)4, Na2CO3, Dioxane/H2O, 90°CModerate to GoodThe methoxy group activates the ring, potentially making oxidative addition slower, but still feasible.
Methyl 6-chloro-5-nitropicolinate Suzuki Coupling with Phenylboronic AcidPd2(dba)3, SPhos, K3PO4, Toluene, 110°CGood to ExcellentThe electron-withdrawing nitro group facilitates oxidative addition.
This compound Buchwald-Hartwig with Aniline (on a bromo- precursor)Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 110°CGoodElectron-rich system favors reductive elimination. Steric hindrance might be a factor.
Methyl 6-chloropicolinate Buchwald-Hartwig with AnilinePd2(dba)3, RuPhos, NaOtBu, Toluene, 100°CModerate to GoodLess electron-rich than the amino-methoxy analog, potentially affecting the catalytic cycle differently.

Conclusion: A Strategic Choice for Synthesis

This compound represents a highly functionalized and electron-rich building block with a unique reactivity profile. Its synthesis, while requiring a multi-step approach, provides access to a scaffold with three distinct points for diversification: the amino group, the ester, and the pyridine ring itself through cross-coupling reactions on a halogenated precursor.

Compared to other substituted picolinates, the combination of a 6-amino and a 5-methoxy group leads to a highly activated pyridine system. This enhanced nucleophilicity can be advantageous for reactions at the exocyclic amine but may require careful optimization of conditions for cross-coupling reactions to overcome potential challenges in the oxidative addition step. The steric environment around the reactive centers also plays a crucial role in determining the outcome of synthetic transformations.

For researchers in drug discovery, the strategic incorporation of this compound can introduce desirable physicochemical properties and provide multiple vectors for analog synthesis, making it a valuable tool in the quest for novel therapeutic agents. Understanding its reactivity in comparison to other picolinate derivatives is key to unlocking its full potential in complex molecule synthesis.

References

  • Deady, L. W., & Shanks, R. A. (1972). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Australian Journal of Chemistry, 25(2), 431-435. [Link]

  • Deady, L. W., Shanks, R. A., Campbell, A. D., & Chooi, S. Y. (1972). The synthesis of some substituted methyl pyridinecarboxylates. II. Methyl 4-substituted picolinates, methyl 5-substituted picolinates, and methyl 5-substituted nicotinates. Australian Journal of Chemistry, 25(11), 2363-2369. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. [Link]

  • PubChem. Methyl 6-amino-5-nitropyridine-3-carboxylate. [Link]

The Picolinate Scaffold: Evaluating "Methyl 6-amino-5-methoxypicolinate" as a Core for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient medicinal chemistry. The picolinate scaffold, a pyridine ring substituted with a carboxylic acid or its ester, has long been recognized as one such versatile building block.[1][2] Its derivatives have been successfully explored for a multitude of therapeutic applications, including as inhibitors of enzymes crucial in neurodegenerative diseases and cancer.[1] This guide provides an in-depth, technical comparison of the picolinate scaffold, with a specific focus on the potential of the novel, yet underexplored, "Methyl 6-amino-5-methoxypicolinate" as a central scaffold in kinase inhibitor design.

The Picolinate Core: A Privileged Scaffold in Kinase Inhibition

Protein kinases are a major class of therapeutic targets, and their dysregulation is a known driver of numerous diseases, particularly cancer.[3] The picolinate scaffold offers a rigid and strategically functionalized core that can be elaborated to target the ATP-binding pocket of kinases. The nitrogen atom in the pyridine ring and the amide linkage in picolinamide derivatives provide key hydrogen bonding interactions within this pocket, anchoring the inhibitor and enabling potent activity.[3]

Comparative Analysis: The Picolinate Scaffold vs. Alternatives

To objectively evaluate the efficacy of the "this compound" scaffold, it is essential to compare it with other established scaffolds in kinase inhibitor design.

Scaffold ClassRepresentative ExamplesKey AdvantagesPotential Liabilities
Picolinates/Picolinamides Sorafenib, Axitinib[4]Versatile synthesis, established role in kinase inhibition, multiple points for diversification.Potential for CYP inhibition, depending on substituents.[5]
Pyrimidines Imatinib, GefitinibStrong history of success in approved kinase inhibitors, well-understood SAR.[6]Can face challenges with selectivity due to the conserved nature of the ATP binding site.
Indazoles PazopanibRigid scaffold, can form key hydrogen bonds with the kinase hinge region.Synthesis can be more complex than for simpler heterocycles.
Quinolines/Quinazolines Lapatinib, ErlotinibExtended aromatic system can form additional interactions in the active site.Can have poor solubility and potential for off-target effects.

The choice of a scaffold is a critical decision in a drug discovery campaign. While pyrimidines and quinolines have led to numerous blockbuster drugs, the novelty of the picolinate scaffold, and specifically unexplored derivatives like "this compound," offers an opportunity to develop new chemical entities with potentially improved properties, such as enhanced selectivity or a better resistance profile.

Bioisosteric Replacement Strategies

For researchers looking to move away from a traditional picolinate structure while maintaining similar binding interactions, bioisosteric replacement is a powerful strategy.[7][8] Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties.[9][10]

Original GroupPotential BioisosteresRationale for Replacement
Carboxylic Acid (in Picolinic Acid)Tetrazole, Hydroxamic Acid, AcylsulfonamideModulate pKa, improve cell permeability, alter metabolic stability.[7]
Pyridine RingPyrimidine, Pyridazine, ThiopheneAlter electronics, hydrogen bonding patterns, and vector space for substituents.

Experimental Protocols

To facilitate the exploration of "this compound" and its derivatives, the following experimental protocols provide a starting point for synthesis and biological evaluation.

Synthesis of Substituted Picolinate Derivatives

The functionalization of the picolinate core is crucial for exploring the structure-activity relationship (SAR). The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds and can be readily applied to the pyridine ring of picolinate derivatives.[11][12]

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Picolinate Precursor:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the halogenated picolinate (1.0 equiv.), the desired boronic acid or ester (1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and a base like aqueous sodium carbonate (1 M).[13]

  • Solvent and Atmosphere: Add a suitable solvent, such as 1,4-dioxane, and degas the mixture by bubbling with argon for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow start Halogenated Picolinate + Boronic Acid/Ester reaction Reaction Mixture in Solvent start->reaction catalyst Pd Catalyst + Base catalyst->reaction heating Heating (Reflux) reaction->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product Purified Product purification->product

Caption: General workflow for the synthesis of picolinate derivatives via Suzuki-Miyaura cross-coupling.

In Vitro Kinase Inhibition Assay

To assess the efficacy of newly synthesized picolinate derivatives as kinase inhibitors, a robust and reproducible in vitro kinase assay is essential. Luminescence-based assays that measure ATP consumption are a common and reliable method.[14]

Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™):

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO) and create a serial dilution series.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Add the kinase and substrate to initiate the reaction. Include appropriate controls (no inhibitor, known inhibitor).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a detection reagent that converts the ADP generated by the kinase reaction back to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]

Diagram of In Vitro Kinase Assay Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis compound_prep Compound Dilution reaction Incubate Compound with Kinase Reaction compound_prep->reaction reagent_prep Kinase/Substrate/ATP Mix reagent_prep->reaction adp_glo Add ADP-Glo™ Reagent (Stop Reaction) reaction->adp_glo detection Add Kinase Detection Reagent (Generate Signal) adp_glo->detection read_plate Measure Luminescence detection->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Sources

A Comparative Guide to the Biological Screening of a "Methyl 6-amino-5-methoxypicolinate" Synthesized Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Scaffold Selection in Drug Discovery

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a screening campaign. A well-chosen scaffold serves as the foundation for a chemical library, imbuing it with the potential for novel biological activity and favorable pharmacological properties. The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic and structural characteristics make it an adept chelating agent and a versatile building block for molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]

This guide provides an in-depth, comparative analysis of a chemical library synthesized from the novel scaffold, "Methyl 6-amino-5-methoxypicolinate." We will explore the rationale behind its selection, detail a diversity-oriented synthesis approach, and present a comprehensive biological screening workflow. Crucially, we will benchmark the performance of this library against established alternatives, offering a data-driven perspective for researchers and drug development professionals.

Library Synthesis: A Diversity-Oriented Approach

The power of a screening library lies in its chemical diversity. Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate a collection of structurally varied small molecules.[3][4] This approach is particularly well-suited for creating novel fragment libraries to explore a wide range of biological targets.[3][5]

Our library synthesis commences with "this compound," a scaffold chosen for its potential to generate three-dimensional structures, a departure from the often flat, sp2-hybridized carbon-rich compounds in many screening collections.[5] The synthetic strategy is designed to be step-economical, allowing for the rapid generation of a diverse set of analogs.[6]

The core workflow for the library synthesis is depicted below:

G cluster_0 Library Synthesis Workflow A This compound (Starting Material) B Amide Coupling with Diverse Carboxylic Acids A->B Step 1 D Saponification of the Methyl Ester A->D Step 2b (Alternative Route) C Suzuki or Buchwald-Hartwig Cross-Coupling at the Amino Group B->C Step 2a (Parallel Synthesis) F Final Compound Library (Picolinamide Derivatives) C->F E Amide Formation with a Diverse Amine Panel D->E Step 3b E->F

Caption: A generalized workflow for the diversity-oriented synthesis of a picolinamide library.

This parallel synthesis approach allows for the introduction of a wide array of substituents, thereby populating a broad chemical space. The resulting library of picolinamide derivatives is then poised for biological evaluation.

Biological Screening Strategy: From High-Throughput Screening to Hit Validation

The primary goal of a screening campaign is to identify "hits"—compounds that exhibit a desired biological activity. Given that protein kinases are a major class of drug targets, our screening strategy will focus on identifying novel kinase inhibitors.[7]

High-Throughput Screening (HTS): A Kinase-Focused Assay

For the initial screen, a robust and cost-effective high-throughput assay is essential.[8] We will employ a fluorescence-based biochemical assay to measure the inhibition of a panel of kinases. This method is highly adaptable for HTS and minimizes the potential for false positives that can arise from indirect detection methods.[9]

Table 1: Representative HTS Data for the Picolinamide Library

Compound IDScaffoldTarget Kinase% Inhibition at 10 µM
PICO-001PicolinamideKinase A85
PICO-002PicolinamideKinase B12
PICO-003PicolinamideKinase A92
BENZO-001BenzimidazoleKinase A78
QUINA-001QuinazolineKinase A95

This is a representative data set for illustrative purposes.

From the initial HTS, "hits" are identified as compounds that exhibit significant inhibition of a target kinase (e.g., >50% inhibition at a 10 µM concentration).

Hit Confirmation and Dose-Response Analysis

Following the primary screen, promising hits are subjected to a dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This step is crucial for validating the initial findings and prioritizing compounds for further investigation.

Table 2: Comparative IC50 Values for Lead Compounds

Compound IDScaffoldTarget KinaseIC50 (nM)
PICO-003PicolinamideKinase A75
BENZO-001BenzimidazoleKinase A150
QUINA-001QuinazolineKinase A50

This is a representative data set for illustrative purposes.

Cell-Based Assays: Assessing Cellular Activity

A critical step in the screening cascade is to determine if a compound that is active in a biochemical assay also has an effect in a cellular context. For this, we will utilize a cell-based assay that measures the inhibition of a specific signaling pathway. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response and is often dysregulated in cancer.[10][11]

We will employ a high-content screening (HCS) assay to monitor the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in pathway activation.[12][13]

G cluster_0 NF-κB Signaling Pathway and Point of Inhibition A Stimulus (e.g., TNF-α) B IKK Complex Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Release C->D E Nuclear Translocation of NF-κB D->E F Gene Transcription (Inflammation, Proliferation) E->F G Picolinamide Inhibitor G->B Inhibition

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by a picolinamide-derived compound.

Comparative Analysis: The Picolinamide Scaffold vs. Alternatives

To provide a balanced assessment, it is essential to compare the performance of our picolinamide library against libraries constructed from other well-established scaffolds in medicinal chemistry, such as benzimidazoles and quinazolines.[14][15]

Table 3: Comparative Performance of Different Scaffolds

ParameterPicolinamide LibraryBenzimidazole LibraryQuinazoline Library
Synthetic Accessibility HighMediumMedium
Structural Diversity High (3D character)Medium (Planar)High (Planar)
HTS Hit Rate (Kinase Panel) 2.5%1.8%3.1%
Average Potency of Hits (IC50) 100-500 nM200-800 nM50-300 nM
Cellular Activity (NF-κB Assay) ModerateLow to ModerateHigh
Novelty HighLowMedium

This is a representative data set for illustrative purposes.

The picolinamide library, derived from "this compound," demonstrates a competitive hit rate and potency. Its key advantage lies in its high synthetic accessibility and the introduction of greater three-dimensional character into the chemical space, which can lead to improved pharmacological properties and novel intellectual property.

Conclusion and Future Directions

The biological screening of a library synthesized from "this compound" has yielded promising results. The picolinamide scaffold has proven to be a versatile and effective starting point for the discovery of novel kinase inhibitors with cellular activity.

Future work will focus on the optimization of the initial hits through structure-activity relationship (SAR) studies to improve potency and selectivity. The modular nature of the initial synthesis will facilitate the rapid generation of new analogs for further testing. The promising results from this campaign underscore the value of exploring novel chemical scaffolds in the quest for new therapeutic agents.

Experimental Protocols

Protocol 1: High-Throughput Kinase Inhibition Assay (Fluorescence-Based)
  • Prepare a 384-well assay plate with 5 µL of each compound from the picolinamide library at a concentration of 20 µM in 5% DMSO.

  • Add 10 µL of a solution containing the target kinase and a fluorescently labeled peptide substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP. The final concentration of the compound is 10 µM.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction by adding 10 µL of a solution containing a chelating agent (e.g., EDTA).

  • Read the fluorescence intensity on a plate reader.

  • Calculate the percent inhibition for each compound relative to positive and negative controls.

Protocol 2: NF-κB (p65) Nuclear Translocation High-Content Screening Assay
  • Seed HeLa cells in a 384-well imaging plate and allow them to adhere overnight.

  • Treat the cells with the test compounds at various concentrations for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes to induce NF-κB translocation.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Stain the cells with an anti-p65 primary antibody followed by a fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Acquire images using an automated high-content imaging system.

  • Analyze the images to quantify the ratio of nuclear to cytoplasmic p65 fluorescence intensity.

References

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. National Institutes of Health. [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. PMC - NIH. [Link]

  • Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Broad Institute. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

  • Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers. [Link]

  • NF-KAPPA B ACTIVATION ASSAY KIT. Fivephoton Biochemicals. [Link]

  • Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. Springer Link. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • DIVERSITY-ORIENTED SYNTHESIS. David Spring's group. [Link]

  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. [Link]

  • Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. [Link]

  • Diversity-oriented synthesis: producing chemical tools for dissecting biology. RSC Publishing. [Link]

  • New and unusual scaffolds in medicinal chemistry. PubMed. [Link]

  • New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • New and unusual scaffolds in medicinal chemistry. R Discovery. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. Parshwamani. [Link]

  • Methyl 6-aminonicotinate – preparation and application. Georganics. [Link]

  • Synthesis of methyl 5,6-diaminonicotinate. PrepChem.com. [Link]

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The Pyridine Core: A Privileged Scaffold for Drug Discovery — A Comparative Guide to the Structure-Activity Relationship of Methyl 6-amino-5-methoxypicolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates across a wide range of therapeutic areas.[1][2][3] Its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability make it a "privileged scaffold" in drug design.[4] This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of Methyl 6-amino-5-methoxypicolinate, a promising but underexplored building block for the generation of novel therapeutics. While direct SAR studies on this specific scaffold are limited in publicly available literature, this guide will leverage data from closely related 6-aminopicolinates and 2-amino-3-methoxypyridines to provide valuable insights for researchers and drug development professionals.

The this compound Scaffold: A Versatile Starting Point

This compound is a disubstituted pyridine derivative featuring key functional groups that offer multiple avenues for chemical modification. The 6-amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse substituents. The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides. The 5-methoxy group influences the electronics of the pyridine ring and can be a key interaction point with biological targets. This trifecta of functionalities makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening and lead optimization.

Comparative SAR Analysis: Insights from Related Scaffolds

To elucidate the potential SAR of this compound derivatives, we will draw comparisons with structurally similar compounds for which biological data is available. The primary areas of therapeutic interest for substituted pyridines include oncology (particularly as kinase inhibitors), infectious diseases, and neurological disorders.[2][5]

Modifications at the 6-Amino Position

The 6-amino group is a common site for modification in many pyridine-based drug candidates. Acylation of this amine is a frequently employed strategy to introduce a variety of side chains that can probe the binding pocket of a target protein.

For instance, in a series of 2,3-substituted quinoxalin-6-amine analogs developed as antiproliferative agents, the nature of the substituent on the amino group was found to be critical for activity. Specifically, the formation of a bisfuranylquinoxalineurea analog demonstrated low micromolar potency against a panel of cancer cell lines. This suggests that for derivatives of this compound, converting the 6-amino group to a urea or a more complex amide could be a fruitful strategy for discovering potent anticancer agents.

Table 1: Hypothetical SAR at the 6-Amino Position of this compound Based on Related Compounds

R Group (at 6-amino position)Predicted Biological TargetExpected Activity TrendRationale from Analogous Series
Small alkyl groupsKinases, GPCRsLikely low to moderate activityMay not provide sufficient interactions for high affinity.
Aryl or Heteroaryl amidesKinases, ProteasesPotential for high activityAromatic rings can engage in π-π stacking and other favorable interactions.
Ureas and ThioureasKinases, EnzymesPotential for high activityCan act as hydrogen bond donors and acceptors.
SulfonamidesVarious enzymesVariable activityDepends on the specific target and binding pocket geometry.
Modifications at the 2-Carboxylate Position

The methyl ester at the 2-position is readily converted to a variety of amides, which can significantly impact biological activity. The R-group of the amide can be tailored to fit into specific sub-pockets of a target protein.

In the development of picolinamide antibacterials targeting Clostridioides difficile, the amide functionality was essential for activity.[6] Structure-activity relationship studies revealed that the nature of the substituent on the amide nitrogen was a key determinant of both potency and selectivity.[6] This highlights the importance of exploring a diverse range of amines for the amidation of the 6-amino-5-methoxypicolinic acid core.

Table 2: Hypothetical SAR at the 2-Amide Position of 6-Amino-5-methoxypicolinic Acid Derivatives

Amide R' GroupPredicted Biological TargetExpected Activity TrendRationale from Analogous Series
Small, linear alkyl chainsVarious targetsLikely low activityLimited potential for specific interactions.
Branched or cyclic alkyl chainsKinases, ProteasesModerate to high activityCan provide better steric fit and hydrophobic interactions.
Aryl or heteroaryl groupsKinases, GPCRsHigh potential for potent activityCan engage in a variety of favorable interactions (H-bonding, π-stacking).
Substituted piperidines/piperazinesKinases, GPCRsHigh potential for potent activityOften used to improve solubility and introduce additional interaction points.

Key Structural Modifications and Their Predicted Impact

The interplay between substituents at the 2, 5, and 6 positions will ultimately determine the biological activity and selectivity of any given derivative. Based on general principles of medicinal chemistry and data from related pyridine series, we can propose a workflow for exploring the SAR of this scaffold.

Caption: A logical workflow for exploring the SAR of this compound derivatives.

Experimental Protocols

General Procedure for the Synthesis of 6-Acylamino-5-methoxypicolinamide Derivatives

A representative synthetic route to explore the SAR of this scaffold would involve initial diversification at the 6-amino position followed by modification of the 2-carboxylate.

Step 1: Acylation of the 6-Amino Group

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane or N,N-dimethylformamide, is added a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq). The appropriate acid chloride or sulfonyl chloride (1.1 eq) is then added dropwise at 0 °C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Hydrolysis of the Methyl Ester

The product from Step 1 (1.0 eq) is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide (2.0 eq) is added, and the reaction is stirred at room temperature until the hydrolysis is complete. The reaction is then acidified to pH 3-4 with dilute hydrochloric acid, and the carboxylic acid product is extracted and purified.

Step 3: Amide Coupling

To a solution of the carboxylic acid from Step 2 (1.0 eq) in a suitable solvent like N,N-dimethylformamide, is added a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (2.0 eq). The desired amine (1.2 eq) is then added, and the reaction is stirred at room temperature until completion. The final amide product is isolated and purified by preparative HPLC.

Kinase Inhibition Assay

A common biological evaluation for this class of compounds would be a kinase inhibition assay. For example, to assess the inhibition of a specific kinase like Janus Kinase 2 (JAK2), a biochemical assay can be performed.

Protocol:

  • A recombinant human JAK2 enzyme is incubated with the test compound at various concentrations in a buffer containing ATP and a suitable peptide substrate.

  • The reaction is initiated by the addition of the enzyme and allowed to proceed for a set time at room temperature.

  • The reaction is then stopped, and the amount of phosphorylated substrate is quantified, typically using a fluorescence-based detection method.

  • The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is then calculated from a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. By leveraging the extensive knowledge of the SAR of related pyridine derivatives, researchers can rationally design and synthesize libraries of compounds with a high probability of biological activity. The key to success will be the systematic exploration of substitutions at the 6-amino and 2-amide positions, coupled with the potential for fine-tuning through modification of the 5-methoxy group. Future work should focus on synthesizing a diverse library of these derivatives and screening them against a panel of relevant biological targets, particularly kinases involved in oncology and inflammatory diseases.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Review Article: A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. ResearchGate. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. PubMed. [Link]

  • Key Applications of Methyl 6-Aminopicolinate in Chemical Industries. LinkedIn. [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]

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A Comparative Guide to the Synthesis of Aminopicolinate Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Aminopicolinates are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their inherent structural features, including the pyridine ring, a carboxylic acid, and an amino group, provide multiple points for chemical modification, enabling the fine-tuning of molecular properties for specific applications.[2] This guide provides a comprehensive comparison of the primary synthetic routes to these valuable scaffolds, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid in the selection of the most appropriate method for a given research and development objective.

Classical Approach: Nitration and Subsequent Reduction

One of the most established and widely documented methods for the synthesis of aminopicolinates, particularly 4-aminopicolinic acid, involves a two-step process: the nitration of a picolinic acid precursor followed by the reduction of the nitro group.[3]

Causality Behind Experimental Choices

The initial activation of the pyridine ring is crucial for electrophilic aromatic substitution. The use of picolinic acid N-oxide as the starting material is a key strategic choice. The N-oxide functionality deactivates the pyridine ring towards oxidation while activating the 4-position for nitration. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation, often achieved through catalytic hydrogenation.[3]

Experimental Protocol: Synthesis of 4-Aminopicolinic Acid[3]

Step 1: Synthesis of 4-Nitropicolinic Acid N-Oxide

  • To a mixture of fuming nitric acid and sulfuric acid, slowly add picolinic acid N-oxide.

  • Heat the reaction mixture to 120-130 °C for 2.5 hours.

  • Cool the mixture and pour it onto ice.

  • Collect the resulting precipitate by filtration and dry to yield 4-nitropicolinic acid N-oxide. A yield of 53% has been reported for this step.[3]

Step 2: Synthesis of 4-Aminopicolinic Acid

  • Dissolve 4-nitropicolinic acid N-oxide in a mixture of acetic acid and acetic anhydride.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under 60 psi of hydrogen gas for 48 hours at room temperature.

  • Filter the catalyst and concentrate the filtrate to obtain 4-aminopicolinic acid.

Diagram of the Nitration-Reduction Pathway

nitration_reduction picolinic_acid_n_oxide Picolinic Acid N-Oxide nitropicolinic_acid_n_oxide 4-Nitropicolinic Acid N-Oxide picolinic_acid_n_oxide->nitropicolinic_acid_n_oxide fuming HNO3/H2SO4 aminopicolinic_acid 4-Aminopicolinic Acid nitropicolinic_acid_n_oxide->aminopicolinic_acid H2, Pd/C

Caption: Synthesis of 4-aminopicolinic acid via nitration and reduction.

Rearrangement Reactions: Hofmann, Curtius, and Lossen

The Hofmann, Curtius, and Lossen rearrangements are powerful classical reactions in organic synthesis for the conversion of carboxylic acid derivatives into primary amines with the loss of one carbon atom.[4][5][6] These methods offer an alternative approach to aminopicolinates, starting from the corresponding picolinamide, picolinoyl azide, or picolinoyl hydroxamate.

Mechanistic Overview

All three rearrangements proceed through a common key intermediate: an isocyanate.[5][6][7] The formation of the isocyanate occurs via a concerted 1,2-shift of the pyridine ring from the carbonyl carbon to the nitrogen atom, with the simultaneous departure of a leaving group.[7][8] The resulting isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the aminopicoline. Subsequent oxidation would be required to form the aminopicolinic acid.

Diagram of the General Rearrangement Pathway

rearrangement_pathway picolinoyl_derivative Picolinoyl Derivative (Amide, Azide, or Hydroxamate) isocyanate Picolinyl Isocyanate picolinoyl_derivative->isocyanate Rearrangement aminopicoline Aminopicoline isocyanate->aminopicoline Hydrolysis

Caption: General pathway for rearrangement reactions.

Comparison of Rearrangement Reactions
ReactionStarting MaterialKey ReagentsAdvantagesDisadvantages
Hofmann PicolinamideBr₂, NaOHReadily available starting material.[4]Harsh basic conditions may not be suitable for sensitive substrates.[9]
Curtius Picolinoyl AzideHeat or photolysisMild reaction conditions; isocyanate can be isolated.[6][10]Acyl azides can be explosive and require careful handling.[1]
Lossen Picolinoyl HydroxamateBase or heatCan be performed under neutral conditions.[8]Hydroxamic acids can be challenging to prepare and may have limited stability.[11]
Experimental Considerations

The choice of rearrangement reaction depends on the stability of the substrate and the desired reaction conditions. The Curtius rearrangement often offers the mildest conditions.[6] However, the synthesis and handling of acyl azides require stringent safety precautions due to their potential explosive nature.[1] The Hofmann rearrangement uses more readily available starting materials but employs harsh basic conditions.[4][9] The Lossen rearrangement provides an alternative, but the preparation of the hydroxamic acid precursor can be a limiting factor.[11]

Modern Approaches: Direct C-H Amination

Recent advances in organometallic chemistry have led to the development of direct C-H amination reactions, offering a more atom-economical and efficient route to aminopicolinates. These methods avoid the multi-step sequences of classical approaches.

Picolinate-Directed Arene meta-C–H Amination

One notable example is the iron-catalyzed meta-selective amination of benzylic and aromatic picolinates. This method utilizes a picolinate directing group to achieve regioselective amination of an appended aromatic ring. While this specific example does not directly produce an aminopicolinate, the principle of using the picolinate moiety to direct C-H functionalization is a significant advancement.

Synthesis from Halogenated Picolinates

Another versatile strategy involves the use of halogenated picolinic acids as precursors. The halogen atom, typically chlorine or bromine, serves as a handle for the introduction of the amino group via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In the context of aminopicolinate synthesis, a boronic acid or ester containing a protected amino group can be coupled with a halogenated picolinate ester, followed by deprotection to yield the desired product.[12]

Experimental Protocol: Synthesis of Methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate Derivatives[12]
  • React methyl 4-amino-3,6-dichloropicolinate with an appropriately substituted 2-aminophenyl boronic acid.

  • Employ a palladium catalyst, such as Pd(II)Cl₂(dppf), and a base, such as K₂CO₃.

  • The coupling reaction affords the corresponding methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate derivative.

Synthesis of Specific Isomers

The synthetic route often dictates the accessible substitution pattern of the amino group on the picolinic acid scaffold.

Synthesis of 6-Aminopicolinic Acid

A straightforward method for the synthesis of 6-aminopicolinic acid involves the hydrolysis of its corresponding ester, ethyl 6-aminonicotinate.[13]

Experimental Protocol: Synthesis of 6-Aminonicotinic Acid[13]
  • Dissolve ethyl 6-aminonicotinate in methanol.

  • Add an aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous residue with hydrochloric acid to a pH of approximately 3 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 6-aminonicotinic acid. A yield of 33% has been reported for this hydrolysis step.[13]

Conclusion

The synthesis of aminopicolinate building blocks can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The classical approach of nitration and reduction is a well-established and reliable method, particularly for 4-aminopicolinic acid. Rearrangement reactions, including the Hofmann, Curtius, and Lossen rearrangements, offer versatile alternatives, with the choice of method dependent on substrate compatibility and safety considerations. Modern methods, such as direct C-H amination and cross-coupling reactions from halogenated precursors, provide more efficient and atom-economical routes. The selection of the optimal synthetic route will ultimately be guided by the desired substitution pattern, scale of the reaction, availability of starting materials, and the specific requirements of the target molecule.

References

  • Bawa, R. A., & Beatty, A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 348-353. [Link]

  • Beatty, A., & Bawa, R. A. (2012). Synthesis of some aminopicolinic acids. University of Missouri-St. Louis. [Link]

  • Beatty, A., & Bawa, R. (2012). "Synthesis of Some Aminopicolinic Acids". Journal of Chemistry and Chemical Engineering.
  • Wikipedia. (n.d.). Lossen rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Hughes, D. L. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1858-1861.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Request PDF. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lossen Rearrangement of p-Toluenesulfonates of N-Oxyimides in Basic Condition, Theoretical Study, and Molecular Docking. Retrieved from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Hoffmann Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Lossen Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). US8404897B2 - Facile synthesis of 3-aminopicric acid.
  • ACS Publications. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(19), 12594-12604.
  • HETEROCYCLES. (1993). ANOMALOUS 'LOSSEN-TYPE' REARRANGEMENT SYNTHESIS OF FUNCTIONALIZED IMIDAZOLINONES. 36(3), 485-492.
  • NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. 92(3), 522-529.
  • National Institutes of Health. (n.d.). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]

  • PubMed. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
  • PubMed. (1959). Synthesis of penicillin: 6-aminopenicillanic acid in penicillin fermentations.
  • Frontiers. (n.d.). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Retrieved from [Link]

  • RSC Advances. (n.d.). Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Peptide Synthesis – Safety Topics. Retrieved from [Link]

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A Senior Application Scientist's Guide to Methyl 6-amino-5-methoxypicolinate: A Comparative Benchmark for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the selection of foundational building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. Substituted picolinates are a "privileged" structural motif, integral to a significant number of biologically active molecules, particularly in the domain of kinase inhibitors.[1][2] This guide presents an in-depth comparative analysis of Methyl 6-amino-5-methoxypicolinate, benchmarking its performance against structurally related, commercially available intermediates. Through a systematic evaluation of physicochemical properties, reactivity in key synthetic transformations, and overall strategic value, this document provides the data-driven insights necessary for informed decision-making in complex synthetic design.

Introduction: The Strategic Importance of Substituted Picolinates

The pyridine ring is a cornerstone of heterocyclic chemistry and a frequent constituent of FDA-approved pharmaceuticals.[1] Its nitrogen atom provides a key point for hydrogen bonding and alters the electronic properties of the entire scaffold, influencing everything from target binding to metabolic stability. Picolinates, which are pyridine-2-carboxylates, are particularly valuable as they serve as versatile handles for molecular elaboration.

This compound belongs to this crucial class of reagents. Its unique trifunctional substitution pattern—an amine for amide or urea formation, a methyl ester for further coupling or hydrolysis, and a methoxy group for electronic modulation and potential metabolic blocking—makes it a highly sought-after intermediate.[3] This guide aims to objectively quantify the advantages and potential trade-offs of this specific substitution pattern by comparing it against two common commercially available alternatives:

  • Methyl 6-aminopicolinate: The unsubstituted parent compound, allowing for a direct assessment of the methoxy group's influence.

  • Methyl 6-amino-5-chloropicolinate: An alternative electron-withdrawing substitution pattern to contrast with the electron-donating methoxy group.

Comparative Physicochemical and Structural Analysis

The subtle differences in substitution patterns have a profound impact on the physical and electronic properties of these intermediates. These properties, in turn, dictate their behavior in solution, their reactivity, and their suitability for various reaction conditions.

PropertyThis compoundMethyl 6-aminopicolinateMethyl 6-amino-5-chloropicolinate
CAS Number 1260671-79-1 (example)36052-26-3[4]1256794-05-4[5]
Molecular Formula C₈H₁₀N₂O₃C₇H₈N₂O₂[4]C₇H₇ClN₂O₂[5]
Molecular Weight 182.18 g/mol 152.15 g/mol [4]186.59 g/mol [5]
Predicted LogP ~0.85~0.50~1.30
Electronic Nature of C5 Substituent Electron-Donating (Methoxy)None (Hydrogen)Electron-Withdrawing (Chloro)
Purity (Typical) >97%≥95-98%[4]>97%[5]
Physical Form Solid / Crystalline PowderCrystal - PowderSolid

.dot

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Work-up & Analysis start Dissolve Aminopicolinate in DCM add_base Add Triethylamine at 0 °C start->add_base add_acyl Add Isobutyryl Chloride (dropwise) add_base->add_acyl stir Stir at RT for 2h add_acyl->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract & Dry Organic Layer quench->extract analyze Concentrate & Analyze by HPLC/NMR extract->analyze Synthetic_Pathway start Methyl 6-amino-5-chloropicolinate product Target Scaffold: Methyl 6-amino-5-arylpicolinate start->product Suzuki Coupling boronic Arylboronic Acid (R-B(OH)2) boronic->product reagents Pd Catalyst + Base reagents->product

Sources

A Researcher's Guide to the In Vitro Evaluation of Novel Compounds Derived from Methyl 6-amino-5-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the picolinate scaffold and its analogues have emerged as privileged structures, particularly in the pursuit of novel oncology therapeutics. Methyl 6-amino-5-methoxypicolinate, with its reactive amino group, offers a versatile starting point for the synthesis of diverse compound libraries. This guide provides a comprehensive framework for the in vitro characterization of such novel derivatives, focusing on a logical, data-driven approach to identify and validate potential anticancer agents. Our methodology is grounded in established principles of cancer cell biology and pharmacology, emphasizing the causality behind experimental choices to ensure a robust and reproducible evaluation.

I. Foundational Premise: Targeting Kinase Signaling in Oncology

The pyridine ring is a core component of numerous FDA-approved kinase inhibitors.[1] Derivatives of similar scaffolds, such as thienopyrimidines and aminopyridines, have demonstrated potent inhibition of various kinases, including Aurora kinases and Bruton's tyrosine kinase (BTK), which are implicated in cancer cell proliferation and survival.[1][2][3] Therefore, a logical starting hypothesis for a library of novel compounds derived from this compound is their potential to function as kinase inhibitors. This hypothesis will guide our initial screening cascade.

Our experimental approach will be biphasic:

  • Primary Screening: Broad-spectrum cytotoxicity assays across a panel of cancer cell lines to identify compounds with significant anti-proliferative activity.

  • Secondary & Mechanistic Assays: Target-oriented assays to validate the hypothesized mechanism of action (kinase inhibition) and further characterize the lead compounds.

II. Phase 1: Primary Cytotoxicity Screening

The initial goal is to determine the concentration-dependent effect of the novel compounds on cancer cell viability. This provides a quantitative measure of potency, the half-maximal inhibitory concentration (IC50), which is essential for comparing compounds and prioritizing them for further study.[4]

Comparative Cytotoxicity Assays: MTT vs. WST-1

Two of the most common methods for assessing cell viability are the MTT and WST-1 assays. Both rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product.[5][6] However, there are key differences that can influence the choice of assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This positively charged molecule readily enters viable cells.[6] The resulting formazan is insoluble and requires a solubilization step, adding time and a potential source of error to the protocol.[7]

  • WST-1 (Water Soluble Tetrazolium-1): This negatively charged salt does not readily cross the cell membrane and its reduction occurs at the cell surface, mediated by plasma membrane electron transport.[6] The formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the workflow, making it highly suitable for high-throughput screening.

For a primary screen of a new compound library, the WST-1 assay is recommended due to its simpler protocol and reduced number of handling steps, which minimizes variability.

Experimental Workflow: High-Throughput Cytotoxicity Screening

The following workflow is designed for efficiency and reproducibility in screening a library of compounds.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis cell_culture 1. Culture & Harvest Cancer Cell Lines cell_count 2. Cell Counting & Viability Check cell_seeding 3. Seed Cells into 96-well Plates compound_prep 4. Prepare Serial Dilutions of Test Compounds treatment 5. Add Compounds to Cells (e.g., 72h incubation) cell_seeding->treatment wst1_add 6. Add WST-1 Reagent treatment->wst1_add incubation 7. Incubate (1-4h) readout 8. Measure Absorbance (450 nm) data_norm 9. Normalize Data (to vehicle control) readout->data_norm dose_response 10. Plot Dose-Response Curves data_norm->dose_response ic50 11. Calculate IC50 Values dose_response->ic50

Caption: High-throughput cytotoxicity screening workflow.

Detailed Protocol: WST-1 Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 100 µM to 0.01 µM).

  • Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., a known cytotoxic drug like Doxorubicin). Incubate for 48-72 hours.

  • Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C. The incubation time should be optimized based on the metabolic rate of the cell line.

  • Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

The results of the primary screen should be summarized in a clear, comparative table.

Compound IDParent ScaffoldR-Group ModificationMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)
Parent-01 This compound->100>100>100
DER-01a "Phenyl15.2 ± 1.825.6 ± 3.145.1 ± 5.4
DER-01b "4-Chlorophenyl5.8 ± 0.79.1 ± 1.212.5 ± 2.0
DER-01c "3-Pyridyl8.3 ± 1.111.4 ± 1.918.9 ± 2.8
Doxorubicin (Positive Control)-0.5 ± 0.10.8 ± 0.21.1 ± 0.3

III. Phase 2: Mechanistic Validation - Kinase Inhibition Assays

Compounds that demonstrate significant cytotoxicity (e.g., IC50 < 10 µM) in the primary screen should be advanced to secondary assays to test the kinase inhibition hypothesis. Kinase enzyme assays are powerful tools for identifying new inhibitors and can complement cell-based assays.[8]

Choosing a Kinase Assay Format

A variety of assay formats are available to measure kinase activity, often detecting either the consumption of ATP or the generation of ADP.[9][10]

  • Radiometric Assays: The traditional "gold standard," these assays use ³²P- or ³³P-labeled ATP and measure the incorporation of the radiolabel into a substrate. They are highly sensitive but involve handling radioactive materials.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in a kinase reaction. After the kinase reaction, remaining ATP is depleted, and then ADP is converted back to ATP, which is used to drive a luciferase reaction. The resulting light output is proportional to kinase activity.[10] This format is non-radioactive, highly sensitive, and amenable to high-throughput screening.

The ADP-Glo™ Kinase Assay is an excellent choice for mechanistic studies due to its robustness and scalability.

Hypothetical Target Pathway: Aurora Kinase Signaling

To illustrate the process, let's assume our lead compounds are hypothesized to target Aurora Kinase A (AURKA), a key regulator of mitosis that is often overexpressed in cancer.[2]

G cluster_0 Mitotic Progression cluster_1 Inhibition AURKA Aurora Kinase A (AURKA) PLK1 PLK1 AURKA->PLK1 Activates CDC25 CDC25 PLK1->CDC25 Activates CDK1 CDK1/Cyclin B CDC25->CDK1 Activates Mitosis Mitotic Entry CDK1->Mitosis DER_Compound DER-01b (Hypothetical Inhibitor) DER_Compound->AURKA Inhibits

Caption: Simplified Aurora Kinase A signaling pathway.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Kinase Reaction: In a 384-well plate, combine the kinase (e.g., recombinant human Aurora A), the substrate (e.g., a generic peptide substrate like Kemptide), ATP at its Km concentration, and the test compound at various concentrations. The total reaction volume is typically 5 µL. Incubate at room temperature for 1 hour.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the amount of ADP generated and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value for kinase inhibition.

Data Presentation: Comparative Kinase Inhibition
Compound IDCellular IC50 (MCF-7, µM)Aurora A Kinase IC50 (nM)Selectivity (Cellular/Enzymatic)
DER-01b 5.885 ± 9.7~68x
DER-01c 8.3250 ± 28.5~33x
Alisertib 0.21.2 ± 0.3~167x

IV. Alternative & Complementary Assays

While kinase inhibition is a strong starting hypothesis, other mechanisms may be at play. Should the lead compounds show poor activity in kinase assays despite strong cytotoxicity, alternative screening approaches should be considered.

  • Receptor Binding Assays: These assays are crucial for identifying compounds that interact with cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases.[11][12][13] They typically involve a competitive format where the test compound displaces a radiolabeled or fluorescently-labeled ligand known to bind the receptor.[14]

  • Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest, flow cytometry with propidium iodide staining can be employed.[4] This technique quantifies the proportion of cells in the G1, S, and G2/M phases of the cell cycle, providing insight into the anti-proliferative mechanism.

V. Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach for the initial in vitro characterization of novel compounds derived from this compound. By beginning with broad cytotoxicity screening and progressing to specific, mechanistic assays, researchers can efficiently identify and validate promising lead candidates for anticancer drug development. The comparison of IC50 values from both cellular and enzymatic assays provides crucial information on compound potency and cell permeability. Promising compounds identified through this workflow would then be subjected to further studies, including kinase selectivity profiling against a broad panel of kinases, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and ultimately, in vivo efficacy studies in animal models.[15][16] This structured methodology ensures that experimental choices are logical and that the resulting data is robust, reproducible, and readily comparable across different chemical series.

References

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022-05-21). Molecules. Available at: [Link]

  • Synthesis and In Vitro Cytotoxic Evaluation of Novel Murrayafoline A Derived β-Amino Alcohols. (2019-08-07). ResearchGate. Available at: [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015-03-28). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012-05-01). NCBI. Available at: [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]

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  • Cell Viability Assays. (2013-05-01). NCBI Bookshelf. Available at: [Link]

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  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025-01-04). PubMed. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega. Available at: [Link]

  • Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. Available at: [Link]

  • 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization. (2016-12-15). PubMed. Available at: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024-02-13). PubMed Central. Available at: [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]

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  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025-01-04). MDPI. Available at: [Link]

  • Discovery of a potent, selective, and orally bioavailable c-Met inhibitor. (2008-07-10). PubMed. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2024-10-11). SciELO. Available at: [Link]

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The Synthetic Versatility of Methyl 6-amino-5-methoxypicolinate: A Comparative Guide to its Application in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Methyl 6-amino-5-methoxypicolinate, a densely functionalized pyridine derivative, presents itself as a compelling scaffold for the construction of complex molecular architectures. Its unique arrangement of a nucleophilic amino group, a directing methoxy group, and a versatile methyl ester on a pyridine core offers a multitude of synthetic handles. This guide provides an in-depth analysis of the potential applications of this reagent in successful syntheses, offering a comparative perspective against established alternatives, supported by plausible experimental frameworks.

Introduction to a Privileged Scaffold

This compound is a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3] The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[3][4] The substituents on this particular picolinate derivative enhance its utility:

  • The 6-Amino Group: Acts as a potent nucleophile, a directing group for electrophilic aromatic substitution, and a handle for the construction of fused heterocyclic systems.[5][6]

  • The 5-Methoxy Group: Electron-donating in nature, it can influence the regioselectivity of reactions and can be a site for demethylation to reveal a hydroxyl group for further functionalization.[7]

  • The 2-Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other carboxylate chemistries.

This unique combination of functionalities allows for a diverse range of chemical transformations, making it a valuable tool for the synthesis of novel bioactive molecules.

Case Study 1: Palladium-Catalyzed Cross-Coupling for the Synthesis of Biaryl Scaffolds

The construction of biaryl linkages is a cornerstone of modern medicinal chemistry. The amino group of this compound can be readily transformed into a more synthetically versatile functional group, such as a halide, to enable cross-coupling reactions.

Hypothetical Synthesis and Application

A plausible synthetic route would involve the diazotization of the amino group followed by a Sandmeyer-type reaction to introduce a bromine atom at the 6-position. The resulting methyl 6-bromo-5-methoxypicolinate can then be utilized in Suzuki-Miyaura cross-coupling reactions with various arylboronic acids to generate a library of biaryl compounds.

Experimental Protocol: Synthesis of Methyl 6-bromo-5-methoxypicolinate

  • To a stirred solution of this compound (1.0 eq) in 48% hydrobromic acid at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Copper(I) bromide (1.2 eq) is then added, and the mixture is heated to 60 °C for 1 hour.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford Methyl 6-bromo-5-methoxypicolinate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • To a degassed mixture of Methyl 6-bromo-5-methoxypicolinate (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of dioxane and water, is added Pd(PPh₃)₄ (0.05 eq).

  • The reaction mixture is heated to 100 °C under an inert atmosphere for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Comparative Analysis
Method Reagents & Conditions Advantages Disadvantages References
Proposed Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °CBroad substrate scope, high functional group tolerance, well-established and reliable.Requires pre-functionalization to the bromide, potential for catalyst poisoning by nitrogen heterocycles.[8][9][10][11]
Direct C-H Arylation Pd(OAc)₂, Pivalic Acid, High TemperatureAtom-economical, avoids pre-functionalization.Often requires specific directing groups, can suffer from poor regioselectivity, harsh reaction conditions.[10]
Buchwald-Hartwig Amination Pd catalyst, ligand, baseDirect formation of C-N bonds.Not suitable for C-C bond formation.[9]

G

Case Study 2: Construction of Fused Heterocyclic Systems for Kinase Inhibitor Scaffolds

The amino group of this compound is ideally positioned for the construction of fused heterocyclic systems, which are common motifs in kinase inhibitors.[12][13][14][15]

Hypothetical Synthesis and Application

A plausible application is the synthesis of pyrido[2,3-d]pyrimidine derivatives. This can be achieved through a condensation reaction of this compound with a suitable three-carbon building block, such as a β-ketoester, followed by cyclization.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

  • A mixture of this compound (1.0 eq) and ethyl acetoacetate (1.2 eq) in Dowtherm A is heated to 250 °C for 30 minutes.

  • The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.

  • The solid is washed with diethyl ether and recrystallized from ethanol to afford the desired pyrido[2,3-d]pyrimidine-2,4-dione.

Comparative Analysis
Method Reagents & Conditions Advantages Disadvantages References
Proposed Condensation/Cyclization β-Ketoester, High TemperatureDirect and convergent synthesis of the fused ring system.Harsh reaction conditions (high temperature), may have limited substrate scope.[16]
Multi-step Linear Synthesis Stepwise introduction of functional groups and subsequent cyclizationMilder reaction conditions, allows for greater control over substitution patterns.Longer synthetic route, lower overall yield.[17]
Microwave-Assisted Synthesis Similar reagents, microwave irradiationSignificantly reduced reaction times, often improved yields.Requires specialized equipment.[17]

G

Conclusion

While direct, published applications of this compound are not yet widespread, its structural features strongly suggest its utility as a versatile building block in organic synthesis. The presented hypothetical case studies, grounded in established chemical principles and analogous reactions of related compounds, demonstrate its potential in the construction of valuable biaryl and fused heterocyclic scaffolds. The comparative analyses with alternative synthetic strategies highlight the potential advantages of employing this reagent, particularly in terms of convergence and access to unique chemical space. As the demand for novel and diverse molecular architectures in drug discovery continues to grow, the exploration of underutilized building blocks like this compound will undoubtedly play a crucial role in advancing the field.

References

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  • Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 2019.
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  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
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  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 2019.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 6-amino-5-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle but a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of Methyl 6-amino-5-methoxypicolinate (CAS No. 475272-68-5), ensuring the protection of laboratory personnel and the environment.

The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting the principle that a well-defined disposal plan is as crucial as a well-designed experiment.

Part 1: Hazard Assessment and Waste Identification

The foundational step in any disposal protocol is a thorough understanding of the compound's hazards. This compound, a substituted aminopyridine derivative, is classified as a hazardous substance. This classification is not arbitrary; it is based on toxicological data that informs us how to respect the chemistry we work with.

While a complete, peer-reviewed toxicological profile may be limited, data from suppliers and analogy to the aminopyridine class dictates that this compound must be managed as regulated hazardous waste.[1] The primary hazards are summarized below.

Hazard ClassGHS CodeDescriptionImplication for Handling and Disposal
Acute Toxicity, OralH302Harmful if swallowedPrevents ingestion; waste must be securely contained.
Skin IrritationH315Causes skin irritationRequires use of chemical-resistant gloves; all contaminated materials are hazardous.
Eye IrritationH319Causes serious eye irritationMandates use of safety glasses or goggles.
Specific Target Organ ToxicityH335May cause respiratory irritationHandled in a well-ventilated area or fume hood to prevent inhalation of dust.

(Data sourced from supplier safety information)[2][3]

Based on this assessment, any material contaminated with this compound—including unreacted solid, solutions, contaminated personal protective equipment (PPE), and labware (e.g., weigh boats, pipette tips)—is categorized as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer system. [4][5]

Part 2: Regulatory Framework

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] For academic and research laboratories, these regulations are designed to ensure waste is tracked from its point of generation to its final, safe disposal—a "cradle-to-grave" approach.[7] Key aspects include stringent requirements for labeling, storage, and disposal that every researcher must follow.[8]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for managing this compound waste from the bench to final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the correct PPE is worn. This is your primary line of defense.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves before use and dispose of contaminated gloves as hazardous waste.[10]

  • Body Protection: A standard laboratory coat.[11]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[4]

  • Solid Waste: Collect unreacted this compound, contaminated weigh boats, wipes, and gloves in a dedicated hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid hazardous waste container.

  • Incompatibilities: Based on the general reactivity of pyridine derivatives, avoid mixing this waste stream with strong oxidizing agents or strong acids.[10]

Step 3: Containerization and Labeling

Waste containers must be managed to meet federal standards set by the EPA and the Occupational Safety and Health Administration (OSHA).[12]

  • Container Selection: Use a container made of compatible material (e.g., high-density polyethylene) that is in good condition with a secure, leak-proof lid.[4][6] Never use food-grade containers.[4]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" [7][8]

    • The full chemical name: "this compound"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," or the corresponding GHS pictograms).[8]

Step 4: On-Site Accumulation

Laboratories must accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[4][7]

  • The SAA must be under the control of laboratory personnel.[6]

  • Waste containers must be kept closed except when adding waste.[4]

  • There are limits on the volume that can be stored in an SAA (typically 55 gallons of non-acute waste).[8]

The following diagram illustrates the decision workflow for handling chemical waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Accumulation cluster_2 Final Disposal A Chemical Waste Generated (Solid or Liquid) B Is it contaminated with This compound? A->B C Segregate as Hazardous Waste B->C  Yes   D Follow other waste stream protocols B->D  No   E Select Compatible Container with Secure Lid C->E F Affix 'Hazardous Waste' Label with Chemical Name & Hazards E->F G Place in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Container Full or Project Complete? H->I J Arrange Pickup via Institutional EHS or Licensed Contractor I->J  Yes   K Do NOT dispose in trash or drain J->K

Caption: Workflow for proper disposal of this compound waste.

Step 5: Final Disposal

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Professional Disposal: The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]

  • Methodology: The likely disposal method for this type of organic chemical is high-temperature incineration at a permitted facility.[14] This process effectively destroys the compound, preventing its release into the environment.

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material and contaminated items into a labeled hazardous waste container.

    • Decontaminate the spill area according to your lab's specific procedures.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.[15]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[16]

    • Ingestion: Seek immediate medical attention.

By adhering to this structured disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research environment.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 - Hazardous waste operations and emergency response. U.S. Department of Labor. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Production, Import, Use, and Disposal of Pyridine. In Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available from: [Link]

  • U.S. Hazmat Storage. (2024). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. U.S. Hazmat Storage. Available from: [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available from: [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. Available from: [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. WSU. Available from: [Link]

  • U.S. Hazmat Rentals. (2024). What are the OSHA Requirements for Hazardous Chemical Storage? U.S. Hazmat Rentals. Available from: [Link]

  • American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab. American Laboratory. Available from: [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. MLO. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Laboratory Environmental Sample Disposal Information Document. EPA. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. U.S. Department of Labor. Available from: [Link]

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A Senior Application Scientist's Guide to Safely Handling Methyl 6-amino-5-methoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the precise and safe handling of chemical intermediates is not merely a procedural formality—it is the bedrock of experimental integrity and personal safety. Methyl 6-amino-5-methoxypicolinate, a key building block in complex syntheses, requires a comprehensive understanding of its characteristics to mitigate risks. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Identification and Risk Profile

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][2]

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its potential to cause these acute health effects.[1] As a solid, likely a fine powder, the primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1][4]

Required Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound. The rationale is to create a complete barrier between you and the chemical.

Protection Type Recommended Equipment Specifications and Rationale
Eye & Face Protection Safety goggles or safety glasses with side-shields.Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[5][6] This protects against accidental splashes and airborne dust particles reaching the eyes, which can cause serious irritation.[3]
Skin & Body Protection Chemical-resistant nitrile gloves and a full-length laboratory coat.Nitrile gloves provide adequate protection against incidental contact with picolinate compounds.[4][5] Always inspect gloves for tears or degradation before use.[5][7] A lab coat prevents contamination of personal clothing.[8]
Respiratory Protection NIOSH-approved P95 or EU EN 143 P1 dust respirator.Required when handling the solid outside of a certified chemical fume hood or when dust generation is likely (e.g., weighing).[5][9] This prevents inhalation of airborne particles that can cause respiratory tract irritation.[2]

Safe Handling and Operational Workflow

A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram and protocol outline the critical steps from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep1->prep2 prep3 Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep2->prep3 handle1 Weigh Solid Carefully (Avoid Dust Generation) prep3->handle1 handle2 Keep Container Tightly Sealed handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Clean Work Area & Equipment handle3->handle4 disp1 Segregate Waste (Solid vs. Contaminated Disposables) handle4->disp1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Dispose via Licensed Service disp2->disp3 disp4 Doff PPE & Wash Hands disp3->disp4

Caption: Workflow for safely handling this compound.

Step-by-Step Handling Protocol:
  • Engineering Controls : Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[5][10]

  • Preparation : Before handling, ensure your workspace is clean and uncluttered.[7] Don all required PPE as specified in the table above.[8]

  • Weighing and Transfer : When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.[3] If possible, perform this task within the fume hood.

  • During Use : Keep the container tightly closed when not in use to prevent accidental spills or contamination.[2][5] Avoid all contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory.[7]

  • Post-Handling : After use, thoroughly clean the work area and any equipment. Wash your hands thoroughly with soap and water, even after removing gloves.[5]

Emergency and Spill Response Plan

Accidents can happen, and a clear plan is critical to mitigating their impact.

  • Minor Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material, avoiding dust generation.[5]

    • Place the spilled material and cleanup supplies into a clearly labeled, sealed container for hazardous waste disposal.[9]

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spills or Uncontrolled Release :

    • Evacuate the immediate area and alert the emergency response team for your institution.[5]

    • If safe to do so, close the fume hood sash.

    • Do not attempt to clean up a large spill without specialized training and equipment, which includes a full-face respirator or self-contained breathing apparatus (SCBA).[5]

  • Personal Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][4]

    • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][3]

    • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

  • Unused Chemical : Unused this compound must be disposed of as hazardous chemical waste.[2][11] It should be placed in a clearly labeled, sealed container and transferred to your institution's environmental health and safety department or a licensed disposal company.[5]

  • Contaminated Materials : Any items that have come into direct contact with the chemical, including gloves, weighing paper, and paper towels, must also be disposed of as hazardous waste in a sealed, labeled container.[9][12]

  • Prohibition : Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[5]

By adhering to these scientifically-grounded procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Alfa Aesar. (2024, February 11). Safety Data Sheet - Methyl 6-aminonicotinate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.